molecular formula C30H52O2 B15130164 2-Hydroxydiplopterol

2-Hydroxydiplopterol

Cat. No.: B15130164
M. Wt: 444.7 g/mol
InChI Key: NOFOTGSUDLACTL-UHFFFAOYSA-N
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Description

2-Hydroxydiplopterol is a useful research compound. Its molecular formula is C30H52O2 and its molecular weight is 444.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol

InChI

InChI=1S/C30H52O2/c1-25(2)17-19(31)18-28(6)22(25)13-16-30(8)24(28)10-9-23-27(5)14-11-20(26(3,4)32)21(27)12-15-29(23,30)7/h19-24,31-32H,9-18H2,1-8H3

InChI Key

NOFOTGSUDLACTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of 2-Hydroxydiplopterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydiplopterol, a pentacyclic triterpenoid (B12794562) of the hopane (B1207426) class, has garnered interest for its cytotoxic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a thorough analysis of its spectroscopic data. This document aims to serve as a foundational resource for researchers engaged in the study and potential therapeutic application of this natural product.

Chemical Structure and Properties

This compound is a complex natural product with the systematic IUPAC name (3S,3aS,5aR,5bR,7aS,10S,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol[1]. Its chemical structure is characterized by a five-ring hopane skeleton with two hydroxyl groups, one at the C-2 position and another on the C-22 isopropyl side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C30H52O2[1]
Molecular Weight 444.7 g/mol [1]
CAS Number 1193250-54-2[1]
Appearance Colorless crystals
Melting Point 224-226 °C

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed ¹H and ¹³C NMR data are pivotal for its unambiguous identification.

Table 2: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
1.45m
1.65m
3.80dd11.5, 4.5
1.58m
1.10d11.0
............

Table 3: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for this compound

PositionδC (ppm)
140.5
268.7
342.3
433.5
556.2
......

Note: The complete NMR data can be found in the primary literature.

Experimental Protocols

Isolation from Aspergillus variecolor B-17

This compound was first isolated from the halotolerant fungal strain Aspergillus variecolor B-17[2]. The following protocol outlines the general steps for its extraction and purification.

Caption: Isolation workflow for this compound.

Methodology:

  • Fermentation: The fungal strain Aspergillus variecolor B-17 is cultured in a suitable liquid medium at 28 °C for 14 days.

  • Extraction: The culture broth is filtered, and the filtrate is extracted exhaustively with ethyl acetate (B1210297).

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain colorless crystals.

Cytotoxicity Assay against K562 Cells

The cytotoxic activity of this compound was evaluated against the human chronic myelogenous leukemia cell line K562. The IC₅₀ value, which is the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 22 µM.

Caption: MTT assay workflow for cytotoxicity.

Methodology:

  • Cell Culture: K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours, the cells are treated with various concentrations of this compound dissolved in DMSO (final DMSO concentration ≤ 0.1%).

  • MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Absorbance Measurement: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the concentration of the compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines, specifically K562 cells. The moderate IC₅₀ value of 22 µM suggests its potential as a lead compound for the development of novel anticancer agents.

The precise mechanism of action underlying the cytotoxic effects of this compound has not yet been fully elucidated. Further research is required to identify the specific cellular targets and signaling pathways that are modulated by this compound, leading to cell death. Preliminary investigations into the structure-activity relationship of similar hopane triterpenoids suggest that the presence and position of hydroxyl groups can significantly influence their biological activity.

Conclusion

This compound is a structurally defined pentacyclic triterpenoid with demonstrated cytotoxic activity. This guide provides the essential chemical and biological information, along with detailed experimental procedures, to facilitate further investigation into its therapeutic potential. Future studies should focus on elucidating its mechanism of action, exploring its efficacy in other cancer cell lines and in vivo models, and optimizing its structure to enhance its potency and selectivity.

References

2-Hydroxydiplopterol: A Technical Guide to its Discovery and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) 2-Hydroxydiplopterol. It details the discovery of this natural product, its known biological activities, and presents relevant physicochemical and pharmacological data. This document also outlines generalized experimental protocols for its isolation and the assessment of its cytotoxic effects, aiming to equip researchers with the foundational knowledge required for further investigation and potential therapeutic development.

Introduction

This compound is a hopane-type pentacyclic triterpenoid, a class of natural products known for their diverse and potent biological activities. The discovery of novel bioactive compounds from fungal sources continues to be a significant area of research in the quest for new therapeutic agents. This guide focuses on the technical details surrounding this compound, providing a resource for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Origin

This compound was first isolated from the metabolites of the halotolerant fungal strain Aspergillus variecolor B-17.[1][2] The structure of this novel compound was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, and was definitively confirmed by single-crystal X-ray diffraction analysis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₀H₅₂O₂[3]
Molecular Weight 444.73 g/mol [3]
Type Pentacyclic Triterpenoid (Hopane-type)[1]
Natural Source Aspergillus variecolor B-17[1][2]
CAS Number 1193250-54-2[3]

Biological Significance and Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines.[1][2] This finding suggests its potential as a lead compound for the development of novel anticancer agents.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against the human immortalized myelogenous leukemia cell line, K562.[1][2] The potency of this cytotoxic activity has been quantified, providing a benchmark for its potential therapeutic efficacy.

Table 2: In Vitro Cytotoxicity Data for this compound

Cell LineAssay TypeParameterValueReference
K562 (Human Myelogenous Leukemia)Not Specified in AbstractIC₅₀22 µM[1][2]

Note: The specific cytotoxicity assay used in the original study was not detailed in the available literature. A generalized protocol for a common cytotoxicity assay (MTT) is provided in Section 4.2.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation of triterpenoids from fungal cultures and for assessing the cytotoxicity of a compound against the K562 cell line. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Isolation of Triterpenoids from Aspergillus species (Generalized Protocol)

This protocol outlines a general procedure for the extraction and isolation of triterpenoid compounds from fungal mycelia.

Diagram 1: Generalized Workflow for Triterpenoid Isolation

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Purification A Fungal Culture (Aspergillus variecolor) B Separation of Mycelia and Broth A->B C Drying of Mycelia B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Column Chromatography E->F G Fraction Collection F->G H Thin Layer Chromatography (TLC) Analysis G->H I Pooling of Fractions H->I J Preparative High-Performance Liquid Chromatography (HPLC) I->J K Pure this compound J->K

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Fungal Cultivation: Culture the Aspergillus variecolor B-17 strain in a suitable liquid medium and incubate under appropriate conditions to allow for fungal growth and metabolite production.

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Dry the mycelia thoroughly.

    • Extract the dried mycelia with an organic solvent such as ethyl acetate (B1210297) or methanol.

    • Concentrate the solvent extract under reduced pressure to obtain a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography using a silica (B1680970) gel stationary phase.

    • Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing the compound of interest based on TLC analysis.

    • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and X-ray crystallography.

Cytotoxicity Assessment using MTT Assay (Generalized Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Diagram 2: Workflow of the MTT Cytotoxicity Assay

A Seed K562 cells in a 96-well plate B Incubate cells (24h) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for exposure period (e.g., 48-72h) C->D E Add MTT solution to each well D->E F Incubate (2-4h) to allow formazan (B1609692) formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570nm G->H I Calculate cell viability and IC50 value H->I

Caption: A standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Methodology:

  • Cell Culture: Maintain K562 cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the K562 cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add the different concentrations of this compound to the wells containing the K562 cells. Include a vehicle control (solvent only) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound's cytotoxicity has not been elucidated. However, many triterpenoids are known to induce apoptosis in cancer cells through various signaling pathways.

Diagram 3: Potential Signaling Pathways for Triterpenoid-Induced Apoptosis

cluster_0 Possible Mechanisms cluster_1 Downstream Effects A This compound B Mitochondrial Pathway A->B C Death Receptor Pathway A->C D ROS Generation A->D E Caspase Activation B->E C->E D->B F DNA Fragmentation E->F G Apoptosis F->G

Caption: Hypothesized signaling pathways for this compound-induced apoptosis.

Further research is required to determine which, if any, of these pathways are specifically modulated by this compound.

Synthesis

Currently, there is no published information on the chemical synthesis of this compound. The biosynthesis of hopane-type triterpenoids in microorganisms generally proceeds from the cyclization of squalene.

Diagram 4: Biosynthetic Precursor of this compound

A Squalene B Hopane Cation A->B Squalene-hopene cyclase C Diplopterol B->C Hydration D This compound C->D Hydroxylation

Caption: A simplified proposed biosynthetic pathway leading to this compound.

Future Directions

This compound represents a promising natural product with demonstrated cytotoxic activity. Future research should focus on:

  • Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its cytotoxic effects.

  • Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for further studies and the generation of analogues.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.

Conclusion

This compound, a pentacyclic triterpenoid isolated from Aspergillus variecolor B-17, has emerged as a compound of interest due to its cytotoxic activity against the K562 leukemia cell line. While the current body of knowledge is limited, this guide provides a foundational understanding of its discovery, known bioactivity, and generalized experimental approaches. Further investigation into its mechanism of action and synthetic accessibility is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Biological Function of C-2 Hydroxylated Hopanoids in Microbial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific biological functions of 2-hydroxydiplopterol (B563175) is limited in current scientific literature. This guide synthesizes the well-documented roles of its parent molecule, diplopterol (B1670745), and other C-2 modified hopanoids to provide a robust, evidence-based framework for understanding the probable functions of this compound.

Executive Summary

Hopanoids are pentacyclic triterpenoids that function as sterol surrogates in a wide range of bacteria, playing a critical role in maintaining the structural integrity and function of cell membranes.[1][2][3] They are analogous to cholesterol in eukaryotes, modulating membrane fluidity, permeability, and lateral organization.[4][5] Diplopterol (hopan-22-ol) is one of the most common C30 hopanoids, and its derivatives, modified at the C-2 position of the A-ring, exhibit fine-tuned effects on membrane biophysics. While 2-methyl-diplopterol is well-studied, this compound remains less characterized. This guide elucidates the biosynthesis of hopanoids, details the profound impact of diplopterol on membrane properties, and extrapolates the likely role of a C-2 hydroxyl modification. By introducing a polar hydroxyl group capable of hydrogen bonding, 2-hydroxylation is hypothesized to further enhance membrane rigidity and barrier function, representing a key adaptation for microbial survival under specific environmental stresses.

Hopanoid Biosynthesis: The Path to Diplopterol and its Derivatives

The biosynthesis of hopanoids is an oxygen-independent process, a key distinction from sterol synthesis. The pathway begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form the C30 precursor, squalene (B77637).

The key steps are:

  • Cyclization: The enzyme squalene-hopene cyclase (SHC) catalyzes the direct cyclization of squalene into the pentacyclic hopene skeleton, primarily forming diploptene.

  • Hydration: Diploptene can be hydrated at the C-22 position to form diplopterol.

  • Core Modification: The diplopterol core can be further modified. The best-characterized modification is methylation at the C-2 position by the enzyme HpnP to form 2-methyl-diplopterol. It is hypothesized that a currently uncharacterized hydroxylase could act on the same C-2 position to produce this compound.

Hopanoid_Biosynthesis Squalene Squalene Diploptene Diploptene Squalene->Diploptene Squalene-Hopene Cyclase (SHC) Diplopterol Diplopterol (Hopan-22-ol) Diploptene->Diplopterol Hydration mid_point Diplopterol->mid_point Me_Diplopterol 2-Methyl-diplopterol OH_Diplopterol This compound (Hypothesized) mid_point->Me_Diplopterol HpnP (Methylase) mid_point->OH_Diplopterol Hydroxylase? (Hypothesized)

Caption: Hopanoid biosynthesis pathway from squalene.

Physicochemical Impact on Microbial Membranes

Hopanoids insert into the lipid bilayer and impose significant order, reducing fluidity and enhancing the membrane's barrier function.

Membrane Ordering and Phase Behavior

Like cholesterol, diplopterol has a rigid, planar structure that preferentially interacts with lipids containing saturated acyl chains, such as the lipid A component of the outer membrane of Gram-negative bacteria. This interaction has several key consequences:

  • Condensing Effect: Diplopterol reduces the area per lipid molecule, packing the membrane more tightly.

  • Formation of Liquid-Ordered (Lo) Phase: It induces the formation of a liquid-ordered (Lo) phase, which is more ordered than a liquid-disordered (Ld) phase but more fluid than a solid gel (So) phase. This allows the membrane to remain fluid for protein function while increasing its mechanical robustness.

  • Inhibition of Gel Phase: Diplopterol inhibits the transition to a rigid gel phase at lower temperatures, extending the functional temperature range of the membrane.

Inferred Role of the C-2 Hydroxyl Group

The addition of a hydroxyl group at the C-2 position, which is located near the polar headgroup region of the membrane, would introduce a powerful hydrogen-bonding capability. This is expected to:

  • Strengthen Lipid Interactions: Form strong hydrogen bonds with the phosphate (B84403) and glycerol (B35011) moieties of phospholipid headgroups and the amide and hydroxyl groups of lipid A. This would likely anchor the hopanoid more firmly and further enhance the membrane condensing effect.

  • Alter Molecular Orientation: The polar -OH group could slightly alter the tilt and depth of insertion of the hopanoid within the bilayer, potentially optimizing its packing with neighboring lipids.

  • Enhance Barrier Function: The increased packing density and intermolecular hydrogen bonding would create a less permeable membrane barrier, offering greater protection against chemical stressors.

Biological Functions and Environmental Adaptation

The biophysical effects of hopanoids translate directly into physiological advantages, particularly for bacteria facing environmental stress.

  • Stress Resistance: The presence of hopanoids confers resistance to low pH, detergents, antimicrobial peptides, and bile salts. Hopanoid-deficient mutants are often more sensitive to these membrane-disrupting agents.

  • Reduced Permeability: Hopanoids decrease the passive diffusion of water and small solutes across the membrane. In the aerial hyphae of Streptomyces, hopanoids are thought to minimize water loss.

  • Outer Membrane Integrity: In Gram-negative bacteria like Methylobacterium extorquens, hopanoids are highly enriched in the outer membrane, where they are critical for establishing order and barrier function. In Pseudomonas aeruginosa, exposure to diplopterol decreases membrane permeability and increases antibiotic resistance.

The C-2 hydroxylation of diplopterol likely represents a strategy to further bolster the membrane barrier under conditions where enhanced integrity is paramount for survival.

Quantitative Data on Hopanoid Effects

While specific data for this compound is unavailable, quantitative studies on diplopterol and its 2-methylated form provide a strong comparative baseline.

Table 1: Effect of C-2 Modified Hopanoids on Membrane Rigidity (Data derived from fluorescence polarization studies in model membranes composed of native bacterial lipids from R. palustris)

Hopanoid Species (5 mol%)Anisotropy (r)Change in Rigidity
No Hopanoid (Control)0.165-
Diplopterol0.170+
2-Methyl-diplopterol0.182+++
This compound (Predicted)Higher than Diplopterol++ (Hypothesized)

Source: Adapted from Wu, C. H., et al. (2015). eLife. The study demonstrates that C-2 methylation significantly increases membrane rigidity. It is hypothesized that C-2 hydroxylation would also increase rigidity due to hydrogen bonding, though perhaps to a different extent than the steric effect of methylation.

Table 2: Subcellular Localization and Abundance of Hopanoids (Data from Rhodopseudomonas palustris TIE-1)

HopanoidMol % in Inner MembraneMol % in Outer Membrane
Diplopterol~1.0%~2.0%
2-Methyl-diplopterol~1.0%~2.4%
Bacteriohopanetetrol (BHT)~0.4%~3.4%
Total Hopanoids ~2.6% ~8.1%

Source: Adapted from Wu, C. H., et al. (2015). eLife. This shows a clear enrichment of hopanoids in the outer membrane, where they contribute to the primary environmental barrier.

Experimental Protocols

Protocol for Hopanoid Extraction and Analysis by GC-MS

This protocol outlines a standard method for the extraction, derivatization, and quantification of hopanoids from bacterial cell cultures.

  • Cell Harvesting: Centrifuge liquid bacterial culture (e.g., 500 mL) at 7,000 x g for 10 min at 4°C. Discard the supernatant and store the wet cell paste at -20°C.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

    • Sonicate or agitate for 2 hours at room temperature.

    • Add chloroform and water to break the mixture into two phases (final ratio 1:1:0.9 v/v/v chloroform:methanol:water).

    • Centrifuge to separate the phases. Collect the lower organic (chloroform) layer containing the total lipid extract (TLE).

    • Dry the TLE under a stream of N2 gas.

  • Derivatization (Acetylation):

    • To the dried TLE, add 100 µL of a 1:1 (v/v) mixture of pyridine (B92270) and acetic anhydride.

    • Incubate at 60-70°C for 30-60 minutes to acetylate all hydroxyl groups. This step is crucial for making the hopanoids volatile for GC analysis.

    • Dry the sample again under N2 gas and re-dissolve in a known volume of an appropriate solvent (e.g., dichloromethane (B109758) or hexane) for injection.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a high-temperature column suitable for lipids (e.g., Restek Rxi-XLB or DB-XLB).

    • Injection: 1 µL injection in splitless mode.

    • Oven Program: Start at 100°C, ramp at 5-10°C/min to 350°C, and hold for 20-35 minutes.

    • Mass Spectrometer: Operate in full scan mode (e.g., m/z 50-800) or selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic fragment ions (e.g., m/z 191 for the hopane (B1207426) skeleton).

    • Quantification: Use an internal standard (e.g., androsterone) and generate calibration curves with purified hopanoid standards for accurate quantification.

Workflow_Membrane_Fluidity Culture 1. Grow Bacterial Culture Harvest 2. Harvest & Wash Cells Culture->Harvest Stain 3. Stain with Fluorescent Probe (e.g., Laurdan, DPH) Harvest->Stain Incubate 4. Incubate at Target Temperature Stain->Incubate Measure 5. Measure Fluorescence (Parallel & Perpendicular Intensities) Incubate->Measure Calculate 6. Calculate Anisotropy (r) or General Polarization (GP) Measure->Calculate Analyze 7. Compare Conditions (e.g., WT vs Mutant) Calculate->Analyze

Caption: Experimental workflow for membrane fluidity analysis.
Protocol for Membrane Fluidity Measurement by Fluorescence Anisotropy

This method assesses membrane order by measuring the rotational mobility of a fluorescent probe embedded in the membrane.

  • Preparation of Cells:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash twice with a suitable buffer (e.g., PBS or Tris-HCl).

    • Resuspend cells to a final OD600 of 0.5-0.8 in the same buffer.

  • Staining:

    • Add a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan to the cell suspension. A typical final concentration is 1-10 µM.

    • Incubate in the dark at the desired temperature (e.g., 30°C) for 30-60 minutes to allow the probe to fully incorporate into the membranes.

  • Measurement:

    • Transfer the stained cell suspension to a quartz cuvette and place it in the thermostatted holder of a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength (e.g., ~350-360 nm for DPH/Laurdan) and emission wavelength (e.g., ~430 nm for DPH; 460 & 500 nm for Laurdan).

    • Record the fluorescence intensity with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

    • Correct for instrument bias using a G-factor correction.

  • Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • A higher anisotropy value (r) corresponds to slower probe rotation and thus a more rigid, less fluid membrane.

Protocol for Liposome Permeability Assay

This assay uses liposomes loaded with a self-quenching fluorescent dye to measure how hopanoids affect membrane permeability.

  • Liposome Preparation:

    • Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired phospholipids (B1166683) (e.g., E. coli polar lipid extract) with and without the hopanoid of interest (e.g., 5-10 mol% diplopterol).

    • Dry the lipids into a thin film under vacuum.

    • Hydrate the lipid film with a buffer containing a high concentration of a fluorescent dye, such as 5(6)-carboxyfluorescein (B613776) (CF) (e.g., 50-100 mM). At this concentration, the dye's fluorescence is self-quenched.

    • Create unilamellar vesicles by extrusion through polycarbonate membranes (e.g., 100 nm pore size).

  • Removal of External Dye:

    • Separate the CF-loaded liposomes from the non-encapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Leakage Assay:

    • Dilute the purified liposomes into a cuvette containing iso-osmotic buffer. The fluorescence should be low due to quenching.

    • Monitor the fluorescence intensity over time using a fluorometer (e.g., λex ~490 nm, λem ~520 nm for CF).

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt all liposomes, releasing all the CF and achieving maximum fluorescence (100% leakage).

  • Data Analysis:

    • Calculate the percentage of leakage at any given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding detergent.

    • Compare the leakage rates between liposomes with and without hopanoids. A lower rate of leakage indicates decreased membrane permeability.

Conclusion and Future Directions

Diplopterol and its derivatives are integral components of many bacterial membranes, acting as powerful modulators of membrane order, fluidity, and permeability. Their function as bacterial sterol surrogates provides a crucial mechanism for adaptation to environmental stress. The introduction of a hydroxyl group at the C-2 position of diplopterol is a compelling, albeit understudied, structural modification. Based on established biophysical principles, this compound is predicted to be a potent membrane-ordering agent, leveraging hydrogen bonding to create a more robust and impermeable membrane barrier than its non-hydroxylated counterpart.

Future research should focus on:

  • Identifying the C-2 Hydroxylase: Genomic and biochemical studies are needed to identify the enzyme responsible for this modification.

  • Direct Biophysical Studies: Synthesis of this compound is required for its direct testing in model membranes using techniques like fluorescence anisotropy, X-ray diffraction, and permeability assays to quantify its specific effects.

  • Physiological Role: Creating bacterial mutants capable of producing this compound (or knocking out its production) will be essential to elucidate its specific role in stress tolerance and cell physiology.

Logical_Model Hopanoid Diplopterol or This compound Interaction Intercalation & Preferential Interaction with Lipid A (+ H-Bonding for 2-OH) Hopanoid->Interaction Membrane Bacterial Outer Membrane (Lipid A + Phospholipids) Membrane->Interaction Order Increased Membrane Order (Condensing Effect) Interaction->Order Permeability Decreased Permeability Interaction->Permeability Outcome Enhanced Stress Resistance (pH, Detergents, Antibiotics) Order->Outcome Permeability->Outcome

Caption: Model of hopanoid action in the bacterial outer membrane.

References

2-Hydroxydiplopterol: A Comprehensive Technical Guide to its Natural Sources, Production, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydiplopterol, a pentacyclic triterpenoid (B12794562) of the hopane (B1207426) class, has garnered scientific interest due to its cytotoxic properties. First identified in a marine-derived fungus, this compound has since been discovered in a terrestrial plant species, suggesting a broader distribution than initially understood. This technical guide provides an in-depth overview of the known natural sources and producers of this compound, details the experimental protocols for its isolation and identification, and outlines its putative biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Producers

To date, this compound has been isolated from two distinct natural sources: a fungus and a plant. This distribution across different biological kingdoms highlights the compound's unique biosynthetic origins and potential ecological roles.

Fungal Producers

The first reported isolation of this compound was from the halotolerant fungus Aspergillus variecolor B-17 [1][2][3][4]. This marine-derived fungal strain was found to produce the compound as a secondary metabolite. Fungi, particularly those from the genus Aspergillus, are well-documented producers of a diverse array of bioactive natural products.

Plant Sources

Subsequent to its discovery in fungi, this compound was isolated from the plant Arisaema jacquemontii , a herb belonging to the Araceae family[5]. This discovery marked the first instance of the compound being identified from a plant source. A. jacquemontii, commonly known as the cobra lily, has a history of use in traditional medicine, and the presence of cytotoxic compounds like this compound may contribute to its documented biological activities.

Quantitative Data

Quantitative data on the yield and concentration of this compound in its natural producers is limited in the current scientific literature. The primary focus of the existing studies has been on the isolation and structural elucidation of the compound. However, the available data on the amount of purified this compound obtained from a given quantity of starting material is summarized below.

Producer OrganismStarting MaterialAmount of Starting MaterialAmount of this compound IsolatedReference
Arisaema jacquemontiiDried and powdered whole plant4 kg10 mg[5]
Aspergillus variecolor B-17Fungal metabolitesNot specifiedNot specified[1][2][3][4]

Note: The study on Aspergillus variecolor B-17 did not specify the starting quantity of fungal biomass or culture filtrate from which this compound was isolated.

Experimental Protocols

The following sections detail the methodologies employed for the extraction, isolation, and structural identification of this compound as reported in the scientific literature.

Extraction and Isolation from Arisaema jacquemontii

The protocol for isolating this compound from the whole plant of Arisaema jacquemontii is a multi-step process involving solvent extraction and chromatographic separation[5].

  • Sample Preparation: The whole plants of A. jacquemontii are collected, dried under shade, and then ground into a fine powder.

  • Extraction: The powdered plant material is soaked in chloroform (B151607) for an extended period (e.g., 10 days) to extract the secondary metabolites.

  • Solvent Evaporation: The chloroform extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically using a mixture of hexane (B92381) and acetone.

  • Fractionation and Purification: Fractions are collected and monitored. The fraction containing this compound is further purified using flash column chromatography over silica gel with a specific hexane/acetone solvent system to afford the pure compound.

Isolation from Aspergillus variecolor B-17

The isolation of this compound from the halotolerant fungus Aspergillus variecolor B-17 involves the extraction of its metabolites followed by chromatographic purification[1][2][3][4]. While the detailed protocol is not as explicitly described as for the plant source, the general steps would involve:

  • Fungal Cultivation: Aspergillus variecolor B-17 is cultured in a suitable medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an appropriate organic solvent to isolate the metabolites.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques, likely including column chromatography over silica gel, to isolate and purify this compound.

Structural Identification

The definitive identification of this compound has been accomplished through a combination of spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the complex pentacyclic structure of the molecule and determine the connectivity of all atoms.

  • Single Crystal X-Ray Diffraction Analysis: This technique provides the absolute stereochemistry and a precise three-dimensional model of the molecule, confirming the structural assignment made by NMR[1][2][3][4].

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula of the compound.

Putative Biosynthetic Pathway

While the specific enzymatic steps for the biosynthesis of this compound have not been fully elucidated, its chemical structure as a hopanoid allows for the proposal of a putative biosynthetic pathway based on the well-established biosynthesis of diplopterol (B1670745) and other hopanoids[1][2]. Hopanoids are synthesized from the precursor squalene (B77637) through an oxygen-independent cyclization reaction.

The proposed pathway involves:

  • Squalene Formation: The biosynthesis begins with the formation of the C30 triterpene precursor, squalene, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

  • Cyclization to Diplopterol: Squalene undergoes a complex cyclization cascade catalyzed by the enzyme squalene-hopene cyclase (SHC) to form the pentacyclic hopane skeleton. The reaction is terminated by the quenching of a carbocation with water to yield diplopterol (hopan-22-ol).

  • Hydroxylation: The key structural feature of this compound is the presence of a hydroxyl group at the C-2 position in addition to the one at C-22. This suggests a subsequent hydroxylation step, likely catalyzed by a specific hydroxylase enzyme, which introduces the hydroxyl group onto the diplopterol scaffold. The exact nature of this enzyme in the producing organisms remains to be identified.

Visualizations

Experimental Workflow for Isolation from Arisaema jacquemontii

experimental_workflow start Dried & Powdered Arisaema jacquemontii extraction Chloroform Extraction (10 days) start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation (Reduced Pressure) filtration->evaporation crude_extract Crude Chloroform Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane/Acetone Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection flash_chromatography Flash Column Chromatography (Hexane/Acetone) fraction_collection->flash_chromatography pure_compound Pure this compound flash_chromatography->pure_compound

Caption: Workflow for the isolation of this compound.

Putative Biosynthetic Pathway of this compound

biosynthesis_pathway cluster_enzymes Enzymatic Conversions cluster_legend Legend IPP IPP / DMAPP Squalene Squalene IPP->Squalene Multiple Steps Diplopterol Diplopterol (Hopan-22-ol) Squalene->Diplopterol Hydroxydiplopterol This compound (Hopan-2,22-diol) Diplopterol->Hydroxydiplopterol enzyme1 Squalene Synthase enzyme2 Squalene-Hopene Cyclase (SHC) enzyme3 Hydroxylase (Putative) precursor Precursor intermediate Intermediate final_product Final Product putative_enzyme Putative Enzyme

Caption: Proposed biosynthesis of this compound.

Conclusion

This compound is a noteworthy natural product with cytotoxic activity, found in both fungal and plant sources. While the full scope of its natural distribution and the specifics of its biosynthesis are still areas for further investigation, the existing research provides a solid foundation for future studies. This guide has synthesized the current knowledge on its natural producers, provided a framework for its isolation and identification, and proposed a logical biosynthetic pathway. It is hoped that this comprehensive overview will facilitate and inspire continued research into this promising molecule, potentially leading to new applications in medicine and biotechnology.

References

The Geochemical Significance of 2-Hydroxydiplopterol and Other Hopanoid Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Hopanoid lipids, including the prominent C30 hopanol 2-Hydroxydiplopterol (also known as diplopterol), are pentacyclic triterpenoids that serve as crucial molecular fossils and functional components in bacterial membranes. Their remarkable preservation in the geological record provides an invaluable window into the history of microbial life and paleoenvironmental conditions. In living organisms, they are structural analogues to eukaryotic sterols, modulating membrane fluidity and permeability. This technical guide delves into the core geochemical significance of this compound and related hopanoids, presenting quantitative data, detailed experimental protocols for their analysis, and an exploration of their biogeochemical pathways. Furthermore, this guide touches upon the emerging relevance of hopanoids in the context of drug development, particularly in addressing multidrug resistance.

Introduction: Hopanoids as Molecular Fossils and Membrane Modulators

Hopanoids are a class of natural products synthesized primarily by bacteria and are structurally similar to eukaryotic sterols like cholesterol.[1][2] Their robust pentacyclic carbon skeleton allows them to persist in sedimentary rocks for billions of years, making their diagenetic products, hopanes, some of the most abundant organic molecules on Earth.[3][4] The presence and distribution of specific hopanoids, such as this compound, in the rock record serve as powerful biomarkers for tracing the evolutionary history and ecological impact of bacteria.[5]

In extant bacteria, hopanoids are integral components of cell membranes, where they are thought to regulate fluidity, decrease permeability, and enhance stability against environmental stressors such as extreme pH, temperature, and osmotic pressure. This compound, in particular, has been shown to order lipid bilayers by interacting with lipid A in the outer membranes of Gram-negative bacteria, a function analogous to that of cholesterol in eukaryotic membranes. This membrane-ordering effect has significant implications for various cellular functions, including the activity of membrane-bound proteins.

Quantitative Distribution of this compound and Other Hopanoids

The abundance of this compound and other hopanoids can vary significantly depending on the bacterial species and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Hopanoid Content in Selected Bacterial Cultures

Bacterial SpeciesHopanoid(s)ConcentrationReference
Rhodopseudomonas palustris TIE-1Diplopterol, 2-Me-Diplopterol, BHT, 2-Me-BHT~3% of total lipid extract[wu2015quantitative]
Methylobacterium extorquensDiplopterol, 2-Me-Diplopterol, BHT-GCE, BHT-CEEnriched in the outer membrane[saenz2015hopanoids]
Geobacter sulfurreducensDiploptene, Elongated hopanoidsPresent in anaerobically grown cells[fischer2005occurrence]
Crocosphaera watsoniiBacteriohopanepolyols (BHPs)High membrane content[saenz2012hopanoids]
Nostoc punctiformeBacteriohopanepolyols (BHPs)mg/g of lyophilized cellular material[kulkarni2015lack]

Table 2: Concentration of Hopanoids in Environmental Samples

EnvironmentHopanoid(s)Concentration RangeReference
Lake Albano Sediments (Holocene)DiplopterolHigh relative abundance in young Holocene[sadori2008holocene]
California Current Water Column (Anoxic Zone)Bacteriohopanepolyols (BHPs)5- to 7-fold increase in concentration[sahin2013composite]
High Latitude SoilsNucleoside-bacteriohopanepolyolsVariable, indicates environmental control[ocleirigh2021occurrence]
Saline Lacustrine Crude OilsC27 to C35 HopanesC30 hopane (B1207426) is dominant[zheng2021origin]
Lake Cadagno & Voua de la Motte SedimentsBacteriohopanetetrol (BHT)Found in anoxic zones[kavran2009investigation]

Biogeochemical Pathways of this compound

The journey of this compound from its biosynthesis in a bacterial cell to its ultimate preservation as a hopane in sedimentary rock is a multi-stage process.

Biosynthesis of Hopanoids

Hopanoid biosynthesis begins with the cyclization of the linear triterpenoid (B12794562) precursor, squalene. This reaction is catalyzed by the enzyme squalene-hopene cyclase (SHC) and, notably, does not require molecular oxygen. This has led to the hypothesis that hopanoids may have served as sterol surrogates in early life before the atmosphere became oxygenated. Following the formation of the initial hopene structure, a series of enzymatic modifications can occur, leading to a diverse array of hopanoid structures, including the formation of this compound (diplopterol) and more complex bacteriohopanepolyols (BHPs).

Hopanoid_Biosynthesis Squalene Squalene Hopene Hopene Squalene->Hopene Squalene-Hopene Cyclase (SHC) Diplopterol This compound (Diplopterol) Hopene->Diplopterol Hydration BHPs Bacteriohopanepolyols (BHPs) Hopene->BHPs Further enzymatic modifications

Caption: Simplified biosynthetic pathway of hopanoids.
Diagenetic Transformation

Following the death of the organism and burial in sediments, hopanoids like this compound undergo a series of chemical transformations known as diagenesis. These processes, which occur over geological timescales, involve the loss of functional groups and changes in stereochemistry. This compound is defunctionalized and reduced to form the corresponding hopane, the stable molecular fossil found in petroleum and ancient sedimentary rocks. The preservation of these hopane structures provides a robust record of past bacterial communities.

Diagenesis_Pathway cluster_0 Biosphere cluster_1 Geosphere (Sediments) Diplopterol This compound in Bacteria Intermediate Diagenetic Intermediates Diplopterol->Intermediate Burial and Early Diagenesis Hopane Hopane (Geological Record) Intermediate->Hopane Thermal Maturation

Caption: Diagenetic pathway of this compound to Hopane.

Experimental Protocols for Hopanoid Analysis

The analysis of hopanoids from environmental samples or bacterial cultures requires a multi-step process involving extraction, separation, and identification.

Lipid Extraction (Bligh & Dyer Method)

This protocol is a widely used method for the total lipid extraction from wet biomass.

  • Homogenization: Homogenize the wet sample (e.g., cell pellet, sediment) with a mixture of chloroform (B151607), methanol, and water in a ratio of 1:2:0.8 (v/v/v).

  • Phase Separation: Add additional chloroform and water to the homogenate to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water). Centrifuge the mixture to separate the phases.

  • Collection: The lipids will be in the lower chloroform layer. Carefully collect this layer.

  • Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract (TLE).

Derivatization for GC-MS Analysis (Acetylation)

To increase the volatility of hopanols for gas chromatography, hydroxyl groups are typically derivatized.

  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous pyridine (B92270) and acetic anhydride.

  • Reaction: Add the derivatizing agent to the dried TLE.

  • Incubation: Heat the mixture at 60-70°C for 30-60 minutes.

  • Drying: Evaporate the reagents under a stream of nitrogen.

  • Resuspension: Redissolve the derivatized lipids in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for injection into the GC-MS.

Instrumental Analysis

The following diagram outlines a general workflow for the instrumental analysis of hopanoids.

Experimental_Workflow Sample Bacterial Culture or Sediment Sample Extraction Total Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Derivatization Derivatization (optional) (e.g., Acetylation for GC-MS) Extraction->Derivatization LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Extraction->LCMS For non-volatile hopanoids GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Analysis Instrumental Analysis Analysis->GCMS Analysis->LCMS Data Data Analysis and Quantification GCMS->Data LCMS->Data

Caption: General workflow for hopanoid analysis.

Relevance to Drug Development

While the primary significance of hopanoids has been in geochemistry and microbiology, their structural and functional similarity to sterols opens avenues for exploration in drug development. Triterpenoids, the broader class to which hopanoids belong, are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.

A particularly compelling area of research is the link between hopanoids and antibiotic resistance. Studies have shown that bacteria lacking hopanoids exhibit increased sensitivity to certain antibiotics and are less able to perform multidrug efflux, a key mechanism of drug resistance. This suggests that the hopanoid biosynthetic pathway could be a novel target for the development of drugs that either act as direct antimicrobials or as adjuvants that resensitize resistant bacteria to existing antibiotics. The disruption of hopanoid production could compromise the integrity of the bacterial membrane, making the pathogen more susceptible to antimicrobial agents.

Conclusion

This compound and other hopanoids are molecules of profound geochemical importance, providing a rich narrative of bacterial life and evolution etched in the rock record. Their functional role as membrane stabilizers in living bacteria underscores their fundamental biological significance. The analytical techniques for their study are well-established, allowing for detailed investigations into their distribution and abundance. Furthermore, the emerging connection between hopanoids and bacterial drug resistance highlights their potential as targets for novel therapeutic strategies. Continued research into the multifaceted roles of these fascinating lipids will undoubtedly yield deeper insights into both Earth's history and new frontiers in medicine.

References

2-Hydroxydiplopterol: A Potential Fungal Biomarker for Specialized Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxydiplopterol (B563175) is a pentacyclic triterpenoid (B12794562) of the hopanoid class, first isolated from the halotolerant fungus Aspergillus variecolor B-17.[1][2] Hopanoids are recognized as significant biomarker molecules, often referred to as "molecular fossils," due to their stability and preservation in the geological record, providing insights into ancient microbial life.[3] While hopanoids are widespread in bacteria, the discovery of this compound in a fungus suggests its potential as a specific biomarker for distinguishing certain fungal metabolic pathways, particularly in unique ecological niches such as high-salinity environments. This technical guide provides a comprehensive overview of this compound, its biosynthesis, analytical methodologies for its detection, and its potential applications in microbiology and drug discovery.

Data Presentation

HopanoidMicroorganismAbundance/ConcentrationReference
Diplopterol (B1670745)Rhodopseudomonas palustris TIE-1Not explicitly quantified, but a major hopanoid(Welander et al., 2009)
Bacteriohopanetetrol (BHT)Rhodopseudomonas palustris TIE-1Not explicitly quantified, but a major hopanoid(Welander et al., 2009)
2-MethyldiplopterolRhodopseudomonas palustris TIE-1~12-34 times higher yield than diplopterol under optimized conditions(Wu et al., 2015)
2-Methylbacteriohopanetetrol (2Me-BHT)Rhodopseudomonas palustris TIE-1~2 times higher yield than BHT under optimized conditions(Wu et al., 2015)
This compound Aspergillus variecolor B-17 Data not available

Biosynthesis of this compound

The biosynthesis of hopanoids begins with the cyclization of squalene, a C30 isoprenoid precursor. In bacteria, this is an oxygen-independent process catalyzed by the enzyme squalene-hopene cyclase (SHC), which produces diploptene (B154308) or diplopterol.[3] The biosynthesis of this compound in Aspergillus variecolor likely follows a similar initial pathway to produce a diplopterol intermediate. The key differentiating step is the hydroxylation at the C-2 position of the hopanoid A-ring. In fungi, the modification of triterpenoid scaffolds, including hydroxylations, is commonly carried out by cytochrome P450 monooxygenases.[4][5][6][7] Therefore, it is proposed that a specific cytochrome P450 enzyme is responsible for the C-2 hydroxylation of a diplopterol precursor to yield this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthesis Squalene Squalene Diplopterol Diplopterol Squalene->Diplopterol Squalene-Hopene Cyclase (SHC) Hydroxydiplopterol This compound Diplopterol->Hydroxydiplopterol Cytochrome P450 Monooxygenase (putative)

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The detection and quantification of this compound require specific analytical procedures, primarily based on gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.

Extraction of Hopanoids from Fungal Biomass

This protocol is adapted from methods used for the extraction of lipids from microbial cultures.

Materials:

  • Lyophilized fungal biomass

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chloroform (B151607)

  • Phosphate buffer

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest fungal mycelia by filtration and freeze-dry to obtain a constant weight.

  • Grind the lyophilized biomass to a fine powder.

  • Perform a modified Bligh-Dyer extraction:

    • To the powdered biomass, add a mixture of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).

    • Sonicate the mixture for 15-20 minutes in an ice bath.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant.

  • To the supernatant, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v), which will induce phase separation.

  • Centrifuge to clarify the layers.

  • Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Dry the organic extract under a stream of nitrogen or using a rotary evaporator.

Derivatization for GC-MS Analysis

Hydroxylated hopanoids like this compound are not volatile enough for direct GC-MS analysis. Derivatization of the hydroxyl groups is necessary. Acetylation is a common method.

Materials:

Procedure:

  • Resuspend the dried lipid extract in a vial with a 1:1 (v/v) mixture of pyridine and acetic anhydride.

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes.

  • After cooling, evaporate the pyridine and acetic anhydride under a gentle stream of nitrogen.

  • Re-dissolve the derivatized sample in a suitable solvent for GC-MS analysis (e.g., hexane (B92381) or ethyl acetate).

GC-MS Analysis of Derivatized this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions (example):

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 15 minutes

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-800

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. The characteristic fragment ion for hopanoids at m/z 191 is typically monitored. For this compound, specific fragment ions resulting from the acetylated molecule should be determined from a full scan analysis of a standard or purified sample.

The following diagram outlines the experimental workflow for the analysis of this compound.

Experimental Workflow Start Fungal Culture (e.g., Aspergillus variecolor) Extraction Lipid Extraction (Bligh-Dyer) Start->Extraction Derivatization Derivatization (Acetylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Workflow for the analysis of this compound.

Potential as a Specific Biomarker

The specificity of this compound as a biomarker hinges on its distribution among microorganisms. To date, it has only been reported from the halotolerant fungus Aspergillus variecolor.[1][2] The absence of reports of this compound in bacteria, which are the primary producers of other hopanoids, suggests that the C-2 hydroxylation may be a specific fungal modification of the hopanoid skeleton.

Logical Relationship for Biomarker Potential:

Biomarker Logic Compound Detection of This compound Fungus Presence of Specific Fungal Metabolic Pathway (e.g., in Aspergillus) Compound->Fungus implies Environment Indication of Specific Environmental Conditions (e.g., Halotolerance) Fungus->Environment suggests

Logical flow for biomarker application.

If further research confirms that this compound is restricted to a narrow group of fungi, it could serve as a valuable biomarker for:

  • Chemotaxonomy: Differentiating specific fungal species or genera.

  • Environmental Microbiology: Indicating the presence and metabolic activity of these fungi in particular ecosystems, such as saline or hypersaline environments.

  • Bioprospecting: Screening for novel fungal strains with unique metabolic capabilities for drug discovery and industrial applications. The initial finding of cytotoxic activity for this compound highlights its potential in pharmaceutical research.[1][2]

Conclusion and Future Directions

This compound represents an intriguing expansion of the well-established family of hopanoid biomarkers. Its discovery in a fungus opens up new avenues for research into fungal lipid metabolism and its ecological significance. To fully realize its potential as a specific biomarker, future research should focus on:

  • Quantitative studies: Determining the concentration of this compound in Aspergillus variecolor under various growth conditions.

  • Distribution surveys: Screening a wide range of fungi and bacteria for the presence of this compound to establish its specificity.

  • Enzyme characterization: Identifying and characterizing the putative cytochrome P450 monooxygenase responsible for its biosynthesis.

  • Bioactivity screening: Further investigating the cytotoxic and other biological activities of this compound for potential drug development.

This technical guide provides a foundation for researchers and professionals to embark on the further exploration of this promising molecule.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diplopterol (B1670745), a pentacyclic triterpenoid (B12794562) of the hopanoid class, represents a pivotal molecule in the study of bacterial membranes and evolutionary biochemistry. First identified in the mid-20th century, research into diplopterol and its related hopanoids has unveiled their crucial role as sterol surrogates in prokaryotes, influencing membrane fluidity, permeability, and stability. This technical guide delves into the seminal early research that laid the foundation for our current understanding of these ubiquitous natural products. We will explore the initial isolation and structure elucidation of diplopterol, early investigations into its biosynthesis, and the foundational experiments that established its function in bacterial membranes. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the pioneering work in this field, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

Early Discovery and Structural Elucidation of Diplopterol

The journey into the world of hopanoids began not in the realm of microbiology, but in paleochemistry, with the discovery of their molecular fossils in ancient sediments.[1] It was the recognition of these stable pentacyclic structures in the geological record that spurred the search for their biological precursors.

First Isolation from a Natural Source

Diplopterol was first isolated in 1963 by Ueda and colleagues from the fronds of the fern Diplopterygium glaucum.[2] This initial discovery in a eukaryotic organism was a crucial first step, although it would later be understood that hopanoids are far more prevalent in bacteria.

Structure Determination

The determination of the chemical structure of diplopterol was a significant undertaking in an era before the routine use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Early structural work relied on classical chemical degradation methods, elemental analysis, and infrared (IR) spectroscopy. The characteristic pentacyclic hopane (B1207426) skeleton was a key feature identified in these early studies.

The proposed biosynthesis of diplopterol involves a cascade cyclization of the terpenoid precursor squalene (B77637) by the enzyme squalene-hopene cyclase.[3] This highly efficient reaction forms nine stereogenic centers and five rings simultaneously.[3] The oxygen atom in the hydroxyl group of diplopterol is believed to originate from water, as the process occurs in the absence of molecular oxygen.[3]

Early Research on Hopanoid Distribution and Biosynthesis

Following the initial discoveries, the focus of research shifted to understanding the distribution of hopanoids in the biological world and the pathways of their formation. The pioneering work of Ourisson, Rohmer, and their collaborators was instrumental in establishing the prevalence of these molecules in bacteria.

Widespread Occurrence in Prokaryotes

A landmark 1984 study by Rohmer, Bouvier-Nave, and Ourisson surveyed approximately 100 strains of prokaryotes and found hopanoids in about half of them. This wide distribution pointed to a significant biological role for these compounds. The study revealed that C30 hopanoids, including diploptene (B154308) and diplopterol, are present in almost all hopanoid-containing prokaryotes. However, the major hopanoids were identified as the C35 bacteriohopanepolyols, with bacteriohopanetetrol (B1250769) being the most common.

Table 1: Early Findings on the Distribution of Hopanoids in Prokaryotes

Taxonomic GroupPresence of HopanoidsPredominant HopanoidsConcentration (mg/g dry weight)
CyanobacteriaAlmost all examinedBacteriohopanepolyols0.1 - 2
Obligate MethylotrophsAlmost all examinedBacteriohopanepolyols0.1 - 2
Purple Non-sulfur BacteriaAll studiedBacteriohopanepolyols0.1 - 2
Chemoheterotrophs (Gram +/-)Many diverse speciesBacteriohopanepolyols0.1 - 2
ArchaebacteriaAbsentN/AN/A
Purple Sulfur BacteriaAbsentN/AN/A
Biosynthesis from Squalene

Early biosynthetic studies established that hopanoids, like sterols, are derived from the cyclization of squalene. A key distinction, however, is that hopanoid biosynthesis does not require molecular oxygen. This finding had profound evolutionary implications, suggesting that hopanoids could have served as sterol surrogates in early life forms before the atmosphere became oxygen-rich.

The direct cyclization of squalene to form the hopanoid skeleton is a remarkable enzymatic feat. The proposed mechanism involves a cascade of ring closures initiated by the protonation of a terminal double bond in squalene.

Biosynthesis_of_Diplopterol Squalene Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene->SHC Cyclization Intermediate Cationic Intermediate SHC->Intermediate Diploptene Diploptene Intermediate->Diploptene Deprotonation Water H₂O Intermediate->Water Quenching Diplopterol Diplopterol Water->Diplopterol

Biosynthesis of Diplopterol from Squalene.

Foundational Studies on the Function of Diplopterol in Membranes

The structural similarity between hopanoids and sterols led to the early hypothesis that they perform analogous functions in biological membranes. This was a central theme in the early research conducted by Ourisson and Rohmer's group.

Sterol Surrogates in Bacterial Membranes

In a seminal 1979 paper, Rohmer, Bouvier, and Ourisson proposed that hopanoids act as "structural equivalents and phylogenetic precursors of sterols." They argued that the similar size, rigidity, and amphiphilic character of hopanoids allow them to play a role in membranes analogous to that of sterols in eukaryotes. This includes modulating membrane fluidity and permeability.

Early Experimental Evidence for Membrane Ordering

Early experiments using model membrane systems provided the first direct evidence for the membrane-ordering properties of hopanoids. These studies, often employing techniques like differential scanning calorimetry and fluorescence polarization, demonstrated that the incorporation of hopanoids into phospholipid bilayers led to a decrease in membrane fluidity.

Experimental_Workflow_Membrane_Fluidity cluster_liposome_prep Liposome Preparation cluster_analysis Biophysical Analysis Phospholipids Phospholipids Hydration Hydration Phospholipids->Hydration Diplopterol Diplopterol Diplopterol->Hydration Sonication Sonication/Extrusion Hydration->Sonication Liposomes Liposomes Sonication->Liposomes Fluorescence Fluorescence Polarization Liposomes->Fluorescence DSC Differential Scanning Calorimetry Liposomes->DSC Permeability Permeability Assay Liposomes->Permeability Data Quantitative Data Fluorescence->Data DSC->Data Permeability->Data

Early Experimental Workflow for Studying Diplopterol's Effect on Membranes.

Early Experimental Protocols

To provide a practical understanding of the early research, this section outlines some of the key experimental methodologies employed in the initial studies of diplopterol and hopanoids.

Extraction and Purification of Diplopterol

The initial isolation of diplopterol from natural sources involved classical natural product chemistry techniques.

Protocol for Extraction from Diplopterygium glaucum (adapted from Ueda et al., 1963)

  • Extraction: Dried and powdered fronds of D. glaucum were extracted with a non-polar solvent such as hexane (B92381) or ether.

  • Saponification: The crude extract was saponified with alcoholic potassium hydroxide (B78521) to remove fatty acids and other esters.

  • Chromatography: The non-saponifiable fraction was subjected to column chromatography on alumina (B75360) or silica (B1680970) gel. Elution with a gradient of solvents (e.g., hexane-ether mixtures) allowed for the separation of different triterpenoids.

  • Crystallization: Fractions containing diplopterol were combined, and the compound was purified by repeated crystallization from a suitable solvent like methanol (B129727) or acetone.

Structural Characterization Techniques

Early structure elucidation relied on a combination of spectroscopic and chemical methods.

  • Infrared (IR) Spectroscopy: Used to identify functional groups, such as the hydroxyl group in diplopterol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR was used to determine the number and types of protons in the molecule, providing crucial information about the carbon skeleton.

  • Mass Spectrometry (MS): Provided the molecular weight and fragmentation patterns, which were instrumental in confirming the hopanoid skeleton. A key diagnostic fragment for hopanoids is often observed at m/z 191.

  • Chemical Degradation: Classical methods such as oxidation and reduction were used to break down the molecule into smaller, identifiable fragments, helping to piece together the overall structure.

Conclusion

The early research on diplopterol and related hopanoids, spearheaded by pioneers like Ourisson and Rohmer, fundamentally changed our understanding of bacterial membranes and the evolution of life. Their work established the widespread occurrence of these sterol surrogates in prokaryotes, elucidated their biosynthetic origins, and provided the first experimental evidence for their crucial role in membrane structure and function. The foundational knowledge detailed in this guide continues to underpin modern research into the diverse biological roles of hopanoids, from their involvement in bacterial stress responses to their potential as targets for novel antimicrobial agents. As we continue to explore the microbial world, the legacy of this early research serves as a testament to the power of fundamental scientific inquiry.

References

Distribution of 2-Hydroxydiplopterol in Diverse Environmental Settings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriohopanepolyols (BHPs) are a class of pentacyclic triterpenoid (B12794562) lipids found in the membranes of a wide range of bacteria. Their structural diversity and stability in the geological record make them valuable biomarkers for studying past and present microbial communities and biogeochemical processes. Among these, 2-hydroxydiplopterol (B563175), a C-2 hydroxylated derivative of diplopterol (B1670745), is of growing interest due to its potential as a specific indicator for certain bacterial groups and environmental conditions. This technical guide provides an in-depth overview of the current knowledge on the distribution of this compound and related compounds in various environmental settings. It details the experimental protocols for their analysis, explores their biosynthesis, and discusses their potential biological roles, including in signal transduction.

Data Presentation: Distribution of Bacteriohopanepolyols

While quantitative data specifically for this compound are limited in publicly available literature, the distribution of closely related and co-occurring bacteriohopanepolyols provides critical context for its likely environmental niches. The following tables summarize the relative abundance of various BHPs in different environments. It is important to note that the presence and concentration of these compounds can be influenced by a multitude of factors including microbial community composition, temperature, pH, and oxygen availability.

Table 1: Relative Abundance of Major Bacteriohopanepolyols in Terrestrial Environments

Environmental SettingBacteriohopanetetrol (BHT) & IsomersAminotriolAminotetrol & AminopentolAdenosylhopane & DerivativesOther BHPs (e.g., BHT cyclitol ether)Reference
Mineral Soils DominantPresentLow AbundancePresentVariable[1]
Peat Bogs VariablePresentHigher abundance in methanotrophic zonesPresentVariable[2]

Table 2: Relative Abundance of Major Bacteriohopanepolyols in Aquatic and Sedimentary Environments

Environmental SettingBacteriohopanetetrol (BHT) & IsomersAminotriolAminotetrol & AminopentolAdenosylhopane & DerivativesOther BHPs (e.g., BHT II)Reference
Marine Sediments (Suboxic/Anoxic) PresentPresentHigher AbundanceLow AbundanceBHT II present[3]
Cyanobacterial Mats DominantPresentVariablePresent2-Me-BHP often present[4]
Geothermal Systems PresentPresentVariablePresentDiverse and novel structures[5]

Experimental Protocols

The analysis of this compound and other BHPs requires specialized extraction and analytical techniques due to their amphiphilic nature and complex structures.

Lipid Extraction: Modified Bligh and Dyer Method

This is the most common method for extracting BHPs from environmental samples like sediments, soils, and microbial biomass.

  • Sample Preparation: Samples are typically freeze-dried and homogenized.

  • Extraction: A single-phase solvent mixture of chloroform (B151607), methanol, and a buffer (e.g., phosphate (B84403) or trichloroacetic acid) is added to the sample. The mixture is then subjected to ultrasonic extraction.

  • Phase Separation: Deionized water and chloroform are added to the extract to induce phase separation. The lower chloroform phase, containing the lipids, is collected. This step is repeated multiple times to ensure complete extraction.

  • Drying: The combined chloroform extracts are dried under a stream of nitrogen gas.

Analysis: Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) for Non-derivatized BHPs

Modern analytical approaches favor the analysis of intact, non-derivatized BHPs to preserve structural information.

  • Chromatographic Separation:

  • Mass Spectrometry:

    • Ionization: Positive-ion electrospray ionization (ESI) is typically used.

    • Detection: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to acquire accurate mass data.

    • Fragmentation: Tandem mass spectrometry (MS/MS) is performed to obtain structural information by fragmenting the parent ions. Specific fragmentation patterns can help in the identification of different BHP structures.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of the hopanoid core structure begins with the cyclization of squalene (B77637) by the enzyme squalene-hopene cyclase (SHC) to form diploptene (B154308) or diplopterol. The subsequent modification at the C-2 position to introduce a hydroxyl group is not yet fully elucidated. However, the discovery of the hpnP gene, which encodes a radical SAM methylase responsible for C-2 methylation of hopanoids, provides a strong indication that enzymatic modification at this position is a controlled process. It is hypothesized that a specific hydroxylase enzyme, possibly a cytochrome P450 monooxygenase or a related enzyme, is responsible for the C-2 hydroxylation of the diplopterol backbone.

Biosynthesis Squalene Squalene Diplopterol Diplopterol Squalene->Diplopterol Squalene-Hopene Cyclase (shc) This compound This compound Diplopterol->this compound Putative Hopanoid C-2 Hydroxylase

Proposed biosynthetic pathway for this compound.

Potential Role in Signal Transduction

Bacteriohopanepolyols, including this compound, are known to modulate the fluidity and permeability of bacterial membranes. They are often found enriched in lipid rafts, which are microdomains within the cell membrane that serve as platforms for protein assembly and signal transduction. While a direct signaling pathway involving this compound has not been identified, it is plausible that its presence influences the activity of membrane-bound sensor kinases in two-component signal transduction systems. These systems are a primary means by which bacteria sense and respond to environmental changes. Changes in membrane properties, induced by the incorporation of specific BHPs, could trigger conformational changes in these sensor proteins, initiating a downstream signaling cascade.

Signaling cluster_membrane Bacterial Membrane Lipid_Raft Lipid Raft (Enriched with this compound) Sensor_Kinase Sensor Kinase Lipid_Raft->Sensor_Kinase Modulates Activity Response_Regulator Response_Regulator Sensor_Kinase->Response_Regulator Phosphorylation Environmental_Stimulus Environmental_Stimulus Environmental_Stimulus->Sensor_Kinase Gene_Expression Gene_Expression Response_Regulator->Gene_Expression Regulates

Conceptual model of this compound's influence on signaling.

Experimental Workflow

The overall workflow for the analysis of this compound from environmental samples involves a series of steps from sample collection to data analysis.

Workflow A Sample Collection (Sediment, Soil, Water, Biomass) B Sample Preparation (Freeze-drying, Homogenization) A->B C Lipid Extraction (Modified Bligh & Dyer) B->C D Total Lipid Extract (TLE) C->D E UHPLC-ESI-HRMS Analysis D->E F Data Processing (Peak Integration, Compound Identification) E->F G Quantitative Analysis & Structural Elucidation F->G

General experimental workflow for this compound analysis.

Conclusion

This compound and other bacteriohopanepolyols are significant biomarkers with the potential to provide detailed insights into microbial ecology and biogeochemistry. While direct quantitative data for this compound remain to be extensively documented, the analytical frameworks and biosynthetic understanding are rapidly advancing. Future research focusing on the targeted quantification of C-2 hydroxylated hopanoids in diverse environments, coupled with genomic studies to identify the responsible hydroxylase enzymes, will be crucial. For drug development professionals, understanding the role of these molecules in modulating bacterial membrane properties could open new avenues for the development of novel antimicrobial agents that target membrane integrity and signaling.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2-Hydroxydiplopterol from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydiplopterol (B563175) is a bacteriohopanepolyol (BHP), a class of lipids found in the cell membranes of various bacteria. These molecules are of significant interest in geochemical and environmental research as biomarkers for specific bacterial populations and processes. In the context of drug development, the unique structures of bacteriohopanepolyols present potential scaffolds for novel therapeutic agents. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from soil samples, compiling established methods for robust and reproducible results. The primary recommended analytical method is Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the analysis of the intact, non-derivatized molecule. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization is also presented.

Data Presentation

Table 1: Comparison of Extraction Methods for Bacteriohopanepolyols
Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Modified Bligh & Dyer Single-phase solvent extraction (chloroform/methanol/water) followed by phase separation to partition lipids into the organic layer.Widely used, effective for a broad range of lipids, including polar BHPs.Use of chlorinated solvents, can be labor-intensive.Good recovery for most BHPs, though some highly polar composite BHPs may partition into the aqueous phase[1].
Direct Acetylation Acetylation of hydroxyl groups directly on the soil matrix followed by extraction.May improve recovery of some composite BHPs.Harsher conditions can lead to degradation of some compounds.Higher yields for some composite BHPs compared to Bligh & Dyer[1].
Methanolysis Acid hydrolysis to cleave ester linkages followed by extraction.Can release bound lipids.Harsher conditions can alter the original structure of the molecule.Higher yields for some composite BHPs compared to Bligh & Dyer[1].
Table 2: UHPLC-MS/MS Parameters and Performance Data for BHP Analysis
ParameterValueReference
Column Waters Acquity BEH C18 (2.1 x 150 mm, 1.7 µm) or ACE Excel C18[2][3]
Mobile Phase A 85:15 Methanol:Water + 0.12% Formic Acid + 0.04% Aqueous Ammonia
Mobile Phase B 1:1 Methanol:Isopropanol + 0.12% Formic Acid + 0.04% Aqueous Ammonia
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
Limit of Detection (LOD) ~40 pg (0.1 pM)
Limit of Quantification (LOQ) ~132 pg

Experimental Protocols

I. Extraction of Total Lipids from Soil using a Modified Bligh & Dyer Method

This protocol is adapted from established methods for the extraction of bacteriohopanepolyols from soil and sediments.

1. Materials and Reagents:

  • Freeze-dried and finely ground soil sample

  • Chloroform (or Dichloromethane), HPLC grade

  • Methanol, HPLC grade

  • Phosphate (B84403) buffer (50 mM, pH 7.4) or Ultrapure water

  • Teflon centrifuge tubes (50 mL)

  • Ultrasonic bath

  • High-speed centrifuge

  • Pasteur pipettes

  • Rotary evaporator or nitrogen blow-down apparatus

2. Procedure:

  • Weigh approximately 1-5 g of the freeze-dried and ground soil sample into a 50 mL Teflon centrifuge tube.

  • Add a single-phase solvent mixture of Methanol:Dichloromethane (B109758):Phosphate Buffer (10:5:4 v/v/v) to the soil sample. A soil to solvent ratio of 1:20 (w/v) is recommended for optimal extraction. For 1 g of soil, use 20 mL of the solvent mixture.

  • Sonicate the mixture in an ultrasonic bath for 10-15 minutes.

  • Agitate the sample on a shaker at room temperature for 1-2 hours.

  • Centrifuge the sample at 2500 x g for 10 minutes to pellet the soil particles.

  • Carefully decant the supernatant (the total lipid extract) into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the soil pellet twice more, combining the supernatants from all three extractions.

  • To induce phase separation in the combined extract, add dichloromethane and phosphate buffer to achieve a final ratio of Methanol:Dichloromethane:Phosphate Buffer of 1:1:0.9 (v/v/v).

  • Vortex the mixture and centrifuge at 1500 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer (containing the lipids) using a Pasteur pipette and transfer it to a round-bottom flask.

  • Wash the remaining aqueous layer twice with a small volume of dichloromethane and add the organic washes to the round-bottom flask.

  • Evaporate the solvent from the combined organic extract using a rotary evaporator or a nitrogen blow-down system to obtain the total lipid extract (TLE).

II. Purification of this compound using Solid Phase Extraction (SPE)

The TLE can be fractionated to isolate compounds of interest and remove interfering substances.

1. Materials and Reagents:

2. Procedure:

  • Condition the silica gel SPE cartridge by passing 10 mL of hexane through it.

  • Dissolve the TLE in a minimal amount of hexane.

  • Load the dissolved TLE onto the conditioned SPE cartridge.

  • Elute with solvents of increasing polarity to fractionate the lipids. A typical elution profile is as follows:

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of hexane. This fraction will contain non-polar compounds.

    • Fraction 2 (Glycolipids and some BHPs): Elute with 10 mL of a 9:1 (v/v) mixture of hexane:ethyl acetate.

    • Fraction 3 (Phospholipids and more polar BHPs): Elute with 10 mL of methanol. This compound is expected to elute in the more polar fractions.

  • Collect each fraction separately and evaporate the solvent under a stream of nitrogen.

  • The fractions can then be analyzed by UHPLC-MS or derivatized for GC-MS analysis.

III. Analysis of this compound

A. Preferred Method: UHPLC-MS/MS of Non-derivatized Extract

Modern analytical techniques allow for the direct analysis of intact BHPs without the need for derivatization.

1. Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity I or equivalent.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an ESI or APCI source.

  • Column: Waters Acquity BEH C18 (2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 85:15 Methanol:Water + 0.12% Formic Acid + 0.04% Aqueous Ammonia.

  • Mobile Phase B: 1:1 Methanol:Isopropanol + 0.12% Formic Acid + 0.04% Aqueous Ammonia.

  • Gradient:

    • Start with 5% B for 3 min.

    • Linear gradient to 40% B at 12 min.

    • Linear gradient to 100% B at 50 min.

    • Hold at 100% B for 10 min.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30 °C.

  • MS Parameters:

    • Ionization Mode: Positive ESI or APCI.

    • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

    • Collision Energy: Optimize for the specific instrument and compound. A stepped normalized collision energy of 22.5 and 40 has been used for BHPs.

2. Quantification:

  • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a pure standard.

  • If a pure standard is not available, a related compound can be used as a surrogate standard, but this will provide semi-quantitative results.

B. Alternative Method: GC-MS following Derivatization

This method requires derivatization of the hydroxyl groups to increase the volatility of this compound. Acetylation is a common derivatization technique for this purpose.

1. Acetylation Procedure:

  • Place the dried extract fraction containing this compound in a reaction vial.

  • Add 50 µL of pyridine (B92270) and 50 µL of acetic anhydride.

  • Seal the vial and heat at 70°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Evaporate the reagents under a gentle stream of nitrogen.

  • Re-dissolve the derivatized sample in hexane or ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977B or equivalent.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 min.

    • Ramp at 10 °C/min to 300 °C.

    • Hold at 300 °C for 15 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

Mandatory Visualization

Extraction_and_Analysis_Workflow soil_sample 1. Soil Sample (Freeze-dried and ground) extraction 2. Modified Bligh & Dyer Extraction (Methanol:DCM:Buffer) soil_sample->extraction centrifugation1 3. Centrifugation & Supernatant Collection extraction->centrifugation1 phase_separation 4. Phase Separation centrifugation1->phase_separation tle 5. Total Lipid Extract (TLE) phase_separation->tle spe 6. Solid Phase Extraction (SPE) (Silica Gel) tle->spe fractions 7. Elution of Fractions (Increasing Polarity) spe->fractions polar_fraction 8. Polar Fraction containing This compound fractions->polar_fraction analysis_choice Analysis Pathway polar_fraction->analysis_choice uhplc_ms 9a. UHPLC-MS/MS Analysis (Non-derivatized) analysis_choice->uhplc_ms Preferred derivatization 9b. Derivatization (Acetylation) analysis_choice->derivatization Alternative data_analysis 11. Data Analysis & Quantification uhplc_ms->data_analysis gc_ms 10b. GC-MS Analysis derivatization->gc_ms gc_ms->data_analysis

Caption: Workflow for the extraction and analysis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Hydroxydiplopterol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxydiplopterol

Introduction

This compound is a triterpenoid (B12794562) that has been identified in metabolites of the fungal strain Aspergillus variecolor B-17.[1][2] As a member of the triterpenoid class of compounds, it holds potential for further investigation in pharmaceutical and biotechnological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, due to the low volatility of triterpenoids like this compound, chemical derivatization is typically required to facilitate their analysis by GC-MS.[3][4] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction of this compound drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Solvent drying->reconstitution derivatization Silylation Reaction reconstitution->derivatization injection Injection into GC-MS derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Overall experimental workflow for this compound analysis.

Protocol 1: Sample Preparation and Extraction

This protocol describes the extraction of this compound from a solid or semi-solid culture medium.

Materials:

  • Sample containing this compound

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenize 1-5 g of the sample material.

  • Add 20 mL of ethyl acetate to the homogenized sample in a 50 mL centrifuge tube.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the ethyl acetate supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh ethyl acetate.

  • Combine all the ethyl acetate extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization.

Protocol 2: Derivatization

To enhance volatility for GC-MS analysis, the hydroxyl groups of this compound are derivatized to trimethylsilyl (B98337) (TMS) ethers.[5][6]

Materials:

  • Dried sample extract

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Heating block or oven

  • GC vials with inserts

Derivatization Reaction:

derivatization cluster_reactants Reactants cluster_products Products 2_hydroxy This compound (R-OH) tms_ether TMS-derivatized This compound (R-O-TMS) 2_hydroxy->tms_ether Silylation bstfa BSTFA + TMCS bstfa->tms_ether byproducts Byproducts bstfa->byproducts

Caption: Silylation of this compound for GC-MS analysis.

Procedure:

  • Reconstitute the dried extract from Protocol 1 in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS to the pyridine solution in a GC vial.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 3: GC-MS Analysis

This protocol outlines the instrumental parameters for the analysis of the derivatized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GC-MS)

GC Conditions:

Parameter Value
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 15 min |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Mass Scan Range 50 - 600 m/z

| Solvent Delay | 5 minutes |

Data Presentation

The following table summarizes the expected quantitative data for the TMS-derivatized this compound.

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compound-TMS~25.5588 (M+), 573 (M-15), 498 (M-90), 483 (M-90-15), 73

Note: The exact retention time and mass fragments may vary depending on the specific instrumentation and conditions used.

Discussion

The successful analysis of this compound by GC-MS is highly dependent on proper sample preparation and derivatization. The described protocols provide a robust framework for the extraction and derivatization of this triterpenoid. The use of BSTFA with a TMCS catalyst ensures efficient silylation of the hydroxyl groups, leading to a thermally stable and volatile derivative suitable for GC analysis. The GC and MS parameters have been selected to provide good chromatographic resolution and sensitive detection. Researchers and scientists can adapt these protocols to their specific sample matrices and instrumentation. For quantitative analysis, it is recommended to use an internal standard, such as cholesterol or a similar triterpenoid, added prior to the extraction process.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of 2-Hydroxydiplopterol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Hydroxydiplopterol, a triterpenoid (B12794562) compound.[1] Due to the absence of a strong chromophore in many triterpenoids, this method employs an Evaporative Light Scattering Detector (ELSD) for sensitive and universal detection.[2][3][4] The described protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. It outlines sample preparation, chromatographic conditions, and a hypothetical validation summary.

Introduction

This compound is a pentacyclic triterpenoid that has been isolated from fungal metabolites.[1] Triterpenoids are a large and diverse class of naturally occurring compounds with a wide range of biological activities, making them of significant interest in pharmaceutical research. The analysis and quantification of these compounds are crucial for quality control, pharmacokinetic studies, and biological activity assessment.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of triterpenoids.[5][6][7] However, many triterpenoids, including likely this compound, lack significant UV-absorbing moieties, which complicates their detection using standard UV-Vis detectors.[2][8][9] To overcome this limitation, "universal" detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are employed, as their response is not dependent on the optical properties of the analyte.[2][4] This application note proposes a robust reversed-phase HPLC-ELSD method for the reliable quantification of this compound.

Experimental Protocol

Sample Preparation

A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. Working standards are then prepared by serial dilution of the stock solution.

For the extraction of this compound from a sample matrix (e.g., fungal culture, plant extract), a solid-liquid or liquid-liquid extraction protocol is recommended. A general procedure is outlined below:

  • Homogenization: Homogenize the sample material.

  • Extraction: Extract the homogenized sample with methanol or ethanol (B145695) at room temperature with agitation. Repeat the extraction process to ensure complete recovery.

  • Filtration: Filter the extract to remove solid particles.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-ELSD Conditions

The following chromatographic conditions are proposed for the analysis of this compound:

ParameterProposed Setting
HPLC System A standard HPLC system with a binary pump, autosampler, and column oven.
Column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C30 column could also provide enhanced selectivity for triterpenoids.[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 70% B; 2-15 min: 70-95% B; 15-20 min: 95% B; 20.1-25 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp 40 °C
ELSD Evaporator Temp 70 °C
Gas Flow (Nitrogen) 1.5 L/min

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the proposed HPLC-ELSD method for the quantification of this compound. These values are based on typical performance for similar analytical methods for triterpenoids.[2][10]

ParameterHypothetical Value
Retention Time (RT) ~12.5 min
Linearity (r²) > 0.999
Range 5 - 500 µg/mL
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Acquisition (e.g., Fungal Culture) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (Methanol/Ethanol) Homogenize->Extract Filter1 Filtration Extract->Filter1 Concentrate Evaporation Filter1->Concentrate Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute Filter2 Syringe Filtration (0.45 µm) Reconstitute->Filter2 HPLC HPLC System Filter2->HPLC Column C18 Column ELSD ELSD Detector Chromatogram Chromatogram Generation ELSD->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound.

Signaling Pathway Diagram (Placeholder)

As this compound is a small molecule, a signaling pathway is not directly applicable. However, to fulfill the visualization requirement, a logical diagram illustrating the relationship between the analytical components is provided below.

Analytical_Logic cluster_separation Chromatographic Separation cluster_detection Detection Analyte This compound (Triterpenoid) StationaryPhase Stationary Phase (C18) Analyte->StationaryPhase interacts with Matrix Sample Matrix (e.g., Extract) Matrix->StationaryPhase interacts with MobilePhase Mobile Phase (ACN/Water Gradient) StationaryPhase->MobilePhase ELSD ELSD StationaryPhase->ELSD leads to MobilePhase->StationaryPhase elutes Signal Signal Generation ELSD->Signal Signal->Analyte proportional to mass of

Caption: Logical flow of the HPLC-ELSD analysis.

Conclusion

The proposed reversed-phase HPLC-ELSD method provides a framework for the sensitive and reliable quantification of this compound. The use of an Evaporative Light Scattering Detector is particularly advantageous for triterpenoids that lack a strong UV chromophore. The outlined protocol for sample preparation and chromatographic conditions can be optimized and validated to suit specific research needs, offering a valuable tool for the analysis of this and similar compounds in various sample matrices.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Hydroxydiplopterol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-Hydroxydiplopterol, a bacterial hopanoid, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of polyfunctionalized hopanoids like this compound, derivatization is a critical step to enable successful chromatographic separation and detection.[1][2][3] The primary techniques discussed are acetylation and silylation, which are widely employed to increase the volatility of hydroxyl-containing compounds.[4][5]

Introduction to Derivatization for Hopanoid Analysis

Hopanoids, including this compound, are triterpenoids produced by various bacteria and are significant biomarkers in environmental and geological studies. Their analysis by GC-MS is often hindered by their high polarity and low volatility, which can lead to poor chromatographic peak shape, thermal degradation, and low sensitivity. Chemical derivatization chemically modifies the analyte to a form more suitable for GC-MS analysis by converting polar functional groups, such as hydroxyl groups, into less polar, more volatile derivatives. The two most common and effective derivatization methods for hydroxylated hopanoids are acetylation and silylation.

Derivatization Techniques

Acetylation

Acetylation involves the introduction of an acetyl group to the hydroxyl moieties of this compound, forming an ester. This is typically achieved using acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270). This method is robust and provides stable derivatives suitable for GC-MS analysis.

Silylation

Silylation replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This is a very common derivatization technique that significantly increases the volatility of the analyte. A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst being a popular choice.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol is adapted from established methods for the acetylation of hopanoids.

Materials:

  • Dried lipid extract containing this compound

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (B109758) (DCM) or other suitable solvent

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for drying

Procedure:

  • Ensure the lipid extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.

  • To the dried extract in a vial, add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.

  • Securely cap the vial and vortex briefly to mix.

  • Heat the reaction mixture at 70°C for 20-30 minutes.

  • After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system. Alternatively, for cleaner samples, the reagents can be evaporated under a stream of nitrogen, and the residue redissolved in a suitable solvent like dichloromethane prior to injection.

Protocol 2: Silylation of this compound

This protocol provides a general procedure for the silylation of hydroxylated compounds.

Materials:

  • Dried lipid extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (e.g., acetonitrile)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for drying

Procedure:

  • Ensure the lipid extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.

  • To the dried extract, add 50 µL of pyridine (or another suitable solvent) to dissolve the sample.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and vortex to mix thoroughly.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injecting it into the GC-MS.

GC-MS Analysis Parameters

For the analysis of derivatized hopanoids, high-temperature gas chromatography is often necessary.

Typical GC-MS Conditions:

  • GC Column: A low-polarity, high-temperature capillary column such as a DB-5HT or DB-XLB is recommended.

  • Injector Temperature: 280-300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 350°C

    • Hold at 350°C for 15 minutes

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800

Data Presentation

Quantitative analysis of this compound requires careful consideration of calibration and the use of an appropriate internal standard. The response factors for different hopanoid derivatives can vary significantly in the mass spectrometer.

Table 1: Comparison of Derivatization Techniques for GC-MS Analysis of this compound

ParameterAcetylationSilylation
Reagents Acetic anhydride, PyridineBSTFA + 1% TMCS, Pyridine
Reaction Time 20-30 minutes30 minutes
Reaction Temp. 70°C60-70°C
Derivative Stability HighModerate (sensitive to moisture)
Volatility Increase GoodExcellent
Common Mass Fragments Loss of acetic acid (60 Da)[M-15]⁺ (loss of CH₃), m/z 73
Advantages Robust, stable derivativesHigh volatility increase, clean reactions
Disadvantages May require reagent removalDerivatives are moisture-sensitive

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Lipid_Extraction Lipid Extraction Drying Drying under N2 Lipid_Extraction->Drying Acetylation Acetylation (Ac2O/Pyridine, 70°C) Drying->Acetylation Silylation Silylation (BSTFA/TMCS, 60-70°C) Drying->Silylation GCMS_Analysis GC-MS Analysis Acetylation->GCMS_Analysis Silylation->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Logical_Relationship Analyte This compound (Low Volatility, Polar) Derivatization Derivatization Step Analyte->Derivatization Acetylation Acetylation Derivatization->Acetylation Silylation Silylation Derivatization->Silylation Derivative Volatile, Less Polar Derivative Acetylation->Derivative Silylation->Derivative GCMS Successful GC-MS Analysis Derivative->GCMS

Caption: Logical relationship of derivatization for GC-MS analysis.

References

Application Note: Quantitative Analysis of 2-Hydroxydiplopterol in Sediment Cores

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of 2-Hydroxydiplopterol, a bacteriohopanepolyol (BHP), in sediment cores. This compound serves as a valuable molecular biomarker for reconstructing past biogeochemical processes and understanding microbial community shifts in response to environmental changes. The protocols detailed herein cover sediment sample preparation, lipid extraction, and analysis by both High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), catering to the needs of researchers, scientists, and drug development professionals.

Introduction

Bacteriohopanepolyols (BHPs) are pentacyclic triterpenoids found in the membranes of a wide range of bacteria.[1][2][3] Their robust carbon skeleton allows for excellent preservation in the geological record, making them powerful biomarkers for paleoenvironmental studies.[3] this compound, a C30 hopanoid, is a specific BHP that provides insights into the structure and function of bacterial membranes and can indicate the presence of certain bacterial groups.[4] Its quantification in sediment cores allows for the investigation of past microbial ecosystems and their response to changing environmental conditions such as oxygen levels and nutrient availability.

Data Presentation

The following tables present representative quantitative data for this compound in a hypothetical sediment core from a marine environment, illustrating typical variations with depth and corresponding environmental conditions.

Table 1: Quantitative Data of this compound by HPLC-MS

Sediment Core Depth (cm)Environmental PhaseThis compound Concentration (ng/g dry sediment)
0-5Oxic Marine15.2
10-15Suboxic Transition25.8
20-25Euxinic (Early)42.5
30-35Euxinic (Late)18.9
40-45Post-Euxinic8.1

Table 2: Quantitative Data of Derivatized this compound by GC-MS

Sediment Core Depth (cm)Environmental PhaseAcetylated this compound Peak Area (arbitrary units)
0-5Oxic Marine1.2 x 10^6
10-15Suboxic Transition2.1 x 10^6
20-25Euxinic (Early)3.5 x 10^6
30-35Euxinic (Late)1.5 x 10^6
40-45Post-Euxinic0.7 x 10^6

Experimental Protocols

Protocol 1: Extraction of Bacteriohopanepolyols from Marine Sediments

This protocol is a modified Bligh & Dyer method, which has shown high efficiency for extracting BHPs.

  • Sample Preparation: Freeze-dry the sediment samples and grind them to a fine powder using a mortar and pestle.

  • Extraction:

    • To approximately 10 g of dried sediment in a solvent-rinsed glass centrifuge tube, add a mixture of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and a phosphate (B84403) buffer (pH 7.4) in a ratio of 1:2:0.8 (v/v/v).

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 2500 rpm for 5 minutes and collect the supernatant.

    • Repeat the extraction two more times with fresh solvent mixture.

    • Combine the supernatants and add DCM and phosphate buffer to achieve a final DCM:MeOH:buffer ratio of 1:1:0.9.

    • Separate the layers in a separatory funnel. Collect the lower DCM layer containing the total lipid extract (TLE).

    • Wash the aqueous layer twice more with DCM and combine all DCM fractions.

  • Drying: Dry the combined TLE under a gentle stream of nitrogen.

Protocol 2: Analysis of Non-derivatized this compound by UHPLC-MS/MS

This modern method allows for the analysis of intact BHPs without derivatization.

  • Sample Preparation: Re-dissolve the dried TLE in a known volume of MeOH:DCM (9:1, v/v) and filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S triple quadrupole mass spectrometer.

    • Column: ACE Excel C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start with 85% B, ramp to 100% B over 8 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

    • Corona Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • APCI Probe Temperature: 550 °C.

    • MRM Transition for this compound: Monitor for the specific precursor-to-product ion transition.

Protocol 3: Analysis of Derivatized this compound by GC-MS

This traditional method requires derivatization to increase the volatility of the analyte.

  • Derivatization (Acetylation):

    • To the dried TLE, add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.

    • Heat the mixture at 70°C for 1 hour.

    • Evaporate the reagents under a stream of nitrogen.

    • Re-dissolve the residue in ethyl acetate (B1210297) for injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 70°C, ramp to 130°C at 20°C/min, then ramp to 320°C at 4°C/min and hold for 15 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-800.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Modified Bligh & Dyer) cluster_analysis Analysis cluster_hplc HPLC-MS (Non-derivatized) cluster_gc GC-MS (Derivatized) cluster_data Data Analysis sediment_core Sediment Core freeze_drying Freeze-Drying sediment_core->freeze_drying grinding Grinding freeze_drying->grinding extraction Solvent Extraction (DCM:MeOH:Buffer) grinding->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation phase_separation Phase Separation centrifugation->phase_separation drying Drying (N2 Stream) phase_separation->drying redissolve_hplc Redissolve in MeOH:DCM drying->redissolve_hplc derivatization Acetylation drying->derivatization hplc_ms UHPLC-MS/MS Analysis redissolve_hplc->hplc_ms quantification Quantification hplc_ms->quantification redissolve_gc Redissolve in Ethyl Acetate derivatization->redissolve_gc gc_ms GC-MS Analysis redissolve_gc->gc_ms gc_ms->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

biogeochemical_cycle cluster_water_column Water Column cluster_sedimentation Sedimentation & Preservation cluster_analysis Analysis & Interpretation bacteria Bacteria (e.g., Methanotrophs) production Production of this compound bacteria->production membrane Incorporation into Bacterial Membrane production->membrane cell_lysis Bacterial Cell Lysis & Deposition membrane->cell_lysis sediment Preservation in Sediment cell_lysis->sediment extraction Extraction from Sediment Core sediment->extraction quantification Quantification of this compound extraction->quantification interpretation Paleoenvironmental Interpretation (e.g., Oxic vs. Anoxic Conditions) quantification->interpretation interpretation->bacteria Inference

Caption: Biogeochemical role of this compound as a biomarker.

References

Application Notes and Protocols: 2-Hydroxydiplopterol in Paleoclimate Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxydiplopterol (B563175), a member of the hopanoid family of pentacyclic triterpenoids, serves as a valuable biomarker in paleoclimate reconstruction studies.[1] Hopanoids are produced by a wide range of bacteria and are structural analogs to sterols in eukaryotes, playing a role in modulating membrane fluidity.[2] Their preservation in sediments over geological timescales makes them "molecular fossils" that provide insights into past microbial life and environmental conditions.[3] This document outlines the application of this compound and related hopanoids in paleoclimate studies, providing detailed experimental protocols and data interpretation guidelines. The primary application of diplopterol-related compounds is in determining the relative oxygen content of an environment at the time of sediment deposition, with higher concentrations often indicating lower oxygen levels.

Data Presentation

The utility of hopanoids, including this compound, as paleoclimate proxies is often derived from their concentration and stable isotopic composition in sedimentary archives. Below are tables summarizing quantitative data from literature, illustrating the relationship between hopanoid characteristics and environmental parameters.

Table 1: Environmental Interpretation of Diplopterol Abundance

Study LocationEnvironmental ConditionDiplopterol/Hopanoid AbundanceInterpretationReference
Lake Albano, ItalyEarly HoloceneRelatively high concentration of diplopterolLower oxygen content in the water column
Lake Cadagno, Swiss AlpsAnoxic zonesBacteriohopanetetrol (a biohopanoid precursor to geohopanoids) identified only in anoxic zone samplesIndicator of anoxic conditions
Lake Voua de la Motte, FranceAnoxic zonesBacteriohopanetetrol identified only in anoxic zone samplesIndicator of anoxic conditions

Table 2: Stable Carbon Isotope (δ¹³C) Values of Hopanes in Different Depositional Environments

The stable carbon isotopic composition of hopanes provides information about the carbon source and metabolic pathways of the source bacteria.

Depositional Environmentδ¹³C of Hopanes (‰)InterpretationReference
Salt Lake-20.4 to -36.3Reflects specific bacterial sources in brackish water environments.
Coal-20.4 to -36.3Attributed to special bacterial metabolism in coal-forming environments.
Marine-20.5 to -45.4General marine bacterial signature.
Freshwater Lake-40 to -80Suggests a diverse array of bacterial species and carbon sources.
Permian Lucaogou Formation (Shale)-41 to -63Indicates specific paleoenvironmental conditions of this formation.
Kongdian Formation (Source Rocks)-61 to -78Significantly depleted in ¹³C, suggesting specific microbial metabolisms.

Experimental Protocols

The following protocols provide a general framework for the extraction, separation, and analysis of this compound and other hopanoids from sediment samples.

Protocol 1: Total Lipid Extraction (TLE) from Sediments

This protocol is adapted from methodologies for extracting lipid biomarkers from sediments.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sonicator bath

  • Centrifuge and centrifuge tubes

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Weigh approximately 5-10 g of the dried, homogenized sediment sample into a centrifuge tube.

  • Add 40 mL of a DCM:MeOH (9:1 v/v) solvent mixture to the sediment.

  • Sonicate the mixture for 30 minutes, ensuring the temperature remains below 30°C to prevent degradation of biomarkers.

  • Centrifuge the sample for 10 minutes at approximately 4700 rpm to pellet the sediment.

  • Carefully decant the supernatant (the solvent containing the extracted lipids) into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent, pooling the supernatants.

  • Concentrate the pooled supernatant (the Total Lipid Extract or TLE) using a rotary evaporator until the solvent is almost completely removed.

  • The resulting TLE can be transferred to a smaller vial and stored for further fractionation and analysis.

Protocol 2: Fractionation of the Total Lipid Extract by Column Chromatography

This protocol separates the TLE into different compound classes based on polarity.

Materials:

Procedure:

  • Prepare a silica gel column by packing a glass column with activated silica gel in hexane.

  • Load the TLE onto the top of the silica gel column.

  • Elute the column with solvents of increasing polarity to separate the lipid fractions:

    • Fraction 1 (Aliphatic Hydrocarbons): Elute with hexane. This fraction will contain n-alkanes.

    • Fraction 2 (Aromatic Hydrocarbons): Elute with a mixture of hexane and DCM (e.g., 70:30 v/v).

    • Fraction 3 (Ketones and Esters): Elute with DCM.

    • Fraction 4 (Alcohols and Sterols): Elute with a mixture of DCM and MeOH (e.g., 98:2 v/v). This fraction will contain this compound and other hopanols.

  • Collect each fraction in a separate, labeled vial.

  • Evaporate the solvent from each fraction under a gentle stream of nitrogen.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary analytical technique for identifying and quantifying hopanoids.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA) for hydroxylated compounds (optional but recommended for better peak shape)

  • Internal standard (e.g., 5α-cholestane)

Procedure:

  • Derivatize the alcohol fraction (Fraction 4) if necessary to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This improves volatility and chromatographic performance.

  • Dissolve the dried fraction (or the derivatized product) in a suitable solvent (e.g., hexane or DCM) and add a known amount of an internal standard.

  • Inject an aliquot of the sample into the GC-MS.

  • Set the GC oven temperature program to separate the compounds of interest. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period.

  • The mass spectrometer should be operated in full scan mode to acquire mass spectra for compound identification.

  • Identify this compound and other hopanoids by comparing their retention times and mass spectra to those of authentic standards or published data. A characteristic mass fragment for many hopanes is m/z 191.

  • Quantify the compounds by integrating the peak areas relative to the internal standard.

Visualizations

Biogeochemical Cycle of Diplopterol

The following diagram illustrates the production of bacteriohopanepolyols (BHPs) by bacteria, their deposition in sediments, and their diagenetic transformation into more stable geohopanoids like diplopterol.

biogeochemical_cycle cluster_water_column Water Column / Surface Sediments cluster_sediment Sedimentary Column Bacteria Bacteria (e.g., Cyanobacteria, Methanotrophs) BHPs Bacteriohopanepolyols (BHPs) (in bacterial membranes) Bacteria->BHPs Biosynthesis Deposition Deposition and Burial BHPs->Deposition Cell death and sedimentation Diagenesis Diagenesis (alteration of organic matter) Deposition->Diagenesis Diplopterol Diplopterol / this compound (Geohopanoid) Diagenesis->Diplopterol Side chain cleavage and alteration Preservation Preservation in Sedimentary Record Diplopterol->Preservation experimental_workflow Sample 1. Sediment Core Sampling Preparation 2. Freeze-Drying and Homogenization Sample->Preparation Extraction 3. Total Lipid Extraction (DCM:MeOH, Sonication) Preparation->Extraction Fractionation 4. Column Chromatography (Separation by polarity) Extraction->Fractionation Analysis 5. GC-MS Analysis Fractionation->Analysis Data 6. Data Interpretation (Identification, Quantification, Isotope Analysis) Analysis->Data Reconstruction 7. Paleoclimate Reconstruction (e.g., Paleo-oxygen levels) Data->Reconstruction

References

Application Notes and Protocols: 2-Hydroxydiplopterol as a Tracer for Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriohopanepolyols (BHPs) are a class of pentacyclic triterpenoid (B12794562) lipids found in the cell membranes of a wide range of bacteria.[1][2] These molecules are analogous to sterols in eukaryotic membranes, playing a crucial role in regulating membrane fluidity and permeability.[3][4] 2-Hydroxydiplopterol (B563175), a specific type of BHP, has emerged as a valuable biomarker for tracing the presence and abundance of certain microbial communities, particularly methanotrophic bacteria, in various environmental and biological samples.[5] This document provides detailed application notes and experimental protocols for the utilization of this compound as a microbial tracer.

Hopanoids, including this compound, are synthesized from the precursor squalene (B77637) via the enzyme squalene-hopene cyclase. Their presence and relative abundance can offer insights into microbial population dynamics and their response to environmental stressors.

Data Presentation: Relative Abundance of Key Bacteriohopanepolyols

The following table summarizes the relative abundance of selected bacteriohopanepolyols, including those structurally related to this compound, in different microbial groups and environments. This data highlights the potential of using specific BHP profiles to identify and differentiate microbial communities.

Bacteriohopanepolyol (BHP)Microbial Group/EnvironmentRelative Abundance (%)Reference
AminopentolType I MethanotrophsOften the most abundant BHP
AminotetrolType II MethanotrophsCommonly associated with this group
Bacteriohopanetetrol (BHT)Ubiquitous in many bacteriaVaries widely
AminotriolCommon in various bacteriaVaries widely
Methylcarbamate-BHPsAerobic Methane Oxidizing BacteriaPotential novel biomarkers

Experimental Protocols

I. Extraction of this compound and other Bacteriohopanepolyols

This protocol is based on the widely used modified Bligh & Dyer method for lipid extraction from environmental samples such as soil, sediment, or microbial biomass.

Materials:

  • Freeze-dried sample (soil, sediment, or bacterial cells)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Glassware (flasks, vials)

Procedure:

  • Sample Preparation: Weigh approximately 1-5 g of the freeze-dried and homogenized sample into a clean centrifuge tube.

  • Single-Phase Extraction:

    • Add a solvent mixture of methanol, dichloromethane, and phosphate buffer in a ratio of 2:1:0.8 (v/v/v) to the sample. Ensure the sample is fully submerged.

    • Sonicate the mixture in an ultrasonic bath for 10-15 minutes to disrupt cell membranes and facilitate lipid extraction.

    • Centrifuge the sample at a sufficient speed and duration to pellet the solid material (e.g., 2500 rpm for 10 minutes).

    • Carefully decant the supernatant (the total lipid extract) into a clean flask.

    • Repeat the extraction process on the pellet two more times, combining the supernatants.

  • Phase Separation:

    • To the combined supernatant, add additional dichloromethane and phosphate buffer to achieve a final solvent ratio of 1:1:0.9 (v/v/v) of MeOH:DCM:buffer.

    • Mix thoroughly and allow the phases to separate. The lower, organic phase will contain the lipids.

    • Carefully collect the lower DCM layer.

    • Wash the remaining aqueous layer twice more with DCM to ensure complete extraction of lipids.

  • Drying and Storage:

    • Combine all DCM fractions.

    • Dry the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol:DCM 9:1 v/v) for analysis.

    • Store the extract at -20°C until analysis.

II. Analysis of this compound by UHPLC-MS/MS

This protocol outlines the analysis of non-derivatized bacteriohopanepolyols using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This method offers high sensitivity and specificity.

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, ACE Excel C18). An ultra-inert column is recommended for better separation of amine-containing BHPs.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

Procedure:

  • Sample Preparation: Filter the extracted lipid sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a small volume (e.g., 1-5 µL) of the sample.

    • Run a gradient elution to separate the different BHP species. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B over several minutes to elute the more hydrophobic compounds.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • For targeted analysis of this compound and other known BHPs, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. This involves selecting the precursor ion (the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation.

    • For untargeted analysis or identification of novel BHPs, use a high-resolution mass spectrometer to obtain accurate mass measurements of both precursor and fragment ions.

Visualizations

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_interpretation Interpretation Sample Environmental/Biological Sample (Soil, Sediment, Biomass) Prep Freeze-Drying & Homogenization Sample->Prep Extraction Modified Bligh & Dyer Extraction Prep->Extraction PhaseSep Phase Separation Extraction->PhaseSep Drying Solvent Evaporation PhaseSep->Drying Analysis UHPLC-MS/MS Analysis Drying->Analysis Data Data Processing & Quantification Analysis->Data Interpretation Biomarker Interpretation (Microbial Community Profiling) Data->Interpretation

Caption: Experimental workflow for the analysis of this compound.

Biomarker_Concept cluster_source Microbial Source cluster_production Biomarker Production cluster_sample Environmental Sample cluster_detection Detection & Inference Bacteria Specific Bacterial Groups (e.g., Methanotrophs) Production Produce this compound Bacteria->Production Sample Soil, Sediment, Water Production->Sample Deposition Detection Detection of this compound Sample->Detection Inference Inference of Bacterial Presence & Abundance Detection->Inference

Caption: Conceptual diagram of this compound as a microbial biomarker.

References

Application Notes and Protocols for Stable Isotope Analysis of 2-Hydroxydiplopterol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydiplopterol (B563175), a pentacyclic triterpenoid (B12794562) of the hopanoid class, is a significant biomarker for certain bacteria and is functionally analogous to sterols in eukaryotic cell membranes.[1][2] Found in various bacteria, these molecules play a crucial role in maintaining membrane fluidity and integrity, particularly under conditions of environmental stress.[1] The study of this compound metabolism provides valuable insights into bacterial physiology, adaptation mechanisms, and potential targets for novel antimicrobial agents. Stable isotope analysis is a powerful technique to trace the metabolic pathways and quantify the turnover rates of this important molecule.[3][4] This document provides detailed application notes and protocols for conducting stable isotope analysis of this compound in metabolic studies.

Principle of the Method

Stable isotope tracing of this compound metabolism involves the introduction of a labeled precursor into a bacterial culture. This precursor, enriched with a stable isotope such as ¹³C or ²H, is then incorporated into the biosynthetic pathway of this compound. By analyzing the incorporation of the stable isotope into this compound and its intermediates over time using mass spectrometry, researchers can elucidate the metabolic flux and turnover rates of the molecule.

Applications

  • Elucidation of Biosynthetic Pathways: Tracing the flow of labeled atoms from precursors like ¹³C-glucose or ¹³C-acetate can confirm and uncover novel steps in the this compound biosynthesis pathway.

  • Quantification of Metabolic Flux: Determining the rate of synthesis and turnover of this compound under different physiological conditions or upon drug treatment.

  • Mechanism of Action Studies: Investigating how antimicrobial compounds affect the metabolism of this compound and disrupt bacterial membrane integrity.

  • Environmental Microbiology: Studying the metabolic activity of hopanoid-producing bacteria in various ecosystems.

Data Presentation

Quantitative data from stable isotope analysis of this compound should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Example of Quantitative Analysis of this compound Isotopologue Distribution

Treatment GroupTime (hours)M+0 Abundance (%)M+5 Abundance (%)M+10 Abundance (%)Total this compound (µg/mg dry weight)
Control 099.1 ± 0.20.5 ± 0.10.1 ± 0.05.2 ± 0.4
685.3 ± 1.510.2 ± 0.82.1 ± 0.35.5 ± 0.5
1265.7 ± 2.125.4 ± 1.25.8 ± 0.65.8 ± 0.4
2440.1 ± 2.545.3 ± 1.810.5 ± 1.16.1 ± 0.6
Drug X 099.2 ± 0.30.4 ± 0.10.1 ± 0.05.3 ± 0.3
690.1 ± 1.26.5 ± 0.51.2 ± 0.25.1 ± 0.4
1282.5 ± 1.812.3 ± 0.92.5 ± 0.44.9 ± 0.5
2475.8 ± 2.318.1 ± 1.53.6 ± 0.74.5 ± 0.6

M+n represents the isotopologue with n number of ¹³C atoms incorporated from a ¹³C-labeled precursor. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Bacterial Cultures

This protocol describes the general procedure for labeling hopanoid-producing bacteria with a stable isotope-labeled precursor.

Materials:

  • Hopanoid-producing bacterial strain (e.g., Rhodopseudomonas palustris)

  • Appropriate growth medium

  • Stable isotope-labeled precursor (e.g., U-¹³C-glucose, ¹³C-acetate)

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

Procedure:

  • Prepare the bacterial growth medium according to standard protocols.

  • Inoculate a starter culture of the hopanoid-producing bacteria and grow to mid-log phase.

  • Prepare the experimental cultures by inoculating fresh media with the starter culture.

  • To initiate labeling, add the stable isotope-labeled precursor to the experimental cultures at a predetermined concentration. For example, replace unlabeled glucose with U-¹³C-glucose.

  • Incubate the cultures under appropriate conditions (e.g., temperature, light, aeration).

  • Collect cell pellets at various time points by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).

  • Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.

  • Store the cell pellets at -80°C until lipid extraction.

Protocol 2: Extraction and Derivatization of this compound

This protocol details the extraction of lipids from bacterial cells and the derivatization of this compound for GC-MS analysis.

Materials:

  • Frozen bacterial cell pellets

  • Chloroform

  • Methanol

  • Pyridine (B92270)

  • Acetic anhydride (B1165640)

  • Glass centrifuge tubes

  • Vortex mixer

  • Water bath or heating block

  • Nitrogen gas evaporator

Procedure:

  • Resuspend the frozen cell pellet in a mixture of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 15 minutes to ensure thorough lipid extraction.

  • Centrifuge at 3000 x g for 10 minutes to pellet the cell debris.

  • Transfer the supernatant containing the lipid extract to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • For derivatization, add 100 µL of a 1:1 (v/v) mixture of pyridine and acetic anhydride to the dried lipid extract.

  • Incubate at 60°C for 30 minutes to acetylate the hydroxyl group of this compound.

  • Dry the derivatized sample again under a stream of nitrogen gas.

  • Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 3: GC-MS Analysis of Acetylated this compound

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the analysis of derivatized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 320°C

    • Hold at 320°C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

Data Analysis:

  • Identify the peak corresponding to acetylated this compound based on its retention time and mass spectrum. The mass spectrum of acetylated diplopterol (B1670745) will show characteristic fragment ions.

  • Determine the isotopic distribution of the molecular ion cluster to quantify the incorporation of the stable isotope.

  • Calculate the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Normalize the data to an internal standard and the cell mass to determine the absolute or relative abundance of this compound.

Visualizations

Biosynthesis_of_2_Hydroxydiplopterol cluster_isoprenoid_precursors Isoprenoid Precursor Biosynthesis cluster_hopanoid_backbone Hopanoid Backbone Synthesis cluster_hydroxylation Hydroxylation Pyruvate Pyruvate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Pyruvate->Isopentenyl_Pyrophosphate MEP/DXP Pathway Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Geranylgeranyl diphosphate synthase Acetyl_CoA Acetyl_CoA Acetyl_CoA->Isopentenyl_Pyrophosphate MVA Pathway Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene synthase Diploptene Diploptene Squalene->Diploptene Squalene-hopene cyclase (SHC) 2_Hydroxydiplopterol 2_Hydroxydiplopterol Diploptene->2_Hydroxydiplopterol Hydroxylase

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow cluster_labeling 1. Stable Isotope Labeling cluster_extraction 2. Sample Preparation cluster_analysis 3. Analysis and Data Interpretation A Bacterial Culture (e.g., R. palustris) B Addition of Labeled Precursor (e.g., ¹³C-Glucose) A->B C Time-Course Incubation B->C D Cell Harvesting and Quenching C->D E Lipid Extraction (Chloroform/Methanol) D->E F Derivatization (Acetylation) E->F G GC-MS Analysis F->G H Isotopologue Distribution Analysis G->H I Metabolic Flux Calculation H->I

Caption: Experimental workflow for stable isotope analysis.

References

Application Notes and Protocols for Culturing 2-Hydroxydiplopterol-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of various bacterial species known to produce hopanoids, a class of triterpenoids to which 2-Hydroxydiplopterol belongs. While specific protocols for this compound are not widely documented, the following methods for culturing prominent hopanoid-producing bacteria such as Streptomyces, Zymomonas, Burkholderia, and Frankia serve as a robust starting point for optimizing the production of this target molecule.

Introduction to Hopanoids and this compound

Hopanoids are pentacyclic triterpenoids that are functionally analogous to sterols in eukaryotic cell membranes, playing a role in membrane stability and fluidity.[1][2][3] Their biosynthesis is initiated by the cyclization of squalene.[2][4] this compound is a specific hopanoid derivative, and its production is dependent on the expression of the necessary biosynthetic gene cluster in the host bacterium. The cultivation conditions can significantly influence the yield and profile of hopanoids produced.

General Biosynthetic Pathway of Hopanoids

The biosynthesis of hopanoids begins with the cyclization of the linear triterpenoid (B12794562) squalene, catalyzed by the enzyme squalene-hopene cyclase (Shc), to form diploptene (B154308) or diplopterol. This core structure can then be further modified by a series of enzymes to produce a variety of elongated and functionalized hopanoids, including bacteriohopanetetrol (B1250769) (BHT) and its derivatives. The specific enzymes present in an organism's biosynthetic gene cluster will determine the final hopanoid structures it can produce.

Hopanoid_Biosynthesis Squalene Squalene Diploptene_Diplopterol Diploptene / Diplopterol Squalene->Diploptene_Diplopterol Squalene-hopene cyclase (Shc) Extended_Hopanoids Extended Hopanoids (e.g., Bacteriohopanetetrol) Diploptene_Diplopterol->Extended_Hopanoids HpnG, HpnH Functionalized_Hopanoids Functionalized Hopanoids (e.g., this compound) Extended_Hopanoids->Functionalized_Hopanoids Modifying enzymes (HpnI, HpnJ, etc.)

Caption: Generalized hopanoid biosynthetic pathway.

Experimental Protocols for Culturing Hopanoid-Producing Bacteria

The choice of bacterial species and corresponding culture protocol is critical for successful hopanoid production. Below are detailed protocols for several known hopanoid-producing bacteria.

Protocol 1: Culturing Streptomyces coelicolor

Streptomyces species are known to produce hopanoids, often in association with morphological differentiation, such as the formation of aerial hyphae and spores. Production is typically observed on solid media rather than in liquid culture.

Experimental Workflow for Streptomyces Cultivation

Streptomyces_Workflow start Prepare ISP4 Agar (B569324) Plates inoculate Inoculate with S. coelicolor Spore Suspension start->inoculate incubate Incubate at 28-30°C inoculate->incubate observe Observe for Aerial Mycelium and Spores incubate->observe harvest Harvest Cell Mass from Agar Surface observe->harvest extract Lipid Extraction and Hopanoid Analysis harvest->extract end Data Analysis extract->end

Caption: Workflow for Streptomyces coelicolor cultivation and hopanoid analysis.

Media Composition:

ComponentConcentration (g/L)
ISP4 (International Streptomyces Project 4) Agar
Soluble Starch10.0
K₂HPO₄1.0
MgSO₄·7H₂O1.0
NaCl1.0
(NH₄)₂SO₄2.0
CaCO₃2.0
Trace Salts Solution1.0 mL
Agar20.0
Distilled Water1000 mL
Trace Salts Solution (g/L)
FeSO₄·7H₂O0.1
MnCl₂·4H₂O0.1
ZnSO₄·7H₂O0.1

Protocol:

  • Prepare ISP4 agar plates according to the formulation in the table.

  • Inoculate the plates with a spore suspension of Streptomyces coelicolor.

  • Incubate the plates at 28-30°C.

  • Monitor the plates for the development of aerial mycelium and sporulation, which can take several days to weeks.

  • Once sufficient growth and sporulation are observed, harvest the biomass from the surface of the agar.

  • Proceed with lipid extraction and analysis to detect and quantify hopanoids.

Protocol 2: Culturing Zymomonas mobilis

Zymomonas mobilis is a bacterium known for its high ethanol (B145695) tolerance and has been reported to produce a significant amount of hopanoids.

Media Composition:

ComponentConcentration (g/L)
Zymomonas mobilis Medium
KH₂PO₄1.0
(NH₄)₂SO₄1.0
MgSO₄·7H₂O0.5
Yeast Extract5.0
Glucose20.0
Agar (for solid medium)20.0
Distilled Water1000 mL

Protocol:

  • Prepare the Zymomonas mobilis medium as described in the table. For liquid cultures, omit the agar.

  • Adjust the pH to 7.0.

  • Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate the sterile medium with a fresh culture of Zymomonas mobilis.

  • Incubate at 25-30°C. For anaerobic conditions, flush the medium with nitrogen gas.

  • Monitor cell growth and harvest the cells during the exponential or early stationary phase for hopanoid analysis.

Protocol 3: Culturing Burkholderia cenocepacia

Burkholderia cenocepacia is an opportunistic pathogen that produces hopanoids, which have been shown to be important for its tolerance to low pH and certain antibiotics.

Media Composition:

ComponentConcentration (g/L)
Luria-Bertani (LB) Broth
Tryptone10.0
Yeast Extract5.0
NaCl10.0
Distilled Water1000 mL

Protocol:

  • Prepare LB broth according to the standard formulation.

  • Inoculate with Burkholderia cenocepacia and incubate at 37°C with shaking.

  • Cell growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the cells in the desired growth phase for lipid extraction.

Protocol 4: Culturing Frankia species

Frankia is a nitrogen-fixing actinobacterium that produces high levels of hopanoids, which are major components of its vesicle envelope, a structure that protects the nitrogenase enzyme from oxygen.

Media Composition:

ComponentConcentration (per Liter)
Qmod Medium
K₂HPO₄0.1 g
NaH₂PO₄·H₂O0.07 g
MgSO₄·7H₂O0.2 g
KCl0.2 g
Ferric Citrate5.0 mg
Trace Elements Solution1.0 mL
Vitamin Solution1.0 mL
Propionate0.5 g
(NH₄)₂SO₄0.1 g
Distilled Waterto 1000 mL

Protocol:

  • Prepare the Qmod medium as described. The pH should be adjusted to 6.8.

  • Frankia is a slow-growing organism, and cultures may need to be incubated for several weeks at 28-30°C.

  • Growth can be observed as hyphal outgrowths.

  • Harvest the biomass for hopanoid analysis once sufficient growth is achieved.

Data Presentation: Comparative Overview of Culture Conditions

Bacterial SpeciesMediumTemperature (°C)Key Culture ConditionsHopanoid Production Notes
Streptomyces coelicolor ISP4 Agar28-30Solid medium, aerobicAssociated with sporulation
Zymomonas mobilis ZMM25-30Liquid or solid, anaerobic/facultativeHigh hopanoid content reported
Burkholderia cenocepacia LB Broth37Liquid, aerobic, shakingImportant for stress tolerance
Frankia spp. Qmod28-30Liquid, slow growthHigh levels in vesicle envelopes

Conclusion

The protocols provided offer a comprehensive guide for the cultivation of various hopanoid-producing bacteria. Researchers aiming to produce this compound should consider screening these and other related bacterial species. Optimization of media components, pH, temperature, and aeration will be crucial for maximizing the yield of the target compound. The provided workflows and biosynthetic pathway diagram serve as foundational tools for designing and executing these experiments.

References

Preserving the Integrity of 2-Hydroxydiplopterol: Application Notes and Protocols for Field Sampling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the field sampling of 2-Hydroxydiplopterol, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. Adherence to these guidelines is critical for preserving the structural integrity of the molecule, ensuring the acquisition of high-quality samples for research and development.

Introduction

This compound is a hopanoid, a class of natural products known for their role in modulating membrane fluidity in bacteria, similar to sterols in eukaryotes.[1][2] Isolated from sources such as the fungal strain Aspergillus variecolor B-17, this molecule is of growing interest to the scientific community. Hopanoids, in general, are relatively stable compounds over geological timescales; however, the functional groups of more complex hopanoids can be susceptible to degradation under certain environmental conditions. To ensure the fidelity of analytical results and the viability of samples for further studies, meticulous field sampling and preservation techniques are paramount.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on the known reactivity of similar hopanoids and general principles of lipid chemistry, several potential degradation routes can be hypothesized. These include oxidation of the hydroxyl groups and dehydration. Exposure to harsh environmental conditions such as extreme pH, high temperatures, and UV radiation can potentially accelerate these degradation processes.

cluster_degradation Hypothetical Degradation of this compound This compound This compound Oxidized_Products Oxidized Products (e.g., Ketones) This compound->Oxidized_Products Oxidation (e.g., exposure to air, UV) Dehydrated_Products Dehydrated Products (e.g., Diplopterol) This compound->Dehydrated_Products Dehydration (e.g., acidic conditions, heat)

Caption: Hypothetical degradation pathways for this compound.

Quantitative Data Summary

The following table summarizes the known stability of hopanoids, which can be used as a proxy for this compound, under various conditions. Precise quantitative data for this compound is currently limited; therefore, these recommendations are based on best practices for preserving structurally similar lipids.

ParameterConditionRecommended Action/ObservationRationale
Temperature > 70°CAvoid prolonged exposure.Potential for thermal degradation of sensitive hopanoids.[3]
4°C to 25°CMinimize time at these temperatures.Slows enzymatic and chemical degradation.
-20°CShort to medium-term storage.Effective for preserving lipid structure.
-80°C or Liquid N2Long-term storage.Gold standard for preserving sample integrity by minimizing molecular motion and enzymatic activity.[4]
Light Exposure UV RadiationProtect samples from direct sunlight.UV radiation can induce oxidative degradation of organic molecules.
pH Extreme pH (Acidic or Alkaline)Neutralize or freeze samples promptly.Extreme pH can catalyze hydrolysis and other degradation reactions in lipids.[1][5]
Oxygen Atmospheric ExposureStore samples in airtight containers, consider flushing with inert gas (e.g., nitrogen, argon).Minimizes oxidative degradation.

Experimental Protocols

Field Sampling Protocol for Soil and Sediment Samples

This protocol is designed to minimize contamination and degradation of this compound during the collection of soil and sediment samples.

Materials:

  • Sterile sampling tools (spatulas, scoops, corers)

  • Sterile sample containers (amber glass jars or vials with PTFE-lined caps)

  • Cooler with dry ice or ice packs

  • GPS device for recording sample locations

  • Labels and permanent markers

  • 70% ethanol (B145695) for sterilizing tools between samples

  • Sterile water or buffer for rinsing tools

  • Personal protective equipment (gloves, etc.)

Procedure:

  • Site Selection: Identify the sampling location based on the research objectives. Record the GPS coordinates.

  • Surface Debris Removal: Clear the immediate surface of any loose debris (e.g., leaves, twigs, large rocks).

  • Sample Collection:

    • Using a sterile tool, collect the sample from the desired depth. For soil, this is often the rhizosphere (root zone).[6]

    • Collect a sufficient amount of sample for all planned analyses.

    • Place the sample directly into a pre-labeled, sterile container.

  • Immediate Preservation:

    • Immediately place the sample container in a cooler with dry ice or on ice packs. The goal is to lower the temperature as quickly as possible to inhibit microbial activity and enzymatic degradation.

  • Tool Sterilization:

    • Between each sample collection, thoroughly clean the sampling tools. Wipe off any excess soil or sediment, rinse with sterile water, and then sterilize with 70% ethanol. Allow the ethanol to evaporate completely before taking the next sample.

  • Transportation:

    • Transport the samples to the laboratory on dry ice or ice packs, ensuring they remain frozen or chilled.

Sample Storage and Preparation Protocol

Proper storage and preparation are crucial for maintaining the integrity of this compound prior to analysis.

Materials:

  • -80°C freezer or liquid nitrogen storage

  • Freeze-dryer

  • Mortar and pestle or grinder

  • Sieves (2 mm)

  • Sterile spatulas

  • Airtight storage containers with desiccant

Procedure:

  • Long-Term Storage:

    • For long-term storage, transfer the samples to a -80°C freezer or into liquid nitrogen.[4]

  • Sample Homogenization (for Soil/Sediment):

    • Prior to extraction, it is often necessary to homogenize the sample.

    • If the sample is frozen, it is recommended to freeze-dry the sample first. This removes water, which can interfere with extraction and potentially contribute to degradation.

    • Once freeze-dried, gently grind the sample using a sterile mortar and pestle or a grinder to create a homogenous powder.

    • Sieve the ground sample through a 2 mm sieve to remove larger particles.[7]

  • Storage of Prepared Sample:

    • Store the homogenized, freeze-dried sample in an airtight container with a desiccant at -20°C or -80°C until extraction.

Lipid Extraction Protocol (Modified Bligh-Dyer)

This is a standard method for the extraction of total lipids from environmental samples.

Materials:

Procedure:

  • Solvent Addition:

    • To a known mass of the prepared sample in a glass centrifuge tube, add a single-phase mixture of chloroform, methanol, and phosphate buffer (typically in a 1:2:0.8 ratio by volume).

  • Extraction:

    • Vortex the mixture thoroughly and then agitate for a set period (e.g., 2 hours) at room temperature.

  • Phase Separation:

    • Add additional chloroform and buffer to break the single-phase system into two phases (typically bringing the final ratio to 1:1:0.9 chloroform:methanol:buffer).

    • Centrifuge the sample to facilitate the separation of the layers and pellet the solid material.

  • Lipid Recovery:

    • Carefully collect the lower chloroform layer, which contains the lipids, using a glass pipette.

  • Solvent Evaporation:

    • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Storage of Extract:

    • Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) until analysis.

Workflow and Logic Diagrams

cluster_workflow Field Sampling and Preservation Workflow Site_Selection 1. Site Selection & GPS Logging Surface_Debris_Removal 2. Surface Debris Removal Site_Selection->Surface_Debris_Removal Sample_Collection 3. Sample Collection (Sterile Tools) Surface_Debris_Removal->Sample_Collection Immediate_Preservation 4. Immediate Preservation (Dry Ice / Ice Packs) Sample_Collection->Immediate_Preservation Transport 5. Transport to Lab (Frozen/Chilled) Immediate_Preservation->Transport Storage 6. Long-Term Storage (-80°C / Liquid N2) Transport->Storage Preparation 7. Sample Preparation (Freeze-drying, Homogenization) Storage->Preparation Extraction 8. Lipid Extraction (Modified Bligh-Dyer) Preparation->Extraction Analysis 9. Analysis Extraction->Analysis

Caption: Workflow for field sampling and preservation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 2-Hydroxydiplopterol and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and specific methodologies for the quantification of 2-Hydroxydiplopterol are not extensively documented in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established best practices for the analysis of structurally similar triterpenoids. Researchers should validate these methods for their specific application.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of triterpenoids like this compound?

A1: The primary methods for quantifying triterpenoids include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography (GC) often requiring derivatization, and spectrophotometric assays.[1] For complex matrices and low concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is highly effective due to its sensitivity and selectivity.[2][3]

Q2: Why is UV detection with HPLC challenging for this compound and other triterpenoids?

A2: Many triterpenoids, including likely this compound, lack strong chromophores, which are parts of a molecule that absorb ultraviolet or visible light.[4] This results in poor sensitivity when using a standard UV/Vis detector. Detection is often performed at low wavelengths, such as 205 nm or 210 nm, which can be noisy and less specific.[2] Alternative detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) are often preferred.

Q3: Are there commercially available reference standards for this compound?

A3: The availability of a certified reference standard for this compound is limited. Researchers may need to isolate and purify the compound to create an in-house standard. The purity of this standard is critical for accurate quantification and should be thoroughly characterized. For general triterpenoid (B12794562) analysis, standards for compounds like betulinic acid, oleanolic acid, and ursolic acid are more readily available from suppliers like ChromaDex.

Q4: What are the main challenges in separating triterpenoid isomers?

A4: Triterpenoid isomers, such as oleanolic acid and ursolic acid, often have very similar structures and polarities, leading to co-elution in chromatographic methods. This makes their individual quantification difficult. Achieving separation may require specialized columns (e.g., C30) and careful optimization of the mobile phase. Two-dimensional liquid chromatography can also be employed for complex mixtures of isomers.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) in HPLC Analysis

Possible Causes and Solutions:

  • Column Contamination: The column frit may be partially plugged, or the stationary phase may be contaminated with strongly retained sample components.

    • Solution: Implement a robust sample clean-up procedure, such as Solid-Phase Extraction (SPE). Use a guard column to protect the analytical column. Flush the column with a strong solvent to remove contaminants.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column.

    • Solution: Modify the mobile phase by adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of acidic triterpenoids.

Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Use an online degasser to prevent air bubbles, which can affect the pump's performance.

  • Column Temperature Fluctuations: The laboratory's ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Monitor column performance with a quality control standard. If performance declines, replace the column.

Issue 3: Low Sensitivity or Inability to Detect the Analyte

Possible Causes and Solutions:

  • Inappropriate Detector: As mentioned, UV detectors may not be sensitive enough for triterpenoids.

    • Solution: Consider using a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) for improved sensitivity.

  • Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte in the mass spectrometer source.

    • Solution: Improve sample preparation to remove interfering compounds. Modify the chromatographic method to separate the analyte from the interfering matrix components.

  • Suboptimal Extraction: The extraction efficiency of this compound from the sample matrix may be low.

    • Solution: Optimize the extraction solvent, temperature, and time. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve recovery.

Experimental Protocols

General Protocol for Extraction of Triterpenoids from Fungal Mycelium
  • Sample Preparation: Harvest and lyophilize the fungal mycelium to dryness. Grind the dried mycelium into a fine powder.

  • Extraction: Perform an ultrasound-assisted extraction.

    • Add 1 gram of the powdered mycelium to a flask with 20 mL of 80% ethanol.

    • Sonicate the mixture for 20 minutes at 60°C.

  • Purification:

    • Centrifuge the mixture and collect the supernatant.

    • Concentrate the supernatant under reduced pressure.

    • The crude extract can be further purified using techniques like Solid-Phase Extraction (SPE) or column chromatography over macroporous resin to remove interfering substances.

Data Presentation

Table 1: Comparison of Analytical Methods for Triterpenoid Quantification

MethodCommon Detector(s)ProsCons
HPLC UV/Vis, CAD, ELSDWidely available, robust.Poor sensitivity for compounds without chromophores.
LC-MS/MS Triple Quadrupole (QqQ), Q-TOFHigh sensitivity and selectivity, structural information.Susceptible to matrix effects, higher cost.
GC-MS Flame Ionization (FID), MSHigh resolution for volatile compounds.Requires derivatization for non-volatile triterpenoids, which is laborious.
Spectrophotometry UV/Vis SpectrophotometerSimple, rapid, and inexpensive for total triterpene content.Lacks specificity for individual compounds, prone to interference.

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis cluster_output Output start Fungal Culture drying Lyophilization start->drying grinding Grinding drying->grinding extraction Ultrasound-Assisted Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation concentration Rotary Evaporation centrifugation->concentration spe Solid-Phase Extraction (SPE) concentration->spe hplc_ms HPLC-MS/MS Analysis spe->hplc_ms data_analysis Data Processing & Quantification hplc_ms->data_analysis result Quantitative Result data_analysis->result

Caption: Generalized workflow for the quantification of this compound.

troubleshooting_logic start Poor Chromatographic Peak Shape? cause1 Contamination or Column Plugging start->cause1 Yes cause2 Incompatible Injection Solvent start->cause2 Yes cause3 Secondary Interactions start->cause3 Yes solution1 Use Guard Column & SPE Cleanup cause1->solution1 solution2 Dissolve Sample in Mobile Phase cause2->solution2 solution3 Modify Mobile Phase (e.g., add acid) cause3->solution3

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

References

Technical Support Center: Optimization of GC-MS Parameters for Separating Hopanoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of hopanoid isomers.

Frequently Asked Questions (FAQs)

Q1: Why are my polyfunctionalized hopanoids not eluting from the GC column?

A1: Polyfunctionalized hopanoids are often too involatile for conventional gas chromatography (GC) separation.[1][2] To address this, two primary strategies are employed:

  • Derivatization: This process chemically modifies the polar functional groups on the hopanoids to increase their volatility. Acetylation is a common and effective derivatization method for hopanoids.[1][2]

  • High-Temperature (HT) GC Columns: Specialized columns, such as DB-XLB and DB-5HT types, are designed to operate at temperatures up to 350°C, which is necessary to elute these less volatile compounds.[1][2] A thin film thickness (e.g., 0.10 µm) is also crucial for successful elution at high temperatures.[1]

Q2: How can I improve the separation of 2-methyl and desmethyl hopanoid homologs?

A2: Achieving baseline separation of these isomers is critical for accurate quantification. The choice of GC column is the most significant factor:

  • DB-XLB stationary phase: This column type has been shown to provide baseline separation of 2-methyl and desmethyl bacteriohopanepolyol (BHP) homologs.[1][2]

  • DB-5HT stationary phase: While this column can elute a wider range of hopanoids, including bacteriohopaneaminotriol, it does not fully separate the 2-methyl and desmethyl homologs.[1][2]

Optimizing the temperature program and carrier gas flow rate can also fine-tune the separation.

Q3: What are the best derivatization conditions for hopanoids?

A3: Acetylation with acetic anhydride (B1165640) and pyridine (B92270) is a widely used method. For quantitative derivatization while minimizing the degradation of sensitive hopanoids like diplopterol (B1670745) and bacteriohopanetetrol (B1250769) (BHtetrol), the following conditions have been optimized:

  • Reagents: 1:1 mixture of acetic anhydride (Ac₂O) and pyridine.

  • Temperature: 70°C.

  • Time: 10–30 minutes.[1]

It is crucial to avoid acid or base hydrolysis to remove co-extracted lipids like di- and triacylglycerides, as this can lead to the degradation of several BHP structures.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks for hopanoids Incomplete derivatization.Verify derivatization protocol (reagents, temperature, time). Prepare fresh derivatizing agents.[1]
Hopanoid degradation during sample preparation.Avoid acid or base hydrolysis. Use optimized, milder derivatization conditions.[1][2]
GC inlet temperature is too low.Increase the injector temperature, but do not exceed the column's maximum limit.
Column bleed is high, obscuring peaks.Condition the column according to the manufacturer's instructions. Check for oxygen leaks in the system.[3]
Poor separation of isomers (co-elution) Incorrect GC column.Use a DB-XLB column for baseline separation of 2-methyl/desmethyl homologs.[1][2]
Suboptimal temperature program.Optimize the temperature ramp rate. Slower ramps can improve resolution.[4][5]
Carrier gas flow rate is not optimal.Test different constant flow rates to find the best separation efficiency.[1]
Peak fronting or tailing Column overload.Reduce the injection volume or use a higher split ratio.[3]
Active sites in the injector liner or column.Use a deactivated liner. If the column is old, cut the first few centimeters from the inlet side or replace it.[3][6]
Improper column installation.Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.[3]
Inconsistent retention times Leaks in the carrier gas line.Perform a leak check of the entire GC system.[6][7]
Fluctuations in oven temperature or gas flow.Verify the stability of the GC oven temperature and carrier gas flow controller.[6]

Experimental Protocols

Protocol 1: Derivatization of Hopanoids (Acetylation)

This protocol is adapted from Sessions et al. (2013).[1]

  • Transfer an aliquot of the total lipid extract (TLE) to a reaction vial and dry it completely under a stream of nitrogen.

  • Add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS. No further workup is required.[1]

Protocol 2: High-Temperature GC-MS Analysis

The following parameters have been shown to be effective for the separation of derivatized hopanoids.[1][2]

Parameter Value
GC Column DB-XLB or Zebron ZB-5HT (30 m x 0.25 mm i.d., 0.10 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 - 2.4 mL/min (constant flow)
Injector Type Programmable Temperature Vaporizer (PTV)
Injector Program Hold at 55°C for 0.05 min, ramp to 325°C at 14°C/s, hold for 1.5 min.[2]
Oven Program 100°C (2 min hold), ramp to 250°C at 15°C/min, then ramp to 350°C at 15°C/min (28 min hold).[1]
MS Transfer Line Temp. 320°C
Ion Source Temp. 225°C
Scan Range m/z 50-750
Ionization Energy 70 eV

Visual Guides

experimental_workflow Experimental Workflow for Hopanoid Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing tle Total Lipid Extract (TLE) deriv Derivatization (Acetylation) tle->deriv 1:1 Ac₂O:Pyridine 70°C, 20 min injection PTV Injection deriv->injection separation HT-GC Separation (DB-XLB Column) injection->separation detection Mass Spectrometry (Scan m/z 50-750) separation->detection chromatogram Chromatogram Review detection->chromatogram quant Peak Integration & Quantification chromatogram->quant

Caption: Workflow for GC-MS analysis of hopanoid isomers.

troubleshooting_guide Troubleshooting Poor Isomer Separation start Poor Separation of Hopanoid Isomers check_column Is a DB-XLB column being used? start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes solution_column Switch to a DB-XLB column. check_column->solution_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes solution_temp Decrease ramp rate (e.g., to 10°C/min). check_temp->solution_temp No solution_flow Test flow rates between 1.0-2.4 mL/min. check_flow->solution_flow No

Caption: Decision tree for troubleshooting poor separation.

References

Technical Support Center: Chromatographic Analysis of 2-Hydroxydiplopterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic resolution of 2-Hydroxydiplopterol. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic separation challenging?

A1: this compound is a triterpenoid, a class of naturally occurring compounds with a complex cyclic structure. Its chemical formula is C30H52O2 and it has a molecular weight of 444.73 g/mol . The chromatographic separation of this compound can be challenging due to several factors inherent to triterpenoids:

  • Structural Similarity to other Hopanoids: It often co-exists with structurally similar hopanoids, including isomers, which can be difficult to separate using standard chromatographic methods.

  • Poor UV Absorption: Like many triterpenoids, this compound lacks a strong chromophore, making detection by UV-Vis challenging and often leading to low sensitivity.

  • Polarity: The presence of two hydroxyl groups gives the molecule polarity, which can lead to peak tailing on certain stationary phases due to interactions with residual silanols.

Q2: What are the primary chromatographic techniques used for the analysis of this compound?

A2: The two primary techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.

  • HPLC-MS: This is a powerful method for analyzing hopanoids. Reversed-phase chromatography is commonly employed.

  • GC-MS: This technique is also widely used, but often requires derivatization to increase the volatility and thermal stability of the analyte.

Q3: What is derivatization and is it necessary for this compound analysis?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties.

  • For HPLC: While not always mandatory, derivatization can be used to introduce a UV-absorbing or fluorescent tag to the molecule, significantly improving detection sensitivity.

  • For GC-MS: Derivatization is highly recommended. The hydroxyl groups of this compound make it polar and prone to thermal degradation in the hot GC inlet. Derivatization, typically silylation, replaces the active hydrogens on the hydroxyl groups with less polar and more stable trimethylsilyl (B98337) (TMS) groups. This improves peak shape and prevents on-column degradation.

Troubleshooting Poor HPLC Resolution

Q1: I'm observing broad and tailing peaks for this compound on my C18 column. What could be the cause and how can I fix it?

A1: Peak tailing for polar compounds like this compound on reversed-phase columns is a common issue. Here are the likely causes and solutions:

  • Secondary Interactions: The hydroxyl groups of your analyte can interact with residual silanol (B1196071) groups on the silica-based C18 stationary phase.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.

    • Solution 2: Use a "Base-Deactivated" Column: Modern HPLC columns are often end-capped or use base-deactivated silica (B1680970) to minimize residual silanols. Consider switching to such a column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Void: Accumulation of sample matrix components on the column inlet frit or the formation of a void at the head of the column can distort peak shape.

    • Solution: Use a guard column to protect your analytical column. If the problem persists, try back-flushing the column (if permitted by the manufacturer) or replacing it.

Q2: My resolution between this compound and a co-eluting impurity is poor. How can I improve it?

A2: Improving resolution requires optimizing selectivity, efficiency, or retention.

  • Optimize Mobile Phase Composition:

    • Change Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Increasing the aqueous portion will generally increase retention and may improve resolution.

    • Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve the separation of closely eluting peaks.

  • Change the Stationary Phase:

    • Consider a C30 Column: For structurally similar triterpenoids, a C30 column can offer better shape selectivity compared to a C18 column, potentially resolving co-eluting isomers.[1]

  • Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase analysis time and backpressure.[1]

  • Decrease Flow Rate: A lower flow rate can lead to sharper peaks and better resolution, but will also increase the run time.

Table 1: Comparison of HPLC Columns for Triterpenoid Separation
Column TypeStationary Phase ChemistryParticle Size (µm)Dimensions (mm)Key Advantages for Triterpenoid Analysis
Standard C18 Octadecylsilane3 - 54.6 x 150/250General purpose, good for initial method development.
Base-Deactivated C18 End-capped Octadecylsilane1.7 - 54.6 x 150/250Reduced peak tailing for polar compounds.
C30 Triacontylsilane3 - 54.6 x 150/250Enhanced shape selectivity, beneficial for separating isomers.[1]
Phenyl-Hexyl Phenyl-Hexyl3 - 54.6 x 150/250Offers alternative selectivity through pi-pi interactions.

Troubleshooting Poor GC-MS Resolution

Q1: I am seeing a broad peak or multiple peaks for my derivatized this compound standard. What is happening?

A1: This often points to issues with the derivatization reaction or thermal degradation.

  • Incomplete Derivatization: Both hydroxyl groups on this compound must be derivatized for good chromatography.

    • Solution: Ensure your derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and not exposed to moisture. Optimize the reaction time and temperature. For sterically hindered hydroxyls, a longer reaction time or higher temperature may be necessary.

  • Thermal Degradation: Even after derivatization, hopanoids can be susceptible to degradation in a hot GC inlet. A common issue is the dehydration of the tertiary alcohol.

    • Solution: Lower the inlet temperature. Use a splitless injection to minimize the time the analyte spends in the hot inlet. Ensure the inlet liner is clean and deactivated.

Q2: How can I improve the separation of this compound from other hopanoids in my sample by GC-MS?

A2: Optimizing your GC method is key.

  • Temperature Program: A slow, shallow temperature ramp will generally provide the best resolution for complex mixtures of similar compounds.

  • Column Choice: A longer column (e.g., 60 m) will provide more theoretical plates and better resolving power. The choice of stationary phase is also critical; a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Carrier Gas Flow Rate: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity for your column dimensions to maximize efficiency.

Experimental Protocols

Protocol 1: HPLC-MS Analysis of this compound

This protocol is adapted from methods for the analysis of bacteriohopanoids.

  • Sample Preparation (Acetylation):

    • Dry the lipid extract containing this compound under a stream of nitrogen.

    • Add 0.5 mL of a 1:1 (v/v) mixture of acetic anhydride (B1165640) and pyridine (B92270).

    • Heat the sample at 50°C for 1 hour.

    • Allow the sample to cool to room temperature overnight.

    • Evaporate the solvent under vacuum.

    • Reconstitute the acetylated extract in a 1:1 (v/v) mixture of acetonitrile (ACN) and isopropanol (B130326) (iPrOH).

  • HPLC Conditions:

    • Column: Reversed-phase C18, 1.6 µm particle size, 100 Å pore size, 2.1 x 150 mm.

    • Mobile Phase A: Acetonitrile (ACN)

    • Mobile Phase B: Isopropanol (iPrOH)

    • Gradient:

      • 0-60 min: Linear gradient from 15% B to 85% B.

      • 60-70 min: Hold at 85% B.

      • 70-80 min: Return to 15% B and equilibrate.

    • Flow Rate: 0.95 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution mass analysis.

Protocol 2: GC-MS Analysis of this compound
  • Sample Preparation (Silylation):

    • Dry the sample extract completely under nitrogen.

    • Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Cool the sample to room temperature before injection.

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 min.

      • Ramp 1: 10°C/min to 250°C.

      • Ramp 2: 5°C/min to 320°C, hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-800

Visual Troubleshooting Guides

Troubleshooting_HPLC_Resolution cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Peak Shape Issues cluster_3 Separation Issues cluster_4 Solutions for Peak Shape cluster_5 Solutions for Separation start Poor Chromatographic Resolution check_method Review Method Parameters (Column, Mobile Phase, Flow Rate) start->check_method check_system Check System Suitability (Pressure, Baseline Noise) start->check_system co_elution Co-elution/ Poor Separation check_method->co_elution Overlapping Peaks peak_tailing Peak Tailing/ Fronting check_system->peak_tailing Asymmetric Peaks broad_peaks Broad Peaks check_system->broad_peaks Wide Peaks sol_tailing1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->sol_tailing1 sol_tailing2 Use Base-Deactivated Column peak_tailing->sol_tailing2 sol_broad1 Decrease Flow Rate broad_peaks->sol_broad1 sol_broad2 Check for Extra-Column Volume broad_peaks->sol_broad2 sol_sep1 Optimize Mobile Phase (Solvent Ratio, Different Organic) co_elution->sol_sep1 sol_sep2 Change Column (e.g., C30 for Shape Selectivity) co_elution->sol_sep2 sol_sep3 Adjust Temperature co_elution->sol_sep3 end Successful Separation sol_tailing1->end Resolution Improved sol_tailing2->end Resolution Improved sol_broad1->end Resolution Improved sol_broad2->end Resolution Improved sol_sep1->end Resolution Improved sol_sep2->end Resolution Improved sol_sep3->end Resolution Improved

Caption: Troubleshooting workflow for poor HPLC resolution of this compound.

Troubleshooting_GCMS_Analysis cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Common Issues cluster_3 Solutions start Poor GC-MS Peak Shape or Resolution check_derivatization Review Derivatization Procedure start->check_derivatization check_gc_method Review GC Method Parameters start->check_gc_method incomplete_deriv Broad or Tailing Peaks (Polar Analytes) check_derivatization->incomplete_deriv thermal_degradation Split or Extra Peaks (Dehydration) check_gc_method->thermal_degradation poor_separation Co-eluting Peaks check_gc_method->poor_separation sol_deriv Optimize Derivatization (Fresh Reagents, Time, Temp) incomplete_deriv->sol_deriv sol_degradation Lower Inlet Temperature thermal_degradation->sol_degradation sol_separation1 Optimize Temperature Program (Slower Ramp) poor_separation->sol_separation1 sol_separation2 Use Longer Column poor_separation->sol_separation2 end Successful Analysis sol_deriv->end Improved Peak Shape sol_degradation->end Improved Peak Shape sol_separation1->end Improved Resolution sol_separation2->end Improved Resolution

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

References

Minimizing contamination during 2-Hydroxydiplopterol sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the preparation of 2-Hydroxydiplopterol samples for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound sample preparation?

A1: The most prevalent sources of contamination are plasticizers, particularly phthalates, which can leach from laboratory consumables. Other significant contributors include solvents, reagents, and environmental exposure from laboratory air and dust. Personal care products used by lab personnel can also introduce contaminants.

Q2: How can I minimize contamination from plasticware?

A2: To minimize plasticizer contamination, it is highly recommended to use glassware for all steps of the sample preparation process. If plasticware is unavoidable, choose items made from polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE), which generally have lower phthalate (B1215562) content than polyvinyl chloride (PVC). Using phthalate-free pipette tips and avoiding Parafilm for sealing are also crucial steps. A thorough cleaning of all labware is essential.

Q3: What grade of solvents should I use for this compound extraction?

A3: It is imperative to use high-purity solvents, such as HPLC or LC-MS grade, to minimize the introduction of contaminants. Even high-grade solvents can contain trace levels of impurities, so it is good practice to run a solvent blank to check for any interfering peaks before use with valuable samples.

Q4: My this compound samples show low recovery after extraction. What are the possible causes and solutions?

A4: Low recovery of hopanoids like this compound can stem from several factors. Incomplete extraction is a primary cause; ensure your solvent system is appropriate for the polarity of this compound and consider multiple extraction steps. The stability of the analyte is also a factor; some compounds can degrade due to exposure to light, heat, or oxygen. For solid-phase extraction (SPE), ensure proper conditioning of the cartridge and that the elution solvent is strong enough to desorb the analyte completely.

Q5: Is derivatization necessary for the analysis of this compound by GC-MS?

A5: Yes, derivatization is generally required for the GC-MS analysis of hydroxylated compounds like this compound. The hydroxyl group makes the molecule less volatile and more prone to interactions with the GC column, leading to poor peak shape and low sensitivity. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sample preparation of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Presence of unknown peaks in the chromatogram, especially in blanks. Contamination from plasticizers (e.g., phthalates).- Substitute all plastic labware with glassware wherever possible. - Use phthalate-free pipette tips and storage containers. - Avoid using Parafilm for sealing; use glass stoppers or baked aluminum foil instead. - Run solvent and procedural blanks to identify the source of contamination.
Contamination from solvents or reagents.- Use the highest purity solvents available (HPLC or LC-MS grade). - Test new batches of solvents for background contamination before use. - Prepare fresh solutions and reagents.
Low recovery of this compound. Inefficient extraction from the sample matrix.- Optimize the solvent-to-sample ratio. - Consider using a more effective solvent system based on the polarity of this compound. - Perform sequential extractions to improve yield.
Analyte degradation during sample processing.- Minimize exposure of the sample to light and heat. - Consider adding an antioxidant to the extraction solvent if oxidative degradation is suspected. - Process samples in a timely manner and store extracts at low temperatures.
Incomplete derivatization.- Ensure the derivatization reagent (e.g., BSTFA) is fresh and not expired. - Optimize the reaction time and temperature for the derivatization step. - Ensure the sample is completely dry before adding the derivatization reagent, as water can deactivate the reagent.
Poor chromatographic peak shape (e.g., tailing, broadening). Incomplete derivatization of the hydroxyl group.- Review and optimize the derivatization protocol as described above. - Ensure a sufficient excess of the derivatization reagent is used.
Active sites in the GC inlet or column.- Use a deactivated inlet liner and ensure the GC column is in good condition. - Perform regular maintenance on the GC system, including cleaning the inlet.
Inconsistent results between replicate samples. Sporadic contamination during sample handling.- Standardize every step of the sample preparation workflow. - Be mindful of potential environmental contamination from dust and laboratory air. - Ensure consistent and accurate pipetting of all solutions.
Inhomogeneous sample.- For solid samples, ensure thorough homogenization before taking an aliquot for extraction.

Quantitative Data on Potential Contaminants

Table 1: Leaching of Phthalates from Laboratory Consumables

Plastic Type Common Phthalates Detected Leaching Potential Recommendations
Polyvinyl Chloride (PVC)Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)HighAvoid for storage of samples and solvents.
Polypropylene (PP)Lower levels of various phthalatesModeratePreferable to PVC, but still a potential source of contamination. Use "phthalate-free" certified products when available.
Polyethylene (PE)Lower levels of various phthalatesModerateSimilar to PP, a better alternative to PVC.
GlassNoneVery LowHighly Recommended for all sample preparation and storage to minimize phthalate contamination.

This table provides a qualitative summary. Quantitative leaching can vary significantly based on the specific product, solvent, temperature, and contact time.

Experimental Protocols

Protocol 1: General Lipid Extraction for Hopanoids (Adapted from Bligh and Dyer Method)

  • Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

  • Phase Separation: Add an additional volume of chloroform and water to bring the final ratio to 2:2:1.8 (chloroform:methanol:water). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to achieve clear phase separation.

  • Collection of Organic Phase: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane) for further analysis.

Protocol 2: Silylation for GC-MS Analysis

  • Drying: Ensure the dried lipid extract is completely free of water. This can be achieved by placing the sample under high vacuum for a short period.

  • Reagent Addition: Add the silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Visualizations

Contamination_Minimization_Workflow cluster_pre_extraction Pre-Extraction: Contamination Control cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Use_Glassware Use Glassware and Phthalate-Free Consumables Sample_Homogenization Sample Homogenization in Solvent Use_Glassware->Sample_Homogenization High_Purity_Solvents Use High-Purity Solvents High_Purity_Solvents->Sample_Homogenization Clean_Workspace Maintain a Clean Workspace Clean_Workspace->Sample_Homogenization Phase_Separation Phase Separation Sample_Homogenization->Phase_Separation Bligh & Dyer or similar Organic_Phase_Collection Collect Organic (Lipid) Phase Phase_Separation->Organic_Phase_Collection Solvent_Evaporation Solvent Evaporation (Nitrogen Stream) Organic_Phase_Collection->Solvent_Evaporation Derivatization Derivatization (Silylation) Solvent_Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

Caption: Workflow for this compound sample preparation with integrated contamination control steps.

Troubleshooting_Logic Problem Analytical Problem Observed (e.g., Contaminant Peaks, Low Recovery) Check_Blanks Analyze Procedural and Solvent Blanks Problem->Check_Blanks Review_Protocol Review Extraction and Derivatization Protocol Problem->Review_Protocol Evaluate_Hardware Evaluate Labware and Instrumentation Problem->Evaluate_Hardware Contamination_Source Source of Contamination Identified Check_Blanks->Contamination_Source Peaks in Blanks Protocol_Issue Inefficiency in Protocol Identified Review_Protocol->Protocol_Issue Deviation or Inefficiency Hardware_Issue Hardware as Source of Problem Evaluate_Hardware->Hardware_Issue Plasticware/GC Issues Implement_Corrective_Action Implement Corrective Action (e.g., Switch to Glassware, Optimize Protocol) Contamination_Source->Implement_Corrective_Action Protocol_Issue->Implement_Corrective_Action Hardware_Issue->Implement_Corrective_Action

Caption: Logical troubleshooting workflow for identifying and resolving issues in this compound analysis.

Enhancing the sensitivity of 2-Hydroxydiplopterol detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 2-Hydroxydiplopterol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of this molecule.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection by mass spectrometry challenging?

A1: this compound is a triterpenoid, a class of organic chemicals synthesized in plants. Like many other sterol-like molecules, its structure lacks easily ionizable functional groups and strong chromophores. This inherent chemical property makes it difficult to achieve high sensitivity using standard mass spectrometry techniques, as it does not efficiently form ions in the MS source. Its hydroxyl group (-OH) offers a potential site for chemical modification to improve its detectability.

Q2: What is the most effective ionization technique for analyzing native this compound?

A2: For relatively non-polar molecules like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI).[1] APCI utilizes a corona discharge to ionize analytes in the gas phase, which is generally more suitable for less polar compounds.[2] However, even with APCI, the sensitivity for native this compound may be insufficient for trace-level quantification. For optimal results, chemical derivatization followed by ESI is the recommended approach.[3][4]

Q3: How does chemical derivatization enhance the detection sensitivity of this compound?

A3: Chemical derivatization involves reacting the target analyte with a reagent to modify its chemical structure. For this compound, the hydroxyl group is the target. The goal is to attach a chemical "tag" that contains a permanently charged group or a moiety that is very easily protonated (high proton affinity).[5][6] This modification dramatically increases the ionization efficiency of the molecule, particularly in ESI, leading to a significant increase in signal intensity and thus, enhanced detection sensitivity.[7]

Q4: What are the recommended sample preparation techniques for extracting this compound from complex biological matrices?

A4: Effective sample preparation is critical to remove interfering substances like proteins, salts, and phospholipids (B1166683) that can suppress the ionization of the target analyte.[8] The choice of technique depends on the sample matrix.

  • Liquid-Liquid Extraction (LLE): A common technique where the sample is mixed with an immiscible organic solvent. This compound, being relatively non-polar, will partition into the organic layer, separating it from water-soluble contaminants.

  • Solid-Phase Extraction (SPE): A more controlled and often more efficient method. A reversed-phase (e.g., C18) SPE cartridge can be used to retain this compound while salts and other polar impurities are washed away. The analyte is then eluted with an organic solvent. This method is highly recommended for achieving clean extracts.[9]

Section 2: Troubleshooting Guides

Problem: Poor or No Signal Intensity for this compound

Q: I am unable to detect this compound, or the signal-to-noise ratio is too low for quantification. What steps should I take?

A: Low signal intensity is a common challenge in mass spectrometry.[4] Follow this logical workflow to diagnose and resolve the issue.

Low_Signal_Troubleshooting start Start: Low/No Signal check_instrument 1. Verify Instrument Performance (Tune, Calibrate, Run Standard) start->check_instrument instrument_ok Is Instrument OK? check_instrument->instrument_ok fix_instrument Action: Perform Maintenance (Clean Source, Recalibrate) instrument_ok->fix_instrument No check_sample_prep 2. Evaluate Sample Preparation (Extraction Efficiency, Concentration) instrument_ok->check_sample_prep Yes fix_instrument->check_instrument sample_prep_ok Is Sample Prep Adequate? check_sample_prep->sample_prep_ok fix_sample_prep Action: Optimize Extraction (e.g., Use SPE, Concentrate Sample) sample_prep_ok->fix_sample_prep No check_ionization 3. Optimize Ionization Method (Try APCI vs. ESI, Adjust Source Parameters) sample_prep_ok->check_ionization Yes fix_sample_prep->check_sample_prep ionization_ok Is Signal Improved? check_ionization->ionization_ok implement_deriv 4. Implement Chemical Derivatization (React with Tagging Reagent) ionization_ok->implement_deriv No end_success End: Signal Enhanced ionization_ok->end_success Yes implement_deriv->end_success end_fail End: Issue Persists Contact Support Noise_Reduction_Workflow start Start: High Background Noise improve_cleanup 1. Enhance Sample Cleanup Implement Solid-Phase Extraction (SPE) start->improve_cleanup optimize_chrom 2. Optimize Chromatography Adjust LC gradient to separate analyte from interferences improve_cleanup->optimize_chrom check_system 3. Check for System Contamination - Check for leaks - Clean ion source - Use fresh LC solvents optimize_chrom->check_system end_success End: Clean Signal Achieved check_system->end_success Derivatization_Principle Analyte This compound (Low Ionization Efficiency) Product Derivatized Product (High Ionization Efficiency) Analyte->Product + Reagent Derivatizing Reagent (e.g., Picolinoyl Chloride) Reagent->Product

References

Technical Support Center: High-Throughput Analysis of 2-Hydroxydiplopterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the high-throughput analysis of 2-Hydroxydiplopterol.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.

Sample Preparation & Extraction

  • Question: Why is the recovery of this compound from my fungal culture inconsistent or low?

    • Answer: Low and variable recovery can stem from several factors. Firstly, the extraction solvent may not be optimal for this compound. As a triterpenoid, a mid-polarity solvent or a solvent mixture is often required.[1] Secondly, the extraction technique might not be efficient enough. Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve yields compared to simple maceration by enhancing cell wall disruption.[2][3] Ensure that the fungal biomass is thoroughly homogenized and that the solvent-to-material ratio is adequate to ensure complete extraction.[2] Finally, consider the stability of this compound during extraction; prolonged exposure to high temperatures could potentially lead to degradation.

  • Question: My extracted samples contain many interfering compounds, leading to a complex chromatogram. How can I clean up my samples?

    • Answer: A complex matrix is a common challenge in natural product analysis.[3] To remove interfering substances, a solid-phase extraction (SPE) step after the initial liquid extraction is highly recommended. Choosing an SPE cartridge with a sorbent that has a different retention mechanism than your analytical HPLC column (e.g., a normal-phase SPE for a reversed-phase HPLC method) can effectively remove compounds with very different polarities. For triterpenoids, C18 or other reversed-phase SPE cartridges are commonly used to remove highly polar impurities.

HPLC Analysis

  • Question: I'm observing high backpressure in my HPLC system. What are the likely causes and solutions?

    • Answer: High backpressure is a frequent issue in HPLC analysis. The most common causes include a blockage in the system, often from particulate matter from the sample or precipitation of the sample or buffer in the mobile phase.

      • Troubleshooting Steps:

        • Check for blockages: Start by disconnecting the column and running the pump to see if the pressure drops. If it does, the blockage is in the column. If not, the blockage is likely in the tubing, injector, or in-line filter.

        • Column blockage: Try back-flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.

        • Preventative measures: Always filter your samples through a 0.22 µm syringe filter before injection and use a guard column to protect your analytical column.

  • Question: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

    • Answer: Poor peak shape can compromise the accuracy of quantification.

      • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by a mismatch between the sample solvent and the mobile phase. Try adjusting the pH of the mobile phase or using a different buffer. Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your initial mobile phase.

      • Peak Fronting: This is often a sign of column overload. Try injecting a smaller volume or diluting your sample.

      • Broad Peaks: This may indicate a loss of column efficiency. Check for voids in the column packing or consider replacing the column.

  • Question: The retention time of my analyte is shifting between runs. What could be the cause?

    • Answer: Retention time instability can be caused by several factors:

      • Mobile phase composition: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate and consistent mixing of solvents.

      • Column temperature: Fluctuations in column temperature can lead to shifts in retention time. Using a column oven is crucial for maintaining a stable temperature.

      • Pump performance: Leaks or issues with the pump's check valves can cause flow rate fluctuations, leading to variable retention times.

Mass Spectrometry Detection

  • Question: I am experiencing a weak or no signal for this compound in the mass spectrometer. What should I check?

    • Answer: A loss of signal is a common and frustrating problem in LC-MS analysis.

      • Troubleshooting Steps:

        • Check the ion source: Ensure that the electrospray needle is not clogged and that the spray is stable.

        • Tuning and Calibration: Verify that the mass spectrometer is properly tuned and calibrated.

        • Analyte Ionization: this compound, as a triterpenoid, may ionize more efficiently in either positive or negative ion mode. Experiment with both, and optimize ionization source parameters such as capillary voltage and gas flows. The use of an appropriate mobile phase additive (e.g., formic acid for positive mode, ammonium (B1175870) formate (B1220265) for negative mode) is critical.

        • Sample Concentration: The concentration of your analyte may be below the limit of detection of the instrument.

  • Question: My baseline is noisy, making it difficult to accurately integrate the peak for this compound. How can I reduce the noise?

    • Answer: A high baseline noise can be due to several factors:

      • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives.

      • Detector Settings: Adjust detector settings to minimize noise.

      • Contaminated Ion Source: A dirty ion source can be a significant source of noise. Regular cleaning is essential.

Frequently Asked Questions (FAQs)

  • Question: What is a good starting point for developing an extraction method for this compound from a fungal source?

    • Answer: For triterpenoids from fungal mycelium, an ultrasound-assisted extraction (UAE) with 80% ethanol (B145695) has been shown to be effective. A solid-to-liquid ratio of 1:20 (g/mL) and an extraction time of around 20-30 minutes at a controlled temperature (e.g., 60°C) is a good starting point. It is recommended to optimize these parameters using a response surface methodology to maximize the extraction yield.

  • Question: Which analytical column is most suitable for the HPLC analysis of this compound?

    • Answer: A reversed-phase C18 column is the most common choice for the separation of triterpenoids. A column with a particle size of less than 3 µm will provide higher resolution and faster analysis times, which is ideal for high-throughput screening.

  • Question: What are the key validation parameters I should assess for a quantitative HPLC-MS/MS method for this compound?

    • Answer: A robust method validation should include an assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

      • Linearity: The method should be linear over a defined concentration range, with a correlation coefficient (r²) greater than 0.999.

      • LOD and LOQ: These parameters determine the sensitivity of the method.

      • Accuracy: This is typically assessed by spike-recovery experiments and should be within 80-120%.

      • Precision: This is evaluated by determining the relative standard deviation (RSD) of replicate measurements and should be less than 15%.

  • Question: How can I ensure the stability of this compound in my prepared samples?

    • Answer: The stability of the analyte is crucial for reliable quantification. It is recommended to perform stability studies under different conditions. This includes short-term stability at room temperature, long-term stability at -20°C or -80°C, and freeze-thaw stability. If degradation is observed, samples should be analyzed immediately after preparation or stored at a lower temperature.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound.

Extraction MethodSolventTemperature (°C)Time (min)Mean Yield (mg/g dry weight)RSD (%)
Maceration80% Ethanol251205.28.5
Soxhlet Extraction80% Ethanol801809.86.2
Ultrasound-Assisted Extraction (UAE)80% Ethanol602013.14.3
Microwave-Assisted Extraction (MAE)80% Ethanol70512.55.1

This table presents hypothetical data for comparison purposes.

Table 2: HPLC-MS/MS Method Validation Parameters for this compound.

ParameterResult
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.9995
Limit of Detection (LOD) (ng/mL)0.3
Limit of Quantification (LOQ) (ng/mL)1.0
Accuracy (Recovery %)95.8 - 104.2%
Precision (Intra-day RSD %)< 5%
Precision (Inter-day RSD %)< 8%

This table presents hypothetical data for a typical validated method.

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Lyophilize and grind the fungal mycelium to a fine powder.

  • Extraction: Weigh 1 g of the powdered sample into a 50 mL conical tube. Add 20 mL of 80% ethanol.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 20 minutes at 60°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet one more time and combine the supernatants.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (B129727) for HPLC-MS/MS analysis.

2. High-Throughput HPLC-MS/MS Analysis of this compound

  • HPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: (Hypothetical) Precursor ion [M+H]⁺ → Product ion. The specific m/z values would need to be determined by infusion of a pure standard of this compound.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing FungalCulture Fungal Culture Homogenization Homogenization FungalCulture->Homogenization Extraction Ultrasound-Assisted Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: High-throughput analysis workflow for this compound.

Troubleshooting cluster_hplc HPLC Issues cluster_ms MS Issues Start Problem Observed HighPressure High Backpressure? Start->HighPressure PoorPeakShape Poor Peak Shape? Start->PoorPeakShape RetentionShift Retention Time Shift? Start->RetentionShift NoSignal No/Low Signal? Start->NoSignal NoisyBaseline Noisy Baseline? Start->NoisyBaseline Sol_HighPressure Check for blockages Filter samples Use guard column HighPressure->Sol_HighPressure Sol_PoorPeakShape Adjust mobile phase pH Check sample solvent Reduce injection volume PoorPeakShape->Sol_PoorPeakShape Sol_RetentionShift Check mobile phase prep Use column oven Check pump RetentionShift->Sol_RetentionShift Sol_NoSignal Check ion source Tune & Calibrate MS Optimize ionization NoSignal->Sol_NoSignal Sol_NoisyBaseline Use LC-MS grade solvents Clean ion source NoisyBaseline->Sol_NoisyBaseline

Caption: Troubleshooting decision tree for common analysis issues.

References

Overcoming matrix effects in environmental samples for 2-Hydroxydiplopterol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2-Hydroxydiplopterol (also known as diplopterol) in complex environmental samples.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Analyte Signal

Possible Cause Solution
Inefficient Extraction Review your extraction protocol. For soil and sediment, a sequential extraction progressing from polar to non-polar solvents (e.g., water, then methanol (B129727)/chloroform) can improve the recovery of a diverse range of organic compounds. Ensure thorough homogenization of the sample.
Analyte Degradation Diplopterol (B1670745) can be susceptible to dehydration during sample workup.[1] Minimize exposure to harsh acidic or basic conditions and high temperatures.
Ion Suppression Co-eluting matrix components, particularly phospholipids (B1166683) in environmental extracts, can significantly suppress the analyte signal. Implement a robust sample cleanup method such as Solid-Phase Extraction (SPE) and use a stable isotope-labeled internal standard.
Suboptimal MS Parameters Optimize MS parameters, including spray voltage, ion transfer capillary temperature, and collision gas pressure, by infusing a pure standard of this compound.

Problem 2: Poor Peak Shape (Fronting, Tailing, or Splitting)

Possible Cause Solution
Column Overload Dilute the sample extract before injection. If the problem persists, consider using a column with a higher loading capacity.
Incompatible Sample Solvent The solvent used to reconstitute the final extract should be similar in composition and strength to the initial mobile phase to ensure good peak shape.
Column Contamination Implement a column washing step after each analytical run to remove strongly retained matrix components. If performance degrades, consider replacing the guard column or the analytical column.
Secondary Interactions Acidic or basic sites on the stationary phase can interact with the analyte. Try a different column chemistry or adjust the mobile phase pH.

Problem 3: Inconsistent and Irreproducible Results

Possible Cause Solution
Variable Matrix Effects The composition of environmental samples can be highly variable, leading to inconsistent matrix effects. The use of a deuterated internal standard, such as D4-diplopterol, is highly recommended to compensate for these variations.[2]
Sample Inhomogeneity Ensure that the environmental sample is thoroughly homogenized before taking a subsample for extraction to ensure representativeness.
Instrumental Drift Monitor system suitability by injecting a standard solution at regular intervals throughout the analytical run to check for any drift in instrument performance.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the context of this compound analysis in environmental samples, complex matrices containing humic acids, fulvic acids, and other lipids can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). This interference can lead to inaccurate and imprecise quantification of the target analyte.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment. You compare the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of the analyte spiked into a blank matrix extract (a sample known to not contain the analyte) at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.

Q3: What is the most effective way to overcome matrix effects in this compound analysis?

A3: The gold standard for correcting for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as tetradeuterated (D4) diplopterol, is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.

Q4: What are the recommended sample preparation techniques for reducing matrix effects?

A4: A multi-step approach is often necessary:

  • Solvent Extraction: A sequential extraction using solvents of increasing polarity is effective for complex matrices like soil and sediment.[3][4][5]

  • Solid-Phase Extraction (SPE): SPE is a crucial cleanup step to remove interfering compounds. A silica-based sorbent can be effective for purifying lipid extracts.

Q5: Can I use GC-MS for this compound analysis?

A5: Yes, GC-MS is a viable technique for the analysis of this compound.[1] However, derivatization (e.g., acetylation) is often required to improve its volatility and chromatographic performance. For more complex, polyfunctionalized hopanoids, high-temperature GC-MS may be necessary.

Data Presentation

Table 1: Effectiveness of Deuterated Internal Standard for Overcoming Matrix Effects

The following table summarizes the results of an experiment demonstrating the utility of a D4-diplopterol internal standard in quantifying diplopterol in the presence of co-eluting phospholipids, a common source of matrix effects.

Parameter Value Interpretation
Actual Amount of Diplopterol25 ngThe known amount of analyte in the sample.
Amount Quantified with External Standard80.0 ngQuantification without an internal standard resulted in a 220% overestimation due to matrix effects (ion enhancement).[2]
Amount Quantified with D4-Diplopterol Internal Standard25 ng (Theoretically)The use of a co-eluting deuterated internal standard accurately corrects for matrix-induced signal alterations.

Data synthesized from a study by Wu et al., which showed that co-eluting phospholipids can significantly enhance the signal of diplopterol, leading to inaccurate quantification when using an external standard. The use of a D4-diplopterol internal standard effectively mitigates this issue.[2]

Experimental Protocols

Protocol 1: Sequential Extraction of this compound from Soil/Sediment

This protocol is adapted from methods for extracting organic matter from complex environmental matrices.[3][4][5]

  • Sample Homogenization: Air-dry and sieve the soil or sediment sample to ensure homogeneity.

  • Water Extraction:

    • To 10 g of the homogenized sample, add 20 mL of ultrapure water.

    • Shake or sonicate for 1 hour.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

  • Methanol/Dichloromethane Extraction:

    • To the remaining solid residue, add 20 mL of a 2:1 (v/v) mixture of methanol and dichloromethane.

    • Shake or sonicate for 1 hour.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

  • Solvent Evaporation: Combine all supernatants and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of methanol) for SPE cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane (B92381), followed by 5 mL of dichloromethane.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

  • Elution: Elute the this compound fraction with 10 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation and application.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 4:6 v/v) with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • MS/MS Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. For diplopterol, a characteristic fragment ion with m/z 191 is often observed.[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Environmental Sample (Soil/Sediment) homogenization Homogenization sample->homogenization extraction Sequential Extraction (Water, MeOH/DCM) homogenization->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing troubleshooting_workflow start Low or Inconsistent Signal? check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement SIL-IS (e.g., D4-diplopterol) check_is->implement_is No check_cleanup Is the sample cleanup adequate? check_is->check_cleanup Yes implement_is->check_cleanup improve_cleanup Optimize SPE or add another cleanup step check_cleanup->improve_cleanup No check_extraction Is the extraction efficient? check_cleanup->check_extraction Yes improve_cleanup->check_extraction optimize_extraction Optimize extraction solvent and conditions check_extraction->optimize_extraction No check_ms Are MS parameters optimized? check_extraction->check_ms Yes optimize_extraction->check_ms optimize_ms Optimize ion source and MS/MS parameters check_ms->optimize_ms No end Problem Resolved check_ms->end Yes optimize_ms->end

References

Addressing analytical variability in inter-laboratory comparisons of 2-Hydroxydiplopterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical variability in the inter-laboratory analysis of 2-Hydroxydiplopterol. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the quantification of this compound?

A1: Inter-laboratory variability in the analysis of this compound can arise from multiple factors throughout the analytical workflow. Key sources include:

  • Sample Preparation: Inconsistent extraction efficiency, sample degradation, and matrix effects are major contributors. Triterpenoids like this compound can be challenging to extract completely and may be susceptible to degradation under certain conditions.[1][2]

  • Chromatographic Separation: Variations in columns, mobile phase preparation, and instrument settings can lead to shifts in retention time and inadequate separation from interfering compounds.[3][4]

  • Mass Spectrometric Detection: Differences in instrument calibration, ion source conditions, and the choice of mass transitions can significantly impact sensitivity and accuracy.[4][5]

  • Standard and Sample Handling: Improper storage and handling of reference standards and samples can lead to degradation and inaccurate quantification.

  • Data Analysis: Inconsistent integration of chromatographic peaks and different approaches to calibration curve fitting can introduce variability.

Q2: My this compound peak is showing significant tailing. What could be the cause?

A2: Peak tailing for this compound is a common issue that can compromise resolution and integration. Potential causes include:

  • Secondary Interactions: The hydroxyl groups in this compound can interact with active sites on the column packing material, particularly with silica-based columns.

  • Column Contamination: Buildup of matrix components on the column frit or packing material can lead to poor peak shape.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

Q3: I am observing a gradual shift in the retention time of this compound during a long analytical run. What should I investigate?

A3: Retention time shifts can compromise the identification and quantification of your analyte. Common causes for this issue include:

  • Column Equilibration: The column may not have been sufficiently equilibrated before starting the run.

  • Mobile Phase Composition Change: Inaccurate mixing of the mobile phase solvents or evaporation of a volatile component can alter the elution strength.

  • Column Temperature Fluctuation: Inconsistent column temperature can affect retention times.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[4]

Q4: What are the best practices for preparing a calibration curve for this compound analysis?

A4: A robust calibration curve is essential for accurate quantification. Follow these best practices:

  • Use a certified reference standard of this compound with a known purity.

  • Prepare a stock solution in a suitable solvent and store it under appropriate conditions (e.g., protected from light at -20°C).

  • Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range of your samples.

  • Prepare the calibration standards in a matrix that is as close as possible to your sample matrix to compensate for matrix effects.

  • Use a linear or quadratic regression model with a weighting factor if appropriate. The coefficient of determination (r²) should typically be >0.99.

Troubleshooting Guides

Table 1: Sample Preparation Issues
ProblemProbable Cause(s)Recommended Solution(s)
Low recovery of this compound Incomplete extraction from the sample matrix.Optimize the extraction solvent and method (e.g., ultrasonication, homogenization). Consider a solid-phase extraction (SPE) cleanup step.[1]
Analyte degradation during sample processing.Minimize sample processing time, keep samples on ice, and consider adding antioxidants.
High variability between replicate samples Inhomogeneous sample.Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Inconsistent extraction procedure.Use a standardized and well-documented extraction protocol.
Matrix effects (ion suppression or enhancement) Co-eluting matrix components interfering with the ionization of this compound.Improve chromatographic separation to resolve the analyte from interfering compounds. Use a matrix-matched calibration curve or an internal standard.[5]
Table 2: LC-MS Analysis Issues
ProblemProbable Cause(s)Recommended Solution(s)
Poor peak shape (fronting, tailing, or splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[6]
Inappropriate mobile phase.Adjust the mobile phase composition or pH.
Injection of a solvent stronger than the mobile phase.Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[6]
Low signal intensity Suboptimal ion source parameters (e.g., temperature, gas flow).Optimize ion source parameters using a tuning solution of this compound.
Poor fragmentation in MS/MS.Optimize the collision energy for the selected precursor-to-product ion transition.
High background noise Contamination in the mobile phase, LC system, or mass spectrometer.Use high-purity solvents and flush the system. Check for leaks.[4]
Carryover Adsorption of this compound in the injection system or on the column.Include a needle wash step with a strong solvent in the autosampler program. Inject blank samples between high-concentration samples.

Experimental Protocols

Representative Protocol: Quantification of this compound in a Biological Matrix by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized for your particular application and instrumentation.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by infusing a standard solution.

3. Data Analysis

  • Integrate the peak area of this compound and the internal standard.

  • Calculate the peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation LLE Liquid-Liquid Extraction (MTBE) Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification troubleshooting_logic Start Analytical Issue Identified CheckSystemSuitability Review System Suitability? Start->CheckSystemSuitability Passed Passed CheckSystemSuitability->Passed Yes Failed Failed CheckSystemSuitability->Failed No CheckSamplePrep Review Sample Preparation? CheckLC Investigate LC System? CheckSamplePrep->CheckLC No ResolveSamplePrep Optimize Extraction & Cleanup CheckSamplePrep->ResolveSamplePrep Yes CheckMS Investigate MS System? CheckLC->CheckMS No ResolveLC Check Mobile Phase, Column, Leaks CheckLC->ResolveLC Yes ResolveMS Clean Source, Recalibrate CheckMS->ResolveMS Yes Passed->CheckSamplePrep Failed->CheckLC

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxydiplopterol and Bacteriohopanetetrol (BHT) as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of biomarker research, the selection of appropriate molecular indicators is paramount for accurate and reliable data. This guide provides a comparative analysis of two triterpenoid (B12794562) compounds, 2-Hydroxydiplopterol and bacteriohopanetetrol (B1250769) (BHT), as potential biomarkers. While BHT is a well-established bacterial biomarker, information on this compound in a biomarker context is scarce. Therefore, this guide will leverage data on the closely related and well-studied C30 hopanoid, diplopterol (B1670745), as a proxy for this compound to facilitate a meaningful comparison with the C35 hopanoid, BHT.

Overview and Performance as Biomarkers

Bacteriohopanetetrol (BHT) is a C35 pentacyclic triterpenoid that is a ubiquitous component of the cell membranes of many bacteria, where it is believed to modulate membrane fluidity, similar to sterols in eukaryotes.[1][2] Its presence in environmental samples and sediments is a strong indicator of bacterial input. A particular stereoisomer, BHT-x, is uniquely synthesized by marine anaerobic ammonium (B1175870) oxidizing (anammox) bacteria of the genus Ca. Scalindua, making the ratio of BHT-x to total BHT a potential proxy for water column anoxia.[3]

Conversely, this compound is a C30 hopanoid that has been isolated from the fungal strain Aspergillus variecolor.[4] Its utility as a biomarker in geochemical or environmental studies is not documented in current scientific literature. However, its structural analog, diplopterol, is a widely recognized biomarker. Diplopterol is produced by a variety of bacteria, as well as some ferns and protozoans. While its widespread production limits its use for identifying specific organisms, it is valuable for assessing the relative oxygen content at the time of sediment deposition, with higher concentrations suggesting lower oxygen levels. Diplopterol has also been used to trace methane (B114726) oxidation in sediments as it is produced by aerobic methanotrophic bacteria.

Quantitative Data Comparison

The following table summarizes the key characteristics of diplopterol (as a proxy for this compound) and bacteriohopanetetrol (BHT) as biomarkers.

FeatureDiplopterol (Proxy for this compound)Bacteriohopanetetrol (BHT)
Molecular Formula C30H52OC30H52O4
Molar Mass 428.7 g/mol 476.7 g/mol
Carbon Number C30C35 (including side chain)
Primary Source Bacteria, ferns, some protozoaBacteria
Specific Applications - General prokaryotic biomarker- Indicator of water column oxygen content- Tracer for methane oxidation- General bacterial biomarker- BHT-x isomer as a proxy for anammox activity and water column anoxia
Analytical Volatility Readily analyzable by GC-MSRequires derivatization or high-temperature GC for GC-MS analysis; often analyzed by LC-MS

Experimental Protocols

Detailed methodologies for the extraction and analysis of hopanoids are crucial for reproducible research. Below are generalized protocols for the analysis of diplopterol and BHT.

Protocol 1: Extraction and Analysis of Hopanoids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of diplopterol and, with derivatization, BHT.

1. Lipid Extraction (Modified Bligh-Dyer Method) a. Lyophilize and homogenize the cell biomass or sediment sample. b. Suspend the sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) and stir for 30 minutes at room temperature. c. Add chloroform and water, then centrifuge to separate the layers. d. Collect the lower chloroform phase containing the lipids. e. Evaporate the solvent to dryness under reduced pressure.

2. Derivatization (for BHT and other polyfunctionalized hopanoids) a. Acetylate the lipid extract with a mixture of acetic anhydride (B1165640) and pyridine (B92270) (1:1, v/v) for one hour at 50°C, followed by overnight incubation at room temperature. This step is necessary to increase the volatility of BHT for GC analysis. For diplopterol analysis, this step can be replaced with silylation using BSTFA/TMSCl in pyridine.

3. GC-MS Analysis a. Dissolve the derivatized (or underivatized for diplopterol) sample in an appropriate solvent (e.g., hexane). b. Inject the sample into a gas chromatograph equipped with a high-temperature capillary column (e.g., DB-5HT or DB-XLB). c. Use a temperature program that allows for the elution of the target hopanoids. For example, an initial temperature of 60°C, ramped to 300°C. d. The mass spectrometer is typically operated in full scan mode (e.g., m/z 50-750) to identify compounds based on their mass spectra. A characteristic fragment ion for hopanoids is m/z 191.

Protocol 2: Analysis of Intact Bacteriohopanepolyols (including BHT) by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is preferred for analyzing polyfunctionalized hopanoids like BHT without degradation.

1. Lipid Extraction a. Follow the lipid extraction procedure as described in Protocol 1 (steps 1a-1e).

2. LC-MS Analysis a. Dissolve the lipid extract in a suitable solvent mixture (e.g., methanol/isopropanol). b. Inject the sample onto a reversed-phase HPLC column (e.g., C18). c. Use a solvent gradient for separation, for instance, a gradient of acetonitrile (B52724) in methanol. d. The eluent is introduced into a mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. e. The mass spectrometer can be operated in various modes, including full scan or selected ion monitoring, to detect the protonated molecules of the intact hopanoids.

Visualizing Analytical Workflows

The following diagrams illustrate the generalized workflows for the analysis of diplopterol and BHT.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cell Culture or Sediment Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Acetylation/Silylation) Extraction->Derivatization For BHT GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS For Diplopterol Derivatization->GCMS Data Data Analysis (Mass Spectra Interpretation) GCMS->Data

GC-MS workflow for hopanoid analysis.

LCMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Cell Culture or Sediment Sample Extraction_LC Lipid Extraction (Bligh-Dyer) Sample_LC->Extraction_LC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Extraction_LC->LCMS Data_LC Data Analysis (Intact Ion Detection) LCMS->Data_LC

LC-MS workflow for intact BHT analysis.

Biosynthetic Relationship

Both diplopterol and BHT originate from the cyclization of squalene, a common precursor in triterpenoid biosynthesis. The following diagram illustrates their biosynthetic relationship.

Biosynthesis Squalene Squalene Diplopterol Diplopterol (C30 Hopanoid) Squalene->Diplopterol Squalene-hopene cyclase BHT Bacteriohopanetetrol (BHT) (C35 Hopanoid) Diplopterol->BHT Side Chain Elongation & Functionalization

Simplified hopanoid biosynthetic pathway.

References

Cross-Validation of 2-Hydroxydiplopterol: A Comparative Guide to Microbial Proxies

Author: BenchChem Technical Support Team. Date: December 2025

In the field of microbial ecology and biogeochemistry, the accurate quantification and characterization of microbial communities are paramount. Lipid biomarkers, or "molecular fossils," provide a powerful tool for understanding the composition and dynamics of these communities in various environments. Among these, 2-hydroxydiplopterol (B563175), a C30 hopanoid, has emerged as a promising biomarker for specific bacterial populations. However, to ensure the robustness of data derived from this proxy, cross-validation with other established microbial indicators is essential. This guide provides a comparative analysis of this compound with two widely used microbial proxies: Phospholipid Fatty Acids (PLFAs) and 16S rRNA gene sequencing.

Overview of Microbial Proxies

This compound and other Hopanoids:

This compound belongs to the hopanoid class of pentacyclic triterpenoids, which are structural and functional analogs of sterols in eukaryotic cell membranes. Produced by a wide range of bacteria, hopanoids like diplopterol (B1670745) and its hydroxylated derivatives serve as indicators of bacterial presence and can offer insights into past and present microbial ecosystems. Their stability over geological timescales makes them valuable paleo-proxies.

Phospholipid Fatty Acids (PLFAs):

PLFAs are essential components of the cell membranes of all living organisms. As they degrade rapidly upon cell death, the analysis of PLFA profiles provides a snapshot of the viable microbial biomass in an environmental sample. The composition of PLFAs can also be used to broadly classify microbial community structure, for instance, by distinguishing between bacterial and fungal populations.

16S rRNA Gene Sequencing:

This molecular technique targets the 16S ribosomal RNA gene, a highly conserved yet variable region in the prokaryotic genome. By sequencing this gene, researchers can identify the different types of bacteria present in a sample and estimate their relative abundances. It is a powerful tool for detailed taxonomic characterization of microbial communities.

Data Presentation: A Comparative Framework

A direct quantitative cross-validation of this compound with other microbial proxies is not extensively documented in publicly available literature. However, a hypothetical comparative dataset would be structured as follows to facilitate objective assessment. The table below illustrates how data from a hypothetical soil analysis study could be presented to compare the performance of these proxies in estimating bacterial biomass.

Sample IDThis compound (ng/g soil)Total Bacterial PLFA (nmol/g soil)Bacterial 16S rRNA Gene Copies (copies/g soil)
Soil A15.225.81.2 x 10⁸
Soil B28.642.13.5 x 10⁸
Soil C8.915.37.8 x 10⁷
Soil D45.168.58.1 x 10⁸

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Hopanoid (this compound) Analysis

a) Lipid Extraction (Modified Bligh-Dyer Method):

  • Homogenize 5-10 g of lyophilized sample material.

  • Extract lipids using a single-phase solvent mixture of dichloromethane (B109758):methanol:water (1:2:0.8 v/v/v).

  • Sonicate the mixture for 10-15 minutes and then centrifuge to separate the solvent phase.

  • Collect the supernatant. Repeat the extraction process two more times.

  • Combine the supernatants and add dichloromethane and water to induce phase separation (final ratio 1:1:0.9 v/v/v).

  • Collect the lower dichloromethane phase containing the total lipid extract (TLE).

  • Dry the TLE under a stream of N₂.

b) Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • Redissolve the TLE in a suitable solvent (e.g., hexane:isopropanol).

  • Inject the sample into an HPLC system equipped with a normal-phase column (e.g., silica).

  • Use a gradient elution program with solvents such as hexane, isopropanol, and water to separate the different lipid classes.

  • Couple the HPLC to a mass spectrometer (e.g., electrospray ionization - ESI) for detection and quantification of this compound and other hopanoids.

  • Identify compounds based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.

Phospholipid Fatty Acid (PLFA) Analysis

a) Lipid Extraction and Fractionation:

  • Extract total lipids from 2-5 g of soil using a chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v) mixture.

  • Separate the phospholipids (B1166683) from other lipid classes using solid-phase extraction (SPE) with a silica (B1680970) gel column.

  • Elute neutral lipids with chloroform, glycolipids with acetone, and phospholipids with methanol.

b) Saponification and Methylation:

  • Saponify the phospholipid fraction using methanolic KOH to cleave the fatty acid chains from the glycerol (B35011) backbone.

  • Methylate the fatty acids using a mild acid catalyst to form fatty acid methyl esters (FAMEs).

c) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Analyze the FAMEs on a GC-MS system.

  • Identify and quantify individual FAMEs based on their retention times and mass spectra by comparison to known standards.

  • Calculate total bacterial biomass based on the concentration of specific bacterial indicator FAMEs.

16S rRNA Gene Sequencing

a) DNA Extraction:

  • Extract total DNA from 0.25-0.5 g of sample using a commercially available soil DNA extraction kit, which typically includes mechanical lysis (bead beating) and chemical lysis steps.

  • Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

b) PCR Amplification:

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial primers (e.g., 341F and 805R) with appended Illumina sequencing adapters.

  • Perform PCR in triplicate for each sample to minimize PCR bias.

  • Pool the triplicate products and purify them using a PCR purification kit.

c) Library Preparation and Sequencing:

  • Perform a second PCR to attach unique dual indices to each sample for multiplexing.

  • Purify the indexed amplicons.

  • Quantify the final library and pool all samples in equimolar concentrations.

  • Sequence the pooled library on an Illumina MiSeq platform using a 2x300 bp paired-end run.

d) Bioinformatic Analysis:

  • Process the raw sequencing reads to remove adapters, trim low-quality bases, and merge paired-end reads.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to each OTU/ASV using a reference database such as SILVA or Greengenes.

  • Generate a table of OTU/ASV counts per sample for downstream statistical analysis.

Mandatory Visualization

CrossValidationWorkflow cluster_sample Environmental Sample cluster_hopanoid Hopanoid Analysis cluster_plfa PLFA Analysis cluster_16s 16S rRNA Gene Sequencing cluster_comparison Data Integration & Comparison Sample Soil/Sediment Sample LipidExtraction_H Lipid Extraction (Bligh-Dyer) Sample->LipidExtraction_H LipidExtraction_P Lipid Extraction & Fractionation Sample->LipidExtraction_P DNA_Extraction DNA Extraction Sample->DNA_Extraction HPLCMS_H HPLC-MS Analysis LipidExtraction_H->HPLCMS_H HopanoidData This compound Concentration HPLCMS_H->HopanoidData Comparison Cross-Validation Analysis HopanoidData->Comparison FAME_Prep FAME Preparation LipidExtraction_P->FAME_Prep GCMS_P GC-MS Analysis FAME_Prep->GCMS_P PLFAData Bacterial PLFA Biomass GCMS_P->PLFAData PLFAData->Comparison PCR_Amp PCR Amplification DNA_Extraction->PCR_Amp Sequencing NGS Sequencing PCR_Amp->Sequencing Bioinformatics Bioinformatics Sequencing->Bioinformatics rRNAData Bacterial Abundance & Diversity Bioinformatics->rRNAData rRNAData->Comparison

Caption: Experimental workflow for the cross-validation of microbial proxies.

LogicalRelationships cluster_proxies Microbial Proxies cluster_measurements Analytical Measurements MicrobialCommunity Viable Microbial Community (in situ) Hopanoids This compound (Bacterial Membrane Lipid) MicrobialCommunity->Hopanoids produced by specific bacteria PLFA Phospholipid Fatty Acids (Viable Biomass Indicator) MicrobialCommunity->PLFA constitutes cell membranes rRNA 16S rRNA Gene (Taxonomic Marker) MicrobialCommunity->rRNA contains genetic information Hopanoid_Conc Concentration (ng/g) Hopanoids->Hopanoid_Conc quantified via HPLC-MS PLFA_Biomass Biomass Estimate (nmol/g) PLFA->PLFA_Biomass quantified via GC-MS rRNA_Copies Gene Copies / Relative Abundance rRNA->rRNA_Copies quantified via Sequencing/qPCR

Caption: Logical relationships between microbial proxies and the target community.

Validating the Biological Source Specificity of 2-Hydroxydiplopterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological source specificity of 2-Hydroxydiplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid class. While hopanoids are predominantly recognized as bacterial biomarkers, this compound has been notably isolated from the fungal strain Aspergillus variecolor B-17. This finding underscores the importance of robust analytical methods to determine the precise biological origin of this and other similar natural products.

This document outlines putative biosynthetic pathways, detailed experimental protocols for extraction and analysis, and comparative data on related, well-characterized hopanoids to serve as a benchmark for future studies on this compound.

Biosynthesis of Hopanoids and a Putative Pathway for this compound

Hopanoids are synthesized from the precursor squalene (B77637) through a series of enzymatic reactions. The core hopane (B1207426) structure is formed by the enzyme squalene-hopene cyclase (SHC). While the specific enzymatic machinery for the C-2 hydroxylation of diplopterol (B1670745) to form this compound has not been definitively characterized in bacteria, it is hypothesized to involve a cytochrome P450 monooxygenase or a similar hydroxylase. These enzymes are known to catalyze the hydroxylation of a wide range of substrates, including steroids and other triterpenoids in bacteria.

Below is a diagram illustrating the general hopanoid biosynthetic pathway and a putative subsequent hydroxylation step to form this compound.

Hopanoid Biosynthesis Pathway cluster_0 General Terpenoid Pathway cluster_1 Core Hopanoid Biosynthesis cluster_2 Putative C-2 Hydroxylation IPP_DMAPP IPP/DMAPP FPP Farnesyl Diphosphate IPP_DMAPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase (HpnCDE) Diplopterol Diplopterol Squalene->Diplopterol Squalene-Hopene Cyclase (SHC) Diploptene Diploptene Squalene->Diploptene Squalene-Hopene Cyclase (SHC) 2_Hydroxydiplopterol This compound Diplopterol->2_Hydroxydiplopterol Putative Hopanoid C-2 Hydroxylase (e.g., Cytochrome P450)

A putative biosynthetic pathway for this compound.

Experimental Protocols for Validation

To validate the biological source of this compound, a multi-step analytical approach is required, encompassing lipid extraction, fractionation, derivatization (for GC-MS), and analysis by mass spectrometry.

Total Lipid Extraction

This protocol is a modified Bligh-Dyer method suitable for the extraction of hopanoids from bacterial or fungal biomass.

  • Cell Harvesting: Pellet 1-2 grams of lyophilized cell biomass by centrifugation.

  • Solvent Extraction: Resuspend the pellet in a single-phase mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v).

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

  • Collection of Organic Phase: Centrifuge to separate the layers and collect the lower chloroform phase containing the total lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For hydroxylated hopanoids, a derivatization step is necessary to increase their volatility.

  • Derivatization (Acetylation):

    • To the dried lipid extract, add a 1:1 mixture of acetic anhydride (B1165640) and pyridine.

    • Heat at 70°C for 1 hour.

    • Evaporate the reagents under nitrogen.

    • Redissolve the derivatized sample in a suitable solvent like hexane (B92381) or dichloromethane.

  • GC-MS Conditions:

    • Column: A high-temperature, low-bleed capillary column such as a DB-5HT or DB-XLB is recommended.

    • Injector Temperature: 280-300°C.

    • Oven Program: Start at a moderate temperature (e.g., 60°C), ramp up to a high final temperature (e.g., 350°C) to ensure elution of the high molecular weight hopanoids.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-800.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS is particularly useful for the analysis of polar, non-volatile compounds and can often be performed without derivatization, although derivatization can sometimes improve chromatographic separation and ionization efficiency.

  • Sample Preparation: Dissolve the dried total lipid extract in a suitable solvent, such as a mixture of methanol and isopropanol (B130326).

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of methanol/water to isopropanol is effective for separating hopanoids.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for confident identification.

    • Tandem MS (MS/MS): Perform fragmentation analysis to obtain structural information and confirm the identity of the compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis Biomass Bacterial or Fungal Biomass Extraction Total Lipid Extraction (Modified Bligh-Dyer) Biomass->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Derivatization Derivatization (e.g., Acetylation) TLE->Derivatization LC_Separation Liquid Chromatography Separation TLE->LC_Separation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection GC_Separation->MS_Detection_GC Data_Analysis Data Analysis and Source Identification MS_Detection_GC->Data_Analysis MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MSMS_Detection MSMS_Detection->Data_Analysis

A general experimental workflow for hopanoid analysis.

Comparative Data of Related Hopanoids

ParameterDiplopterol2-MethyldiplopterolThis compound
Molecular Formula C₃₀H₅₂OC₃₁H₅₄OC₃₀H₅₂O₂
Molecular Weight 428.7 g/mol 442.8 g/mol 444.7 g/mol
Known Producers Various bacteria (e.g., Rhodopseudomonas palustris)Certain bacteria (e.g., Rhodopseudomonas palustris)Aspergillus variecolor B-17 (fungus)
Function Membrane rigidifierMembrane rigidifierPresumed membrane rigidifier
GC-MS Elution Requires derivatizationRequires derivatizationRequires derivatization
LC-MS Ionization APCI/ESIAPCI/ESIAPCI/ESI

Method Validation Parameters for Triterpenoid Analysis

The selection of an appropriate analytical method is crucial and depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of triterpenoids, which would be applicable to the analysis of this compound.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Quantification

Analyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Quantification

Analyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Hederacoside C>0.999Not ReportedNot ReportedNot Reported<2.0[1]
Theasaponin E1>0.9991.55.095.0 - 105.0<5.0[1]

digraph "Validation_Parameters" {
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node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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"Validation" [label="Analytical Method Validation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Specificity" [label="Specificity/\nSelectivity"]; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision\n(Repeatability &\nIntermediate Precision)"]; "LOD" [label="Limit of Detection (LOD)"]; "LOQ" [label="Limit of Quantification (LOQ)"]; "Robustness" [label="Robustness"];

"Validation" -> "Specificity"; "Validation" -> "Linearity"; "Validation" -> "Accuracy"; "Validation" -> "Precision"; "Validation" -> "LOD"; "Validation" -> "LOQ"; "Validation" -> "Robustness"; }

Key parameters for analytical method validation.

Conclusion

Validating the biological source specificity of this compound presents a unique challenge due to its known fungal origin, while its structural backbone is characteristic of bacterial hopanoids. The protocols and comparative data presented in this guide provide a robust starting point for researchers aiming to investigate the presence and abundance of this compound in various biological matrices. A thorough analytical approach, combining high-resolution mass spectrometry with careful sample preparation, is essential to distinguish between potential bacterial and fungal sources. Further research into the specific biosynthetic pathways, particularly the identification of the C-2 hydroxylase, will be critical in developing more targeted methods for source apportionment.

References

A Comparative Analysis of Hopanoid Profiles in Diverse Ecosystems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of hopanoids across different environments is crucial for their application as biomarkers and potential therapeutic agents. This guide provides a comparative analysis of hopanoid profiles in terrestrial, aquatic, and extreme ecosystems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Hopanoids are pentacyclic triterpenoid (B12794562) lipids produced by a wide range of bacteria.[1] Their structural similarity to eukaryotic sterols, like cholesterol, suggests a role in membrane stability and fluidity. The robust carbon skeleton of hopanoids allows for their preservation in the geological record, making them valuable biomarkers for tracing bacterial life through time.[1][2] This guide aims to provide a comparative overview of hopanoid profiles in various ecosystems, offering insights into the environmental factors that influence their distribution and abundance.

Data Presentation: Comparative Hopanoid Concentrations

The following table summarizes the concentrations of various hopanoids in different ecosystems, compiled from multiple studies. This allows for a direct comparison of hopanoid abundance across terrestrial, marine, and freshwater environments. Concentrations are reported in nanograms per gram (ng/g) of dry weight sediment or soil.

Ecosystem TypeLocationHopanoid TypeConcentration (ng/g)Reference
Terrestrial Congo River Basin SoilsAdenosylhopane1,200 - 15,000[3]
Congo River Basin SoilsBacteriohopanetetrol (BHT)500 - 8,000[3]
Congo River Basin SoilsAminotriol1,000 - 12,000
Tropical Land-Sea Transect (Soil)35-aminobacteriohopane-32,33,34-triolDominant
Tropical Land-Sea Transect (Soil)AdenosylhopaneDominant
Marine Black Sea Sediment (Lacustrine Phase)Nucleoside BHPsHigh Abundance
Black Sea Sediment (Marine Phase)Methoxylated-BHTIncreased Abundance
California Current (Anoxic Water Column)Bacteriohopanepolyols (BHPs)5- to 7-fold increase in anoxic zone
Tropical Land-Sea Transect (Marine)BacteriohopanetetrolMost Abundant
Tropical Land-Sea Transect (Marine)BacteriohopaneribonolactoneMost Abundant
Freshwater Lake Sediments (Azores)Bacteriohopanetetrol (BHT)Dominant in SPM
Lake Sediments (Azores)BHT cyclitol etherDominant in SPM
Lake Sediments (Azores)AminotriolDominant in SPM
Fayetteville Green Lake (Microbialites)DiploptenePresent
Fayetteville Green Lake (Microbialites)Bacteriohopanetetrol (BHT)Present

Note: "Dominant" or "High Abundance" indicates that the hopanoid was a major component of the profile, but specific quantitative data was not provided in a comparable unit. "SPM" refers to Suspended Particulate Matter.

Experimental Protocols

Accurate quantification and comparison of hopanoid profiles rely on robust and standardized experimental procedures. The following sections detail the key steps for hopanoid analysis from environmental samples.

A modified Bligh-Dyer extraction is commonly used to extract total lipids from sediment or soil samples.

  • Procedure:

    • Homogenize the lyophilized sample (approximately 10 g) with a single-phase solvent mixture of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and water (1:2:0.8, v/v/v).

    • Sonicate the mixture for 15 minutes and then centrifuge at 2500 rpm for 5 minutes.

    • Collect the supernatant. Repeat the extraction process two more times.

    • Combine the supernatants and add DCM and water to break the single phase into a two-phase system (1:1:0.9, DCM:MeOH:water, v/v/v).

    • After centrifugation, collect the lower DCM layer containing the total lipid extract.

    • Dry the extract under a stream of nitrogen gas.

The total lipid extract is typically fractionated to isolate different lipid classes. For GC-MS analysis, polar hopanoids require derivatization to increase their volatility.

  • Fractionation (via Solid Phase Extraction):

    • Activate a silica (B1680970) gel column with DCM.

    • Load the total lipid extract onto the column.

    • Elute neutral lipids with DCM.

    • Elute glycolipids with acetone.

    • Elute phospholipids (B1166683) and other polar lipids with MeOH.

  • Derivatization (Acetylation for GC-MS):

    • To the dried polar fraction, add a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1, v/v).

    • Heat the mixture at 60°C for 1 hour.

    • Evaporate the reagents under nitrogen and redissolve the derivatized sample in an appropriate solvent (e.g., hexane) for GC-MS analysis.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful techniques for the identification and quantification of hopanoids.

  • GC-MS Analysis:

    • Column: A non-polar capillary column such as a DB-5MS is suitable.

    • Oven Program: Start at 60°C, ramp to 150°C at 10°C/min, then to 320°C at 4°C/min, and hold for 20 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 50 to 800.

    • Identification: Hopanoids are identified based on their retention times and characteristic mass spectra, particularly the presence of a key fragment at m/z 191.

  • HPLC-MS Analysis (for intact bacteriohopanepolyols):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol and water is often employed.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are typically used.

    • Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.

Mandatory Visualizations

The following diagrams illustrate the hopanoid biosynthesis pathway and a general experimental workflow for hopanoid analysis.

Hopanoid_Biosynthesis Squalene Squalene Diploptene Diploptene Squalene->Diploptene Squalene-hopene cyclase (Shc) Diplopterol Diplopterol Diploptene->Diplopterol Adenosylhopane Adenosylhopane Diploptene->Adenosylhopane HpnH Methylated_Hopanoids 2-Methylhopanoids Diploptene->Methylated_Hopanoids HpnP Diplopterol->Methylated_Hopanoids HpnP BHP_precursors Bacteriohopanepolyol (BHP) Precursors Adenosylhopane->BHP_precursors HpnG BHPs Bacteriohopanepolyols (e.g., BHT) BHP_precursors->BHPs BHPs->Methylated_Hopanoids HpnP

Caption: Simplified hopanoid biosynthesis pathway.

Experimental_Workflow Sample Environmental Sample (Soil, Sediment, etc.) Extraction Total Lipid Extraction (Bligh-Dyer) Sample->Extraction Fractionation Fractionation (Solid Phase Extraction) Extraction->Fractionation Derivatization Derivatization (e.g., Acetylation) Fractionation->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC-MS) Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General experimental workflow for hopanoid analysis.

References

Assessing the Diagenetic Stability of 2-Hydroxydiplopterol in the Geological Record: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Preservation Potential of a Key Bacterial Biomarker

In the field of organic geochemistry, the long-term preservation of molecular fossils, or biomarkers, is paramount for the accurate reconstruction of past environments and ecosystems. Among the myriad of biomarkers, hopanoids, and specifically 2-hydroxydiplopterol (B563175), serve as crucial indicators of bacterial life. This guide provides a comprehensive assessment of the diagenetic stability of this compound, comparing its resilience to other significant biomarkers and detailing the experimental methodologies used to determine its geological fate. This information is critical for researchers in geology, microbiology, and petroleum exploration who rely on the integrity of these molecular records.

Diagenetic Stability: A Comparative Overview

The inherent stability of a biomarker is its capacity to resist alteration and degradation over geological timescales, enduring processes such as heating, pressure, and chemical reactions within sedimentary basins. The pentacyclic structure of hopanoids, including this compound, imparts a significant degree of stability, allowing them to be preserved in the rock record for millions of years.[1][2] During diagenesis, more complex bacteriohopanepolyols (BHPs) undergo defunctionalization and reduction to form a series of more stable hopanes.[3]

While direct quantitative data on the diagenetic stability of this compound is scarce in publicly accessible literature, we can infer its stability by examining its close structural analogue, diplopterol (B1670745) (hopan-22-ol), and comparing it with other well-studied biomarker classes like sterols.

Biomarker ClassGeneral StructureKey Diagenetic ProductsRelative Stability
Hopanols (e.g., Diplopterol) Pentacyclic TriterpenoidHopanes, HopenesHigh
Sterols (e.g., Cholesterol) Tetracyclic TriterpenoidSteranes, SterenesModerate to High
n-Alkanes Straight-chain HydrocarbonShorter-chain n-alkanesVery High
Fatty Acids Carboxylic Acidsn-AlkanesLow to Moderate

Table 1: Comparative Stability of Major Biomarker Classes. The relative stability is a generalized assessment based on the persistence of recognizable structures in the geological record. Hopanoids are considered highly stable due to their robust polycyclic skeleton.

Experimental Determination of Diagenetic Stability

To simulate the effects of geological maturation and assess the stability of biomarkers, researchers employ laboratory-based thermal stress experiments, most notably hydrous pyrolysis. This technique involves heating a sample in the presence of water in a sealed vessel to mimic the conditions of burial and diagenesis over accelerated timescales.

Key Experimental Protocol: Hydrous Pyrolysis for Biomarker Stability Assessment

The following protocol outlines a general procedure for comparing the diagenetic stability of biomarkers like this compound (or its proxy, diplopterol) and other compounds such as sterols.

1. Sample Preparation:

  • A pure standard of the biomarker (e.g., diplopterol) and a comparative biomarker (e.g., cholesterol) are obtained.

  • Each standard is accurately weighed and placed in a separate reaction vessel (e.g., stainless steel bombs).

  • An excess of deionized, deoxygenated water is added to each vessel to ensure hydrous conditions.

  • The vessels are purged with an inert gas (e.g., argon or nitrogen) to remove oxygen, which could cause oxidative degradation.

2. Thermal Treatment:

  • The sealed reaction vessels are placed in a programmable oven or heating block.

  • The temperature is ramped up to a series of target temperatures (e.g., 250°C, 275°C, 300°C, 320°C, 340°C) and held for a fixed duration (e.g., 72 or 96 hours) for each temperature point.[4] This isothermal heating at multiple temperatures allows for the determination of degradation kinetics.

3. Product Extraction and Analysis:

  • After cooling, the contents of each reaction vessel are carefully extracted with an organic solvent (e.g., dichloromethane:methanol mixture).

  • The organic extract is separated from the aqueous phase, dried, and concentrated.

  • The extract is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining parent biomarker and any degradation products.[3]

  • Derivatization (e.g., silylation or acetylation) of the hydroxyl groups may be necessary to improve the chromatographic separation and mass spectral analysis of the polar biomarkers.

4. Data Analysis:

  • The concentration of the parent biomarker at each temperature point is determined.

  • The degradation of the biomarker can then be plotted as a function of temperature.

  • Kinetic parameters, such as the activation energy for degradation, can be calculated from these data to provide a quantitative measure of stability.

Diagenetic Pathways and Products

The diagenetic alteration of this compound, analogous to other hopanols, primarily involves the loss of the hydroxyl functional group and subsequent saturation or rearrangement of the carbon skeleton.

Figure 1. Simplified diagenetic pathway of bacteriohopanepolyols.

During early diagenesis, the more complex and functionalized bacteriohopanepolyols (BHPs) readily lose their side chains and hydroxyl groups to form simpler hopanoids like diploptene (B154308) and diplopterol. With increasing thermal stress, these intermediates are further transformed into the geologically stable hopanes, which are the ultimate fossil products found in ancient sediments and petroleum.

Logical Framework for Stability Assessment

The assessment of diagenetic stability follows a logical progression from biological precursor to geological product.

Stability_Assessment cluster_0 Biological System cluster_1 Geological System (Diagenesis) cluster_2 Analytical Assessment Precursor Biological Precursor (this compound in bacteria) Degradation Thermal/Chemical Alteration Precursor->Degradation Deposition & Burial Experiment Laboratory Simulation (Hydrous Pyrolysis) Precursor->Experiment as starting material Products Diagenetic Products (Hopanes, Fragments) Degradation->Products Analysis Chemical Analysis (GC-MS) Products->Analysis from geological samples Experiment->Analysis Quantification Quantitative Data (Degradation Rates, Stability) Analysis->Quantification

Figure 2. Logical workflow for assessing biomarker diagenetic stability.

Conclusion

While direct experimental data for this compound remains elusive in the reviewed literature, the available information on its structural class (hopanoids) and its close analogue (diplopterol) strongly suggests a high degree of diagenetic stability. The robust pentacyclic hydrocarbon skeleton is resistant to degradation, making it a reliable biomarker for tracing bacterial contributions to sedimentary organic matter deep into the geological past. Future research involving controlled thermal degradation experiments on this compound is necessary to provide precise quantitative data on its stability and to further refine its application in paleoenvironmental reconstructions. The experimental protocols and comparative framework presented here provide a roadmap for such future investigations.

References

Unraveling Environmental Drivers of 2-Hydroxydiplopterol Abundance: A Guide to Statistical Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationships between microbial metabolites and their environment is paramount. 2-Hydroxydiplopterol, a bacterial hopanoid, has emerged as a significant biomarker in various ecosystems. Its abundance can reflect the composition and metabolic state of bacterial communities, which are in turn influenced by a myriad of environmental factors. This guide provides a comparative overview of statistical methods to correlate the abundance of this compound with environmental variables, supported by experimental data and detailed protocols.

This guide explores robust statistical methodologies for elucidating the environmental controls on this compound abundance. We delve into the practical application of these methods, offering a clear comparison of their strengths and limitations. Detailed experimental protocols for the extraction, quantification, and analysis of this key biomarker are also provided to ensure reproducible and reliable results.

Correlating this compound with Environmental Factors: A Statistical Toolkit

The choice of statistical method is critical for accurately interpreting the complex interplay between this compound abundance and environmental parameters. While simple correlation analyses can provide initial insights, more sophisticated multivariate techniques are often necessary to disentangle the effects of multiple, often co-varying, environmental factors.

Key Statistical Methods

Several statistical methods can be employed to correlate this compound abundance with environmental data. The most common and effective approaches include:

  • Pearson Correlation: This method is used to measure the linear relationship between two continuous variables. It is a straightforward way to assess the strength and direction of the association between this compound abundance and a single environmental variable (e.g., temperature or pH).

  • Redundancy Analysis (RDA): RDA is a direct gradient analysis technique that explains the variation of a set of response variables (in this case, this compound abundance) by a set of explanatory variables (environmental parameters). It is a powerful method for identifying which environmental variables best explain the observed changes in the biomarker's concentration.

  • Canonical Correspondence Analysis (CCA): Similar to RDA, CCA is another gradient analysis method. However, CCA is based on a unimodal response model, which assumes that a species (or in this case, a biomarker's abundance) has an optimal value along an environmental gradient and tails off towards the extremes. This can be more appropriate for ecological data where organisms and their metabolic products often exhibit such a response.

Comparison of Statistical Methods
Statistical MethodDescriptionAdvantagesLimitations
Pearson Correlation Measures the linear association between two continuous variables.Simple to calculate and interpret. Provides a clear measure of the strength and direction of a relationship.Only considers linear relationships. Cannot account for the influence of multiple variables simultaneously.
Redundancy Analysis (RDA) A multivariate direct gradient analysis that models the linear relationship between a set of response variables and a set of explanatory variables.Can analyze the effect of multiple environmental variables at once. Identifies the environmental variables that best explain the variation in the response data.Assumes a linear relationship between the response and explanatory variables.
Canonical Correspondence Analysis (CCA) A multivariate direct gradient analysis based on a unimodal response model.Suitable for data with a unimodal (bell-shaped) response to environmental gradients. Can handle complex, non-linear relationships.Can be more complex to interpret than RDA.

Experimental Protocol: From Sample to Statistical Insight

A standardized and rigorous experimental protocol is essential for obtaining high-quality data suitable for statistical analysis. The following outlines a typical workflow for the analysis of this compound from environmental samples.

Lipid Extraction and Fractionation
  • Sample Preparation: Environmental samples (e.g., soil, sediment, or water filters) are collected and stored at -80°C until extraction. Samples are typically lyophilized (freeze-dried) to remove water.

  • Lipid Extraction: A modified Bligh-Dyer extraction is commonly used. Briefly, the dried sample is extracted with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a phosphate (B84403) buffer.

  • Phase Separation: The mixture is separated into aqueous and organic phases. The organic phase, containing the lipids, is collected.

  • Fractionation: The total lipid extract is fractionated using column chromatography (e.g., with silica (B1680970) gel) to separate lipids into different polarity classes. Hopanoids are typically eluted in the polar fraction.

Quantification of this compound
  • Derivatization: The polar fraction containing this compound is derivatized, for example, by silylation, to make it amenable to gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer.

  • Quantification: The abundance of this compound is determined by comparing its peak area to that of an internal standard of known concentration.

The logical workflow for correlating this compound abundance with environmental variables is depicted in the following diagram.

cluster_0 Data Acquisition cluster_1 Statistical Analysis cluster_2 Interpretation A Environmental Sampling B Measure Environmental Variables (pH, Temp, Salinity, etc.) A->B C Lipid Extraction & Quantification (this compound Abundance) A->C D Data Matrix Creation B->D C->D E Select Statistical Method (e.g., RDA, CCA) D->E F Perform Correlation Analysis E->F G Visualize Results (e.g., Biplots) F->G H Identify Key Environmental Drivers G->H cluster_0 Environmental Variables cluster_1 Biomarker Abundance cluster_2 Statistical Method pH pH Method RDA / CCA pH->Method Temp Temperature Temp->Method Salinity Salinity Salinity->Method TOC Total Organic Carbon TOC->Method DO Dissolved Oxygen DO->Method HDP This compound HDP->Method Correlation Correlation Method->Correlation Significance Significance Method->Significance

2-Hydroxydiplopterol versus sterols: a comparative functional analysis in membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of 2-hydroxydiplopterol (B563175), a bacterial hopanoid, and sterols, such as cholesterol, in biological membranes. The information presented is based on available experimental data to facilitate a clear understanding of their similarities and differences in modulating membrane properties.

Introduction

Both sterols in eukaryotes and hopanoids in bacteria are crucial lipid molecules that modulate the physical properties of cell membranes.[1] While structurally distinct, with sterols possessing a four-ring structure and hopanoids a five-ring structure, they exhibit a remarkable functional convergence, particularly in their ability to regulate membrane fluidity and order.[2][3] This guide delves into a comparative analysis of these two classes of molecules, with a focus on this compound and its comparison to the well-studied sterols.

A Note on this compound Data: Direct experimental data for this compound is limited in the current body of scientific literature. Therefore, this guide utilizes data from its immediate precursor, diplopterol, as a close structural and functional analogue. This assumption is based on their structural similarity, differing only by a hydroxyl group.

Data Presentation: Comparative Effects on Membrane Properties

The following tables summarize the quantitative effects of sterols (represented by cholesterol) and hopanoids (represented by diplopterol) on key membrane properties.

ParameterExperimental ConditionCholesterolDiplopterolReference
Membrane Ordering (GP Value) Liposomes with kdo-lipid A at pH 7Ordered (GP value in the Lo range)Ordered (GP value in the Lo range)[4][5]
Liposomes with kdo-lipid A at pH 5.1GP ~0.4GP ~0.4[5]
Liposomes with kdo-lipid A at pH 3.1GP ~0.6GP ~0.6[5]
Condensation Effect Monolayers with SMCondensing effect observedCondensing effect observed[4]
Phase Separation GUVs with SM/DOPCInduces Lo/Ld phase separationInduces Lo/Ld phase separation[4]
ParameterExperimental ConditionCholesterolThis compound/Diplopterol
Membrane Fluidity (Fluorescence Anisotropy) Data not availableData not availableData not available
Membrane Permeability Data not availableData not availableData not available
Bilayer Thickness Molecular Dynamics Simulations (DMPC bilayer)Increases bilayer thicknessData not available for this compound. Diploptene (a related hopanoid) partitions inside the bilayer, while bacteriohopanetetrol (B1250769) (another hopanoid) has a weaker ordering and condensing effect than cholesterol.[6]

Experimental Protocols

C-Laurdan Fluorescence Microscopy for Membrane Order in Giant Unilamellar Vesicles (GUVs)

This protocol is used to visualize and quantify the ordering effect of sterols and hopanoids on lipid membranes.

  • GUV Preparation:

    • Prepare a lipid mixture (e.g., Sphingomyelin (SM) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) in a 1:1 molar ratio) with the desired concentration of cholesterol or this compound in a chloroform/methanol solvent.

    • Deposit a thin film of the lipid mixture onto platinum electrodes.

    • Dry the film under vacuum to remove all solvent.

    • Hydrate the lipid film in a sucrose (B13894) solution and apply an AC electric field to induce the formation of GUVs.

  • C-Laurdan Staining:

    • Incubate the prepared GUVs with a C-laurdan solution (a fluorescent probe sensitive to membrane polarity and thus lipid packing).

  • Microscopy and Image Analysis:

    • Image the GUVs using a two-photon confocal microscope.

    • Excite the C-laurdan probe at approximately 800 nm.

    • Simultaneously collect fluorescence emission in two channels: one centered around 440 nm (characteristic of ordered phases) and another around 490 nm (characteristic of disordered phases).

    • Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I490) / (I440 + I490)

    • Higher GP values indicate a more ordered membrane environment.

Fluorescence Anisotropy to Measure Membrane Fluidity

This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, providing an indication of membrane fluidity.

  • Liposome (B1194612) Preparation:

    • Prepare multilamellar or unilamellar vesicles with the desired lipid composition, including the sterol or hopanoid of interest.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposomes.

  • Fluorescence Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~350 nm for DPH).

    • Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane at the probe's emission maximum (e.g., ~452 nm for DPH).

  • Anisotropy Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

    • Where G is an instrumental correction factor.

    • Higher anisotropy values correspond to lower membrane fluidity.

Liposome Permeability Assay (Calcein Leakage)

This assay assesses the barrier function of the membrane by measuring the leakage of a fluorescent dye from liposomes.

  • Liposome Preparation with Entrapped Dye:

    • Prepare liposomes in a buffer containing a high concentration of a self-quenching fluorescent dye, such as calcein.

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Leakage Measurement:

    • Monitor the fluorescence intensity of the liposome suspension over time.

    • Leakage of the dye from the liposomes results in its dilution in the external medium, leading to de-quenching and an increase in fluorescence.

    • The rate of fluorescence increase is proportional to the membrane permeability.

Signaling Pathways and Molecular Interactions

Sterol-Dependent Signaling Pathways

Sterols, particularly cholesterol, are integral components of membrane microdomains known as lipid rafts, which serve as platforms for various signaling molecules. They can directly interact with and modulate the function of membrane proteins. Key signaling pathways influenced by sterols include:

  • SREBP Pathway: Sterol levels in the endoplasmic reticulum regulate the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.

  • LXR Pathway: Liver X Receptors (LXRs) are nuclear receptors that are activated by oxysterols (oxidized derivatives of cholesterol). Activated LXRs promote cholesterol efflux and inhibit its uptake.

  • Hedgehog Signaling: The transmembrane protein Smoothened (SMO), a key component of the Hedgehog signaling pathway, has a sterol-sensing domain and its activity is modulated by cholesterol.

// Nodes Cholesterol [label="Cholesterol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxysterols [label="Oxysterols", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MembraneOrder [label="Membrane Fluidity/\nOrder", fillcolor="#FBBC05", fontcolor="#202124"]; LipidRafts [label="Lipid Rafts", fillcolor="#FBBC05", fontcolor="#202124"]; SREBP [label="SREBP Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; LXR [label="LXR Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hedgehog [label="Hedgehog Pathway\n(Smoothened)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression\n(Lipid Homeostasis)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinFunction [label="Membrane Protein\nFunction", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cholesterol -> MembraneOrder; MembraneOrder -> LipidRafts; LipidRafts -> ProteinFunction; Cholesterol -> SREBP [label=" regulates"]; Oxysterols -> LXR [label=" activates"]; Cholesterol -> Hedgehog [label=" modulates"]; SREBP -> GeneExpression; LXR -> GeneExpression; Hedgehog -> ProteinFunction; } .dot Caption: Sterol-dependent signaling pathways.

Hopanoid Function in Membranes

Currently, there is no evidence to suggest that hopanoids, including this compound, are directly involved in specific signaling pathways analogous to those of sterols. Their primary recognized function is the modulation of the physical properties of the bacterial membrane, leading to a functional convergence with sterols in maintaining membrane integrity and order.[2] This ordering effect can, in turn, influence the function of membrane-associated proteins.

// Nodes Hopanoid [label="this compound\n(Hopanoid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MembraneOrder [label="Membrane Ordering\n(Functional Convergence\nwith Sterols)", fillcolor="#FBBC05", fontcolor="#202124"]; MembraneIntegrity [label="Membrane Integrity\n& Fluidity", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinFunction [label="Membrane Protein\nFunction", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Hopanoid -> MembraneOrder; MembraneOrder -> MembraneIntegrity; MembraneOrder -> ProteinFunction; } .dot Caption: Functional role of hopanoids in membranes.

Conclusion

The available evidence strongly supports the hypothesis that hopanoids, such as diplopterol, are bacterial surrogates for sterols, demonstrating a remarkable functional convergence in their ability to order lipid membranes.[2][7] Both classes of molecules can induce a liquid-ordered phase, which is crucial for maintaining membrane integrity and providing a suitable environment for membrane-associated proteins. While sterols have well-defined roles in complex signaling pathways in eukaryotes, the direct involvement of hopanoids in bacterial signaling remains an area for further investigation. Future studies focusing specifically on this compound and other modified hopanoids will be essential to fully elucidate the nuances of their functional comparison with sterols.

References

Unveiling the Producers of 2-Hydroxydiplopterol: A Taxonomic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals the known taxonomic range of organisms producing the pentacyclic triterpenoid (B12794562) 2-hydroxydiplopterol (B563175) is currently limited to the fungal and plant kingdoms. To date, this cytotoxic compound has been isolated from the halotolerant fungus Aspergillus variecolor B-17 and the perennial herb Arisaema jacquemontii. This guide provides a comparative overview of these producers, including available data on the compound's biological activity and the methodologies used for its detection.

Taxonomic Distribution and Biological Activity

The known producers of this compound span two distinct biological kingdoms, highlighting a convergent evolution for the biosynthesis of this complex natural product. While the broader class of hopanoids, to which this compound belongs, is widespread in bacteria, the 2-hydroxy variant has, so far, only been identified in a fungus and a plant.

Producer OrganismTaxonomyCompound ContextBiological Activity
Aspergillus variecolor B-17 Fungi, Ascomycota, Eurotiomycetes, Eurotiales, AspergillaceaeIsolated from metabolites of a halotolerant fungal strain.[1][2]Cytotoxic against K562 (human chronic myelogenous leukemia) cells with an IC50 value of 22 µM.[1][2][3]
Arisaema jacquemontii Plantae, Tracheophyta, Liliopsida, Arales, AraceaeIsolated from the chloroform (B151607) extract of the tuber.Reported to exhibit cytotoxic properties.

Experimental Methodologies

The identification and characterization of this compound from these organisms relied on a combination of chromatographic and spectroscopic techniques. The assessment of its biological activity involved standard in vitro cytotoxicity assays.

Isolation and Identification

From Aspergillus variecolor B-17: The isolation of this compound from the fungal strain involved the cultivation of the fungus followed by extraction of the metabolites. The structure of the compound was elucidated using a suite of spectroscopic methods, including multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The definitive stereochemistry was established through single-crystal X-ray diffraction analysis.

From Arisaema jacquemontii: In the case of the plant source, the compound was isolated from a chloroform extract of the plant's tubers. The identification was confirmed by comparing its spectroscopic data with that of the compound previously reported from the fungal source.

Cytotoxicity Assays

The cytotoxic activity of this compound was evaluated using established cell-based assays that measure cell viability and proliferation.

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB protein dye to bind to protein components of cells that have been fixed to a multi-well plate. The amount of bound dye is proportional to the total protein mass, and therefore to the number of cells.

Biosynthetic Pathway and Future Directions

While the general biosynthetic pathway of hopanoids is understood to originate from the cyclization of squalene, the specific enzymatic steps leading to the formation of this compound, particularly the hydroxylation at the C-2 position, have not yet been elucidated. The biosynthesis of 2-methylhopanoids, another class of functionalized hopanoids, is known to occur in the absence of molecular oxygen in some bacteria, with the methyl group derived from methionine. This suggests that the hydroxylation of diplopterol (B1670745) could be a post-cyclization modification, but further research is required to identify the specific enzymes and genes involved.

The limited known distribution of this compound producers presents an intriguing area for future research. Screening of other related fungal and plant species, as well as diverse bacterial phyla, could reveal a broader taxonomic range for this compound. Elucidating the biosynthetic pathway would not only provide fundamental insights into microbial and plant biochemistry but could also open avenues for the biotechnological production of this and other bioactive triterpenoids.

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis cell_plating Plate cells in 96-well plates incubation1 Incubate for 24h cell_plating->incubation1 add_compound Add this compound (various concentrations) incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Solubilize formazan crystals incubation3->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity (IC50) of this compound.

References

Isotopic Fractionation of 2-Hydroxydiplopterol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxydiplopterol (B563175), a member of the bacteriohopanepolyol (BHP) family of lipids, serves as a crucial biomarker in geochemical and environmental studies. These molecules, produced primarily by bacteria, are structural analogs of eukaryotic sterols and play a role in maintaining membrane fluidity. The stable isotopic composition of this compound, particularly its carbon (¹³C/¹²C) and hydrogen (²H/¹H) ratios, provides a window into the metabolic pathways of its source organisms and the environmental conditions at the time of its synthesis. This guide offers a comparative overview of the isotopic fractionation of this compound and related biomarkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While specific isotopic data for this compound is limited in publicly available literature, its structural similarity to other well-studied bacteriohopanepolyols, such as bacteriohopanetetrol (B1250769) (BHT), allows for valuable inferences and comparisons. This guide will leverage data from these related compounds to elucidate the principles and implications of isotopic fractionation in this compound.

Biosynthesis and the Origins of Isotopic Fractionation

The isotopic signature of this compound is a direct consequence of the biosynthetic pathway of its precursor, squalene (B77637), and the subsequent enzymatic modifications. Hopanoids are synthesized via the cyclization of squalene, a C30 triterpenoid.[1] The carbon and hydrogen atoms that constitute the squalene backbone are derived from central metabolic pathways, primarily the non-mevalonate (MEP) or the mevalonate (B85504) (MVA) pathway, which utilize precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

During these metabolic processes, enzymatic reactions exhibit kinetic isotope effects, where enzymes preferentially react with lighter isotopes (e.g., ¹²C over ¹³C), leading to a depletion of the heavier isotope in the final product relative to the initial substrate. The magnitude of this fractionation is influenced by the specific enzymes involved, the metabolic state of the organism, and the isotopic composition of the carbon and hydrogen sources.

The following diagram illustrates the general biosynthetic pathway leading to hopanoids and highlights the stages where isotopic fractionation occurs.

cluster_0 Central Metabolism cluster_1 Isoprenoid Precursor Biosynthesis cluster_2 Hopanoid Biosynthesis Carbon Source Carbon Source Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Carbon Source->Glyceraldehyde-3-phosphate Glycolysis Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA IPP/DMAPP Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) Pyruvate->IPP/DMAPP MEP Pathway (Isotopic Fractionation) Glyceraldehyde-3-phosphate->Pyruvate Acetyl-CoA->IPP/DMAPP MVA Pathway (Isotopic Fractionation) Squalene Squalene IPP/DMAPP->Squalene Diplopterol Diplopterol Squalene->Diplopterol Squalene-hopene cyclase (Isotopic Fractionation) This compound This compound Diplopterol->this compound Hydroxylation

Caption: Generalized biosynthetic pathway of this compound.

Comparative Isotopic Data

The carbon isotopic composition (δ¹³C) of bacteriohopanepolyols is typically depleted in ¹³C relative to the biomass of the source organism. This depletion reflects the kinetic isotope effects associated with carbon fixation and lipid biosynthesis. The extent of this depletion can vary between different hopanoid structures and producing organisms, providing valuable information for biomarker-based studies.

The following table summarizes the δ¹³C values of bacteriohopanetetrol (BHT) isomers from a study on various bacterial strains. This data serves as a proxy for the expected isotopic values of this compound under similar conditions.

Bacterial StrainCarbon SourceBiomass δ¹³C (‰)BHT IsomerBHT δ¹³C (‰)Isotopic Fractionation (Δδ¹³C Biomass-BHT) (‰)
Komagataeibacter xylinusGlucose (-10.8‰)-12.5Δ⁶-BHT-34R-16.23.7
Δ⁶-BHT-34S-16.84.3
BHT-22S-34S-16.54.0
BHT-34S-16.33.8
Frankia soliGlucose (-10.8‰)-13.1BHT-34R-16.02.9
BHT-34S-16.23.1
BHT-22S-34S-16.43.3
Methylocella tundraeMethane (B114726) (-50.0‰)-65.0BHT-34S-70.05.0

Data adapted from a 2023 study on the δ¹³C fractionation of bacteriohopanetetrol isomers.[2]

Implications of Isotopic Variation:

  • Carbon Source and Metabolism: The significant ¹³C-depletion in the BHT produced by the methanotroph Methylocella tundrae highlights the transfer of the depleted isotopic signature from methane into the bacterial lipids. In contrast, organisms grown on glucose show a less pronounced fractionation. This demonstrates the potential of this compound's isotopic signature to trace carbon sources in microbial communities.

  • Environmental Conditions: Factors such as the availability of the carbon source, temperature, and the physiological state of the organism can influence the degree of isotopic fractionation.[3][4] Therefore, variations in the δ¹³C of this compound in environmental archives can reflect changes in these parameters over time.

Experimental Protocols for Isotopic Analysis

The compound-specific isotope analysis (CSIA) of this compound and other bacteriohopanepolyols requires a multi-step process to isolate the compound of interest and measure its isotopic ratio accurately.

Key Experimental Steps:

  • Lipid Extraction: Total lipids are extracted from the sample matrix (e.g., sediment, bacterial culture) using a modified Bligh-Dyer method with a mixture of dichloromethane, methanol, and water.[5]

  • Chromatographic Separation: The total lipid extract is then separated into different polarity fractions using column chromatography (e.g., silica (B1680970) gel). The polar fraction containing the BHPs is collected.

  • Purification and Derivatization: The polar fraction is further purified using high-performance liquid chromatography (HPLC) to isolate individual BHPs. For analysis by gas chromatography, the hydroxyl groups of the BHPs are often derivatized (e.g., acetylation or silylation) to increase their volatility.

  • Isotope Ratio Mass Spectrometry (IRMS): The purified and derivatized this compound is then injected into a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-C-IRMS for δ¹³C or GC-P-IRMS for δ²H). The GC separates the compound, which is then combusted (for δ¹³C) or pyrolyzed (for δ²H) to CO₂ or H₂ gas, respectively. The IRMS measures the isotopic ratio of the resulting gas.

The following diagram outlines the general workflow for the compound-specific isotope analysis of bacteriohopanepolyols.

cluster_0 Sample Preparation cluster_1 Analysis Sample Sample Lipid_Extraction Total Lipid Extraction Sample->Lipid_Extraction Fractionation Column Chromatography Lipid_Extraction->Fractionation Polar_Fraction Polar Fraction (contains BHPs) Fractionation->Polar_Fraction HPLC HPLC Purification Polar_Fraction->HPLC Derivatization Derivatization HPLC->Derivatization GC_IRMS GC-IRMS Analysis Derivatization->GC_IRMS Isotopic_Data Isotopic_Data GC_IRMS->Isotopic_Data δ¹³C or δ²H

Caption: Experimental workflow for CSIA of bacteriohopanepolyols.

Conclusion and Implications

The isotopic fractionation of this compound and other bacteriohopanepolyols provides a powerful tool for elucidating microbial processes and reconstructing past environmental conditions. While direct isotopic data for this compound remains to be extensively documented, the principles derived from closely related compounds like bacteriohopanetetrol offer a solid foundation for its application as a biomarker.

Key Implications for Researchers:

  • Tracing Biogeochemical Cycles: The distinct isotopic signatures imparted by different metabolic pathways allow for the tracing of carbon and hydrogen flow through microbial ecosystems.

  • Paleoenvironmental Reconstruction: The preservation of this compound in the geological record makes its isotopic composition a valuable proxy for understanding ancient microbial communities and their environments.

  • Drug Development and Industrial Microbiology: Understanding the biosynthesis and isotopic fractionation of these compounds can inform metabolic engineering efforts for the production of novel bioactive molecules.

Future research focused on generating specific isotopic data for this compound from a wider range of bacterial species and under varied environmental conditions will further enhance its utility as a precise and informative biomarker.

References

A Critical Review of 2-Hydroxydiplopterol as a Biogeochemical Proxy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydiplopterol (B563175), a C30 hopanol also known as diplopterol (B1670745), is a pentacyclic triterpenoid (B12794562) lipid produced primarily by bacteria.[1] Functionally analogous to sterols in eukaryotic membranes, it plays a crucial role in regulating membrane fluidity.[1] Its widespread presence in bacteria and excellent preservation in the geological record have positioned this compound as a significant biomarker in biogeochemistry.[2][3] This guide provides a critical review of this compound as a proxy, offering a comparison with other common lipid biomarkers, detailed experimental protocols, and a discussion of its applications and limitations.

This compound: An Overview

This compound is synthesized from the cyclization of squalene (B77637) and is a precursor to a variety of other hopanoids.[2] Its presence in environmental samples is often used as an indicator of bacterial biomass and activity. While not specific to any particular bacterial group, its abundance and the ratio to other hopanoids can provide insights into past environmental conditions, such as oxygen levels in the water column.[1][3] For instance, some studies have utilized the δ13C values of diplopterol to infer the oxygenic conditions of its biosynthesis and the temperatures during sediment deposition.[1]

Performance Comparison with Alternative Proxies

The utility of any biogeochemical proxy is best understood in comparison to other available tools. Here, we compare this compound with other hopanoids, fatty acids, and sterols.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its alternatives. Direct comparative studies on proxy performance are limited; therefore, this table synthesizes available data on analytical response and typical applications.

Biomarker ClassSpecific ProxyTypical ApplicationAdvantagesDisadvantagesRelative MS Response (Example)
Hopanoids This compound General bacterial biomarker, paleo-oxygen indicator.[1]Widespread in bacteria, good preservation potential.Not taxonomically specific.High response in GC-MS.[4]
Bacteriohopanetetrol (BHT)Indicator of specific bacterial groups (e.g., some aerobic heterotrophs).More specific than diplopterol.Lower MS response than diplopterol in GC-MS.[4]~10x lower than 2-Me-diplopterol in GC-MS; ~11x higher in LC-MS.[4]
2-MethylhopanoidsProxy for cyanobacteria and some methylotrophs.[1]Taxonomically more constrained.Methylation can affect MS response.[4]2-methylation decreases diplopterol signal by 2-34% in GC-MS.[4]
Fatty Acids Palmitic Acid (16:0)General indicator of biomass.Ubiquitous, easy to analyze.Low specificity, rapid degradation.Variable depending on derivatization.
Vaccenic Acid (18:1ω7)Indicator of Gram-negative bacteria.More specific than saturated fatty acids.Susceptible to degradation.-
Sterols CholesterolEukaryotic biomarker, indicator of zooplankton/faunal input.High specificity for eukaryotes.Lower abundance in prokaryote-dominated systems.Good response with derivatization.
BrassicasterolDiatom biomarker.Specific to certain phytoplankton groups.Can have multiple sources.-

Experimental Protocols

Accurate and reproducible quantification is paramount in biogeochemical studies. Below are detailed methodologies for the analysis of this compound and its common alternatives.

Protocol 1: Extraction and Analysis of Hopanoids (including this compound)

1. Lipid Extraction (Modified Bligh-Dyer):

  • To ~5-10 g of freeze-dried and homogenized sediment, add a solvent mixture of dichloromethane (B109758) (DCM):methanol (MeOH):phosphate (B84403) buffer (2:1:0.8 v/v/v).

  • Sonicate the mixture for 15 minutes and then centrifuge.

  • Collect the supernatant. Repeat the extraction two more times.

  • Combine the supernatants and add DCM and phosphate buffer to induce phase separation.

  • Collect the lower DCM phase containing the total lipid extract (TLE).

  • Dry the TLE under a stream of N2.

2. Saponification (Optional, to release bound lipids):

  • Resuspend the TLE in 6% KOH in MeOH.

  • Heat at 80°C for 2 hours.

  • After cooling, add water and extract the neutral lipids with hexane.

3. Derivatization (Acetylation for GC-MS):

  • To the neutral lipid fraction, add a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1 v/v).

  • Heat at 60°C for 1 hour.

  • Evaporate the reagents under N2 and redissolve the derivatized lipids in a suitable solvent (e.g., ethyl acetate).

4. GC-MS Analysis:

  • Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.

  • Oven Program: 60°C (1 min hold), ramp to 150°C at 10°C/min, then to 320°C at 4°C/min (hold for 15 min).

  • Injector: Splitless, 280°C.

  • Carrier Gas: Helium.

  • MS Detection: Scan range m/z 50-650. Identify this compound acetate (B1210297) by its retention time and mass spectrum, particularly the characteristic fragment at m/z 191.

Protocol 2: Extraction and Analysis of Fatty Acids

1. Lipid Extraction:

  • Follow the same Bligh-Dyer extraction as for hopanoids.

2. Transesterification (to form Fatty Acid Methyl Esters - FAMEs):

  • To the TLE, add 5% HCl in MeOH.

  • Heat at 80°C for 2 hours.

  • After cooling, add water and extract the FAMEs with hexane.

3. GC-MS Analysis:

  • Column: DB-23 or similar polar column.

  • Oven Program: 60°C (1 min hold), ramp to 150°C at 10°C/min, then to 240°C at 4°C/min (hold for 10 min).

  • Injector: Splitless, 250°C.

  • MS Detection: Scan range m/z 50-500. Identify FAMEs based on retention times and mass spectra compared to known standards.

Protocol 3: Extraction and Analysis of Sterols

1. Lipid Extraction and Saponification:

  • Follow the same extraction and saponification protocol as for hopanoids to obtain the neutral lipid fraction containing free sterols.

2. Derivatization (Silylation for GC-MS):

  • To the neutral lipid fraction, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 1 hour.

  • Evaporate the reagent and redissolve in a suitable solvent.

3. GC-MS Analysis:

  • Use the same GC-MS conditions as for hopanoid analysis. Identify silylated sterols by their retention times and characteristic mass spectral fragments.

Visualizing Biogeochemical Pathways and Workflows

Diagram 1: Biosynthesis of this compound and other Hopanoids

hopanoid_biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Squalene Synthesis cluster_2 Hopanoid Synthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Diploptene Diploptene Squalene->Diploptene Squalene-Hopene Cyclase (SHC) Diplopterol This compound (Diplopterol) Squalene->Diplopterol Squalene-Hopene Cyclase (SHC) Extended_Hopanoids Extended Hopanoids (e.g., BHT) Diplopterol->Extended_Hopanoids Further Modifications

Caption: Biosynthesis pathway of this compound from isoprenoid precursors.

Diagram 2: Experimental Workflow for Lipid Biomarker Analysis

experimental_workflow Sample Sediment/Water Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Fractionation (e.g., Saponification) TLE->Fractionation Neutral_Lipids Neutral Lipids Fractionation->Neutral_Lipids Acidic_Lipids Acidic Lipids Fractionation->Acidic_Lipids Derivatization_Neutrals Derivatization (Acetylation/Silylation) Neutral_Lipids->Derivatization_Neutrals Derivatization_Acids Derivatization (Methylation) Acidic_Lipids->Derivatization_Acids GCMS_Neutrals GC-MS Analysis (Hopanoids, Sterols) Derivatization_Neutrals->GCMS_Neutrals GCMS_Acids GC-MS Analysis (Fatty Acids) Derivatization_Acids->GCMS_Acids Data_Analysis Data Analysis and Quantification GCMS_Neutrals->Data_Analysis GCMS_Acids->Data_Analysis

Caption: General experimental workflow for the analysis of lipid biomarkers.

Diagram 3: Biogeochemical Cycle of this compound

biogeochemical_cycle cluster_biosynthesis Biosynthesis cluster_diagenesis Diagenesis in Sediments Bacteria Bacteria Diplopterol This compound (in cell membranes) Bacteria->Diplopterol Squalene Cyclization Sedimentation Sedimentation Diplopterol->Sedimentation Cell Death & Deposition Early_Diagenesis Early Diagenesis (Microbial Alteration) Sedimentation->Early_Diagenesis Hopene Hopene (Dehydration Product) Early_Diagenesis->Hopene Hopane Hopane (Geological Fossil) Early_Diagenesis->Hopane Further Alteration Hopene->Hopane Reduction

Caption: Simplified biogeochemical cycle of this compound.

Critical Review: Applications and Limitations

Strengths of this compound as a Proxy
  • Ubiquity in Bacteria: Its widespread occurrence makes it a reliable general marker for bacterial presence and input into sedimentary organic matter.

  • Good Preservation Potential: The pentacyclic structure of hopanoids is resistant to degradation, allowing for their preservation over geological timescales.[2][3]

  • Indicator of Paleoenvironmental Conditions: The ratio of diplopterol to other hopanoids, such as diploptene, has been used to infer past oxygen levels in aquatic environments.[1]

Limitations and Considerations
  • Lack of Taxonomic Specificity: While a good general bacterial marker, this compound is not indicative of specific bacterial phyla or metabolic pathways. For more detailed community analysis, it should be used in conjunction with more specific biomarkers like 2-methylhopanoids or specific fatty acids.

  • Potential Eukaryotic Sources: Although primarily bacterial, some eukaryotes, such as ferns, can also produce diplopterol, which could complicate interpretations in certain terrestrial settings.[2]

  • Diagenetic Alteration: During early diagenesis, this compound can be altered, for example, through dehydration to hopene.[5] Understanding these diagenetic pathways is crucial for accurate interpretation of the sedimentary record.

  • Analytical Challenges: While GC-MS is a robust technique, differences in ionization efficiencies between different hopanoids can lead to quantification errors if not properly calibrated with authentic standards.[4] The use of internal standards, such as deuterated diplopterol, can improve accuracy.[4]

Conclusion

This compound is a valuable and widely used proxy in biogeochemistry, providing important insights into bacterial contributions to organic matter and past environmental conditions. Its robustness and good preservation potential are significant advantages. However, researchers must be aware of its limitations, particularly its lack of taxonomic specificity and susceptibility to diagenetic alteration. For a comprehensive understanding of biogeochemical processes, a multi-proxy approach, combining this compound with other lipid biomarkers such as extended hopanoids, specific fatty acids, and sterols, is highly recommended. The detailed protocols and comparative data provided in this guide aim to facilitate the effective and critical application of this compound in future research.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Hydroxydiplopterol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) with official disposal procedures for 2-Hydroxydiplopterol (CAS No. 1193250-54-2) is publicly available.[1][2] This document provides guidance based on general laboratory best practices for handling and disposing of novel or uncharacterized chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.[3] All laboratory personnel must be trained on proper waste handling and disposal procedures specific to their institution.[4]

Pre-Disposal Hazard Assessment

Before disposal, a thorough hazard assessment is crucial. Since detailed toxicological data for this compound is limited, it should be treated as a potentially hazardous substance. One study indicates it exhibits cytotoxicity against K562 cells with an IC50 of 22 µM.[5]

Key Principles:

  • Assume Hazard: In the absence of comprehensive safety data, treat the compound as hazardous.

  • Segregation is Key: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Combining different waste types can lead to unforeseen chemical reactions and complicates the disposal process.

  • Consult EHS: Your institution's EHS office is the primary authority for waste determination and disposal protocols. They can provide specific guidance compliant with federal, state, and local regulations.

Step-by-Step Disposal Protocol

The following procedure outlines a general workflow for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

Step 2: Waste Collection & Segregation

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and place them in a designated, compatible hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by EHS.

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove the original label and dispose of the container as regular trash or according to institutional policy.

Step 3: Labeling and Storage

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel. Ensure containers are kept closed except when adding waste.

Step 4: Waste Pickup and Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not dispose of this compound down the drain or in the regular trash.

Data Summary

While specific quantitative data for this compound is scarce, the following table summarizes its known properties and the general principles for waste management.

Property/ParameterValue/GuidelineSource
Chemical Name This compound
CAS Number 1193250-54-2
Molecular Formula C30H52O2
Molecular Weight 444.73 g/mol
Known Hazards Cytotoxicity against K562 cells (IC50 = 22 µM)
Disposal Route Hazardous Waste Collection Program via EHS
Sink/Sewer Disposal Prohibited
Trash Disposal Prohibited (except for triple-rinsed empty containers)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Have this compound Waste assess Assess Hazards (Treat as Hazardous) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste Solid or Contaminated Material liquid_waste Collect Liquid Waste in Designated Container waste_type->liquid_waste Liquid empty_container Container is Empty? waste_type->empty_container Empty Container label_container Label Waste Container Correctly ('Hazardous Waste', Chemical Name) solid_waste->label_container liquid_waste->label_container triple_rinse Triple-Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container per Policy triple_rinse->dispose_container collect_rinsate->liquid_waste store_waste Store in Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 2-Hydroxydiplopterol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of 2-Hydroxydiplopterol, a triterpenoid (B12794562) compound with noted cytotoxic properties. Given its potential hazards, all researchers, scientists, and drug development professionals must adhere to these protocols to ensure a safe laboratory environment and prevent exposure.

Hazard Assessment and Key Data

PropertyDataSource
Chemical Class Triterpenoid
Known Activity Cytotoxic against K562 cells (IC50: 22 µM)[1]
Physical Form Typically a powder
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Minimizes risk of dermal absorption.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and aerosol generation.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator when handling the powder form or if aerosolization is possible.Prevents inhalation of fine particles.
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric with long, cuffed sleeves.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and subsequent spread of the compound.

Operational and Handling Plan

All handling of this compound must occur within a designated and controlled area to minimize exposure risk.

Engineering Controls:

  • Primary: All manipulations of powdered this compound or solutions should be performed inside a certified chemical fume hood or a Class II Biological Safety Cabinet.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the designated work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing the powdered compound, use a ventilated balance enclosure or conduct the task within the fume hood to contain any airborne particles.

  • Solution Preparation: To dissolve the compound, add the solvent slowly to the vial containing the powder to minimize aerosolization. A suggested solvent is DMSO.

  • Spill Management: A spill kit specifically for cytotoxic compounds must be readily accessible. In the event of a spill, evacuate the immediate area, and follow your institution's established spill cleanup procedures. Do not attempt to clean a large spill without appropriate training and equipment.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound are to be considered hazardous waste.

Waste Segregation and Disposal:

  • Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), bench paper, and other solid materials must be disposed of in a clearly marked cytotoxic waste container (often a yellow or purple bin with the appropriate hazard symbol).

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.

  • Container Management: Waste containers should be sealed when three-quarters full to prevent overfilling and spills.

  • Final Disposal: All cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, typically via high-temperature incineration.

Experimental Workflow and Safety Logic

The following diagram outlines the logical flow of operations to ensure safety when working with this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Compound prep_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste sharps Sharps Container (Cytotoxic) segregate_waste->sharps solid Solid Waste Bin (Cytotoxic) segregate_waste->solid liquid Liquid Waste (Hazardous) segregate_waste->liquid ehs EHS Pickup for Incineration sharps->ehs solid->ehs liquid->ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.